molecular formula C12H19NO3 B1529659 Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate CAS No. 1073559-59-7

Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1529659
CAS No.: 1073559-59-7
M. Wt: 225.28 g/mol
InChI Key: AIIUIMMFKSQURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-16-11(15)9-3-5-12(6-4-9)7-10(14)13-8-12/h9H,2-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIUIMMFKSQURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(CC1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073559-59-7
Record name ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate CAS number 1073559-59-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate (CAS: 1073559-59-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. This document delves into the compound's physicochemical properties, proposes a robust synthetic pathway grounded in established methodologies, and discusses its expected spectroscopic signature. Furthermore, it explores the broader context of the spiro-γ-lactam scaffold, highlighting its established role in bioactive molecules and outlining the potential therapeutic applications for derivatives of this specific compound. Safety, handling, and storage protocols are also detailed to ensure proper laboratory use.

The Spiro-γ-Lactam Scaffold: A Privileged Structure in Medicinal Chemistry

Spirocyclic systems are a cornerstone of modern drug discovery, prized for the rigid, three-dimensional architecture they introduce into molecules. This structural complexity often leads to enhanced binding affinity and selectivity for biological targets.[1][2] Among these, the spiro-γ-lactam (spiropyrrolidin-2-one) motif is particularly noteworthy, appearing in a wide array of naturally occurring and synthetic bioactive compounds.[1] The inherent rigidity and intricate stereochemistry of this scaffold make it an attractive starting point for developing novel therapeutics.[1][3]

This compound (CAS: 1073559-59-7) is a functionalized example of this structural class. It combines the spiro-γ-lactam core with a cyclohexyl ring bearing an ethyl carboxylate group, offering multiple points for chemical modification and library development. Its structure makes it a valuable intermediate for synthesizing more complex molecules with potential applications in areas ranging from antibacterial to anticancer research.[2][4][5]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below, based on computational data from publicly available chemical databases.[6][7]

PropertyValueReference
CAS Number 1073559-59-7[6]
Molecular Formula C₁₂H₁₉NO₃[6]
Molecular Weight 225.28 g/mol [6]
IUPAC Name This compound[6]
Canonical SMILES CCOC(=O)C1CCC2(CC1)CC(=O)NC2[7]
InChIKey AIIUIMMFKSQURO-UHFFFAOYSA-N[6]
Appearance Solid (predicted)[8]

Synthesis and Mechanistic Insights

While a specific, dedicated synthesis for this compound is not prominently published, a highly plausible and efficient route can be designed based on established methodologies for creating spirocyclic lactams. The following proposed synthesis leverages a one-pot cascade reaction from a readily accessible β-keto carboxylic acid, a method noted for its high yields and avoidance of environmentally unfriendly metal catalysts.[9]

Proposed Synthetic Pathway

The synthesis involves a one-pot cascade reaction beginning with a custom-synthesized β-keto carboxylic acid. The key transformations are a Curtius rearrangement to form an isocyanate intermediate, followed by an intramolecular nucleophilic addition of the enol to the isocyanate, which cyclizes to form the desired spiro-γ-lactam core.[9]

G Target This compound Intermediate1 Isocyanate Intermediate Target->Intermediate1 Intramolecular Nucleophilic Addition StartingMaterial 4-(Carboxymethyl)-4-(ethoxycarbonyl)cyclohexane-1-carboxylic acid (β-Keto Acid Precursor) Intermediate1->StartingMaterial Curtius Rearrangement (DPPA, Et3N) G Core Ethyl 3-oxo-2-azaspiro [4.5]decane-8-carboxylate Lactam N-H Ester Cyclohexane Ring App1 Antimicrobial Agents (e.g., Antibacterials) Core:f1->App1 Amidation App2 Anticancer Therapeutics Core:f0->App2 Derivatization App3 CNS-Active Compounds Core:f2->App3 Functionalization App4 Enzyme Inhibitors Core:f1->App4 Hydrolysis & Coupling

Sources

Spectroscopic Characterization of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound of significant interest in medicinal chemistry and drug development due to its rigid three-dimensional structure, which can allow for precise interactions with biological targets. Spirocyclic scaffolds, particularly those incorporating lactam moieties, are increasingly utilized in the design of novel therapeutics.[1] A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound (C₁₂H₁₉NO₃, Molecular Weight: 225.28 g/mol ) contains several key functional groups that will give rise to characteristic spectroscopic signals: a γ-lactam, an ethyl ester, and a cyclohexane ring fused in a spirocyclic fashion.

Figure 1. Structure of this compound with atom numbering for NMR assignments.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR data are based on established chemical shift ranges and analysis of similar structures.[2][3][4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.0 - 7.0br s1HN-H The lactam N-H proton is expected to be a broad singlet due to quadrupole broadening and exchange. Its chemical shift can be solvent and concentration-dependent.
4.12q2H-O-CH₂ -CH₃The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and typically appear as a quartet due to coupling with the methyl protons.
3.25s2H-CO-CH₂ -N-The methylene protons adjacent to the nitrogen of the lactam are expected to be a singlet as there are no adjacent protons.
2.30 - 2.50m1H-CH -COO-The methine proton on the cyclohexane ring, alpha to the ester, is deshielded and will appear as a multiplet due to coupling with adjacent methylene protons.
1.50 - 2.00m8HCyclohexane -CH₂ -The eight methylene protons of the cyclohexane ring will resonate in this region as a complex set of overlapping multiplets.
1.25t3H-O-CH₂-CH₃ The methyl protons of the ethyl ester will appear as a triplet due to coupling with the adjacent methylene protons.
1.70s2H-C(spiro)-CH₂ -CO-The methylene protons of the five-membered ring are adjacent to the spiro center and the carbonyl group.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 175.0Lactam C =OThe carbonyl carbon of the lactam is expected in this region.
~ 174.0Ester C =OThe carbonyl carbon of the ethyl ester will also be in the downfield region.
~ 60.5-O-CH₂ -CH₃The carbon of the methylene group in the ethyl ester is deshielded by the oxygen.
~ 50.0Spiro C The quaternary spiro carbon is expected in this region.
~ 45.0-CO-CH₂ -N-The methylene carbon adjacent to the lactam nitrogen.
~ 42.0-CH -COO-The methine carbon of the cyclohexane ring attached to the ester.
~ 35.0-C(spiro)-CH₂ -CO-The methylene carbon in the lactam ring.
~ 28.0 - 35.0Cyclohexane CH₂ The four methylene carbons of the cyclohexane ring will have distinct but similar chemical shifts.
~ 14.2-O-CH₂-CH₃ The methyl carbon of the ethyl ester is found in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key diagnostic absorptions for this compound are expected to be from the lactam and ester carbonyl groups, as well as the N-H bond.[5][6]

Predicted IR Absorption Bands
Frequency (cm⁻¹)IntensityAssignmentRationale
~ 3200Medium, BroadN-H stretchThe N-H stretching of the secondary amide (lactam) will appear as a broad band due to hydrogen bonding.
2850 - 2960Medium-StrongC-H stretchThese bands correspond to the stretching vibrations of the sp³ C-H bonds in the cyclohexane and ethyl groups.
~ 1735Strong, SharpC=O stretch (Ester)The carbonyl stretch of the ethyl ester is expected to be a strong and sharp absorption.
~ 1680Strong, SharpC=O stretch (Lactam)The carbonyl of the five-membered lactam ring will absorb at a lower frequency than the ester due to ring strain and resonance with the nitrogen lone pair.
~ 1240StrongC-O stretch (Ester)The C-O single bond stretch of the ester group is a characteristic strong absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electrospray ionization (ESI) would be a suitable method.

Predicted Mass Spectrum (ESI+)
m/zIonRationale for Formation
226.14[M+H]⁺The protonated molecular ion is expected to be the base peak or a very prominent peak in the ESI+ spectrum.
198.11[M+H - C₂H₄]⁺Loss of ethene from the ethyl ester group.
180.10[M+H - C₂H₅OH]⁺Loss of ethanol from the ethyl ester group.
152.08[M+H - C₂H₅O₂C]⁺Loss of the entire ethyl carboxylate group.

The fragmentation of the spirocyclic ring system can be complex, but key losses will likely involve the ester and lactam functionalities.

Experimental Protocols

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Use a 500 MHz (or higher) NMR spectrometer.

    • Acquire the spectrum at 298 K.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential window function (line broadening of 1-2 Hz).

IR Spectroscopy
  • Sample Preparation: A thin film of the neat compound can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (NaCl or KBr), and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.

  • Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the clean salt plate or ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition (ESI-MS):

    • Infuse the sample solution into an electrospray ionization source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

    • Acquire the spectrum in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecular ion [M+H]⁺.

    • For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample Pure Compound NMR NMR (1H, 13C) Sample->NMR IR IR Sample->IR MS MS (ESI) Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Figure 2. General workflow for spectroscopic analysis.

Conclusion

This in-depth technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic signatures of this molecule, researchers can more efficiently and accurately characterize their synthetic products, ensuring the integrity of their materials for further studies in drug discovery and development. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and high-quality results.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of azaspiro[4.5]decane derivatives, a class of compounds with significant therapeutic potential. The document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will navigate the complete workflow, from the critical initial step of obtaining high-quality single crystals to the final stages of structure refinement and data interpretation. The causality behind experimental choices is emphasized, ensuring a self-validating system of protocols. This guide is grounded in authoritative references and aims to empower researchers to unlock the full potential of structural analysis in the rational design of novel azaspiro[4.5]decane-based therapeutics.

Part 1: Foundational Principles and Strategic Overview

The Azaspiro[4.5]decane Scaffold: A Privileged Structure in Medicinal Chemistry

The azaspiro[4.5]decane framework is a spirocyclic heterocyclic system featuring a nitrogen-containing ring fused to a cyclohexane ring through a single shared carbon atom. This arrangement confers a rigid, three-dimensional topology that is highly desirable in drug design. Unlike more flexible aliphatic or cyclic systems, the constrained nature of the azaspiro[4.5]decane core allows for the precise positioning of pharmacophoric elements in space. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels, which are frequently modulated by compounds containing this scaffold. The therapeutic applications are diverse, with derivatives showing activity as analgesics, antipsychotics, and agents for treating neurodegenerative diseases.

The Imperative of Crystal Structure Analysis

For complex three-dimensional molecules like azaspiro[4.5]decanes, single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement.[1] While spectroscopic methods like NMR provide invaluable information about connectivity and conformation in solution, a crystal structure provides an unambiguous, solid-state picture with unparalleled resolution.[2][3]

Key insights derived from crystal structure analysis include:

  • Unambiguous Stereochemistry: Absolute confirmation of the configuration of all chiral centers.

  • Conformational Rigidity and Flexibility: Precise measurement of bond lengths, bond angles, and torsion angles, defining the exact conformation of the rings and the orientation of substituents.

  • Intermolecular Interactions: A detailed map of hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions that dictate the crystal packing. These interactions can serve as a model for understanding potential binding modes with a biological target.

  • Foundation for Structure-Activity Relationship (SAR): A high-resolution structure provides the empirical basis for computational modeling and the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

Part 2: The Experimental and Computational Workflow

The successful determination of a crystal structure is a multi-stage process that demands meticulous attention to detail at each step. This section outlines a robust workflow, from sample preparation to final structure validation.

Prerequisite: Purity of the Starting Material

It is a fundamental axiom of crystallography that the purity of the starting material is paramount. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and potentially preventing a successful structure solution. Therefore, the azaspiro[4.5]decane derivative should be purified to the highest possible degree (>98%), typically using column chromatography or preparative HPLC, prior to any crystallization attempts. The purity should be confirmed by analytical techniques such as NMR and LC-MS.

The Art and Science of Crystallization

Crystallization is often the most challenging and empirical step in the entire process.[4] It is a technique based on the principle that compounds are typically more soluble in hot solvents than in cold ones.[4] The goal is to create a supersaturated solution from which the compound will slowly precipitate as ordered crystals.[4]

The choice of solvent is critical. An ideal solvent will dissolve the compound when heated but will result in low solubility at room temperature or below. A systematic screening of solvents with varying polarities is the most effective approach.

Solvent Class Examples Typical Use Case for Azaspiro[4.5]decanes
Protic Solvents Methanol, Ethanol, IsopropanolGood for derivatives with hydrogen bond donors/acceptors.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateOften effective, can be used in binary mixtures.
Apolar Solvents Hexane, Cyclohexane, TolueneUsed as anti-solvents in layering or diffusion techniques.
Ethers Diethyl ether, DioxaneUseful in solvent pairs.[5]
Chlorinated Dichloromethane, ChloroformGood initial solvents, but can be too volatile.

Several methods can be employed, and it is often necessary to try multiple techniques in parallel.

  • Slow Evaporation: The simplest method, where a near-saturated solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly.[6]

  • Slow Cooling: A saturated solution is prepared in a minimal amount of hot solvent and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[6]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6]

  • Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[6]

  • Preparation: Dissolve 2-5 mg of the purified azaspiro[4.5]decane derivative in 50-100 µL of a primary solvent (e.g., acetone) in a microcentrifuge tube.

  • Setup: Place 1 mL of an anti-solvent (e.g., hexane) in the bottom of a well of a 24-well crystallization plate to act as the reservoir.

  • Dispensing: Pipette a 2 µL drop of the compound solution onto the underside of a siliconized glass coverslip.

  • Sealing: Invert the coverslip and place it over the reservoir well, sealing the well with vacuum grease to create an airtight system.

  • Incubation: Store the plate in a vibration-free location at a constant temperature (e.g., 4°C or 20°C).

  • Monitoring: Monitor the drop for crystal growth over several days to weeks. High-quality crystals are typically clear, have well-defined faces, and extinguish light sharply under a polarizing microscope.

Spectroscopic Confirmation

Before proceeding to X-ray analysis, it is prudent to confirm the molecular structure using non-destructive spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the connectivity of the molecule.[2] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to assign all proton and carbon signals, providing a complete picture of the molecule's covalent framework in solution.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the azaspiro[4.5]decane derivative.[9][10][11]

Single-Crystal X-ray Diffraction: Data Collection

This is the final experimental step where the interaction of X-rays with the crystal is measured.[12][13]

G cluster_0 Data Collection Workflow crystal Select & Mount Crystal center Center Crystal in X-ray Beam crystal->center screen Initial Screening (Test Shots) center->screen strategy Calculate Data Collection Strategy screen->strategy Determine unit cell & quality collect Collect Full Diffraction Dataset strategy->collect Define rotation range & exposure process Process Raw Data (Integrate & Scale) collect->process

Caption: Workflow for single-crystal X-ray diffraction data collection.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop or a glass fiber. For data collection at low temperatures (typically 100 K) to minimize thermal motion and radiation damage, the crystal is flash-cooled in a stream of liquid nitrogen.

  • Diffractometer Setup: The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer.

  • Initial Screening: A few initial diffraction images (frames) are collected to determine the quality of the crystal and to calculate the unit cell parameters.[12]

  • Strategy Calculation: Software uses the initial frames to determine the crystal's lattice type and orientation (indexing).[14] It then calculates an optimal strategy for collecting a complete and redundant dataset, defining the necessary rotation ranges and exposure times.

  • Data Collection: The full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector over hundreds or thousands of frames.[15]

Structure Solution and Refinement

This stage is purely computational, where the raw diffraction data is transformed into a 3D atomic model.[13]

  • Data Processing: The raw diffraction images are processed. This involves:

    • Integration: Measuring the intensity of each diffraction spot (reflection).

    • Scaling and Merging: Placing all intensity measurements on a common scale and merging symmetry-equivalent reflections to produce a final reflection file.[13]

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Since detectors only measure intensities (amplitudes) and not the phase of the X-rays, this information must be computationally derived. For small molecules like azaspiro[4.5]decanes, Direct Methods are typically used. These methods use statistical relationships between the intensities of strong reflections to determine initial phase estimates.[16]

  • Structure Refinement: This is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data.[17][18] The process minimizes the difference between the observed structure factor amplitudes (|Fₒ|) and the calculated amplitudes (|Fₑ|) based on the current atomic model.[16]

G cluster_1 Iterative Structure Refinement initial_model Initial Atomic Model (from Structure Solution) refine Least-Squares Refinement initial_model->refine fourier Calculate Difference Fourier Map (Fo-Fc) refine->fourier Update Fc validate Check R-factors & Geometry refine->validate interpret Interpret Map: Add/Remove/Move Atoms fourier->interpret Identify missing/misplaced atoms interpret->refine Modify model validate->refine No (R > target) final_model Final Validated Model validate->final_model Yes (Converged)

Caption: The iterative cycle of crystallographic structure refinement.

Key Parameters in Refinement:

  • Atomic Coordinates (x, y, z): The position of each atom in the unit cell.

  • Atomic Displacement Parameters (ADPs): Also known as thermal parameters, these model the vibration of each atom. Anisotropic ADPs are typically used, represented as ellipsoids.

  • R-factor (R1): A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% (0.05) is generally considered excellent for small molecule structures.

Part 3: Analysis, Validation, and Interpretation

Once the refinement has converged, the final model must be thoroughly analyzed and validated.

Structural Validation and Quality Metrics
  • CheckCIF: The final Crystallographic Information File (CIF) should be validated using services like the IUCr's checkCIF to screen for potential issues in the data, model, and refinement.

  • Geometric Analysis: Bond lengths, angles, and torsion angles should be examined to ensure they are chemically sensible.

  • Difference Electron Density Map: The final difference map should be largely featureless, indicating that all significant electron density has been accounted for by the atomic model.

Interpreting the Structure

The validated structure provides a wealth of information:

  • Conformation: The conformation of the cyclohexane and nitrogen-containing rings (e.g., chair, boat, twist-boat) can be definitively determined. The orientation of substituents (axial vs. equatorial) is clearly visible.

  • Stereochemistry: The absolute configuration can be determined if a heavy atom is present or if anomalous dispersion data is collected, confirmed by the Flack parameter.

  • Intermolecular Interactions: A detailed analysis of hydrogen bonds, C-H···π interactions, and other non-covalent forces reveals how the molecules pack in the solid state. This can provide crucial insights into potential interactions with biological macromolecules. Software like Mercury can be used to visualize and analyze these interactions.

Part 4: Data Deposition and Reporting

Scientific integrity and reproducibility demand that crystallographic data be made publicly available. The final CIF and structure factor files should be deposited in a public database.

  • Cambridge Structural Database (CSD): The primary repository for small-molecule organic and metal-organic crystal structures.

When publishing the structure, a standard table of crystallographic data should be included, summarizing key details of the data collection and refinement.

Parameter Example Value Description
Formula C₁₅H₂₂N₂OThe chemical formula of the molecule.
Formula Weight 246.35The molecular weight in g/mol .
Crystal System MonoclinicThe crystal system (e.g., Orthorhombic, Triclinic).
Space Group P2₁/cThe symmetry of the crystal lattice.
a, b, c (Å) 10.123, 8.456, 15.789The lengths of the unit cell axes.
β (°) 98.76The angle of the unit cell axis.
Volume (ų) 1334.5The volume of the unit cell.
Z 4The number of molecules in the unit cell.
Temperature (K) 100(2)The temperature of data collection.
Final R1 [I>2σ(I)] 0.045The final R-factor for observed reflections.
wR2 (all data) 0.112The final weighted R-factor for all data.
Goodness-of-Fit 1.05An indicator of the quality of the refinement.

References

  • SOP: CRYSTALLIZATION. [Link]

  • Refinement. Online Dictionary of Crystallography. [Link]

  • Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]

  • Introduction to Structure Refinement. [Link]

  • 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]

  • X-ray Crystallography: Data collection and processing. YouTube. [Link]

  • Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Data Collection for Crystallographic Structure Determination. PubMed Central. [Link]

  • Crystallisation Techniques. [Link]

  • Crystallization of Organic Compounds. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

  • X-ray data processing. PubMed Central. [Link]

  • Refinement of X-ray Crystal Structures. Stanford University. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • Basic refinement. Structural Medicine - University of Cambridge. [Link]

  • The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry. [Link]

  • Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. ProQuest. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. Semantic Scholar. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. NIH. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Structural elucidation by NMR(1HNMR). Slideshare. [Link]

  • 1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. [Link]

  • Structure Elucidation by NMR. ETH Zurich. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. [Link]

Sources

Discovery and history of azaspirocyclic compounds in synthesis

The journey from the discovery of complex natural products like histrionicotoxin to the rational design of azaspirocyclic drugs has been one of remarkable progress in synthetic chemistry. The development of powerful synthetic tools, particularly in catalytic and dearomatization reactions, has transformed these once-daunting structures into accessible and highly valuable scaffolds. The inherent 3D nature of azaspirocycles provides a robust platform for escaping "flatland" and developing next-generation therapeutics with superior efficacy and safety profiles. The future will likely see the continued development of even more efficient, stereoselective, and sustainable methods, including biocatalytic approaches and late-stage functionalization, further cementing the role of azaspirocycles as a privileged scaffold in the future of medicine. [9]

References

  • Sinclair, A., & Stockman, R. A. (n.d.). A review of synthetic attempts towards the histrionicotoxin alkaloids. Organic & Biomolecular Chemistry. [Link]

  • Nishikawa, T., et al. (2018). Formal total synthesis of histrionicotoxin alkaloids via Hg(OTf)2-catalyzed cycloisomerization and SmI2-induced ring expansion. Tetrahedron Letters. [Link]

  • Usuda, H., et al. (2009). Total Synthesis of (−)-Histrionicotoxin. Organic Letters. [Link]

  • Busto, E., et al. (2024). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Li, W., et al. (2024). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Molecules. [Link]

  • Sato, T., et al. (2011). Total synthesis of (-)-histrionicotoxin. Organic Letters. [Link]

  • Macdonald, J. M., et al. (2008). Total Synthesis of Histrionicotoxin 285A. Organic Chemistry Portal. [Link]

  • Shaik, A. B., et al. (2024). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules. [Link]

  • Caron, S., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Wipf, P., et al. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters. [Link]

  • Kliuchka, V., et al. (2024). Electrochemical Synthesis of Spirocyclic Morpholines and Tetrahydrofurans via Oxidative Dearomatisation Strategy. Organic & Biomolecular Chemistry. [Link]

  • Mondal, S., & Jana, C. K. (2021). Recent Advances in the Construction of Spiro Compounds via Radical Dearomatization. Advanced Synthesis & Catalysis. [Link]

  • Majhi, P. K., & Kumar, P. (2010). Development of the Intramolecular Prins Cyclization/Schmidt Reaction for the Construction of the Azaspiron[14][14]onane: Application to the Formal Synthesis of (±)-Stemonamine. Organic Letters. [Link]

  • Nadin, A., & Nilson, J. L. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Zhang, W.-Y., et al. (2024). Construction of Spirocyclic Compounds via Electrochemical Intramolecular Dearomatization of Benzene Derivatives. Advanced Synthesis & Catalysis. [Link]

  • Shimaoka, M., & Sai, M. (2023). 1-Azaspirocycles contained in drugs and natural products. ResearchGate. [Link]

  • Henderson, J. L., et al. (2022). Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Stepanovs, D., & Jirgensons, A. (2016). Synthesis of novel angular spirocyclic azetidines. Tetrahedron Letters. [Link]

  • Martins, L. J., et al. (2013). Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings. [Link]

  • Li, X., et al. (2022). Recent Advances in Synthetic Routes to Azacycles. Molecules. [Link]

  • Wipf, P., et al. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters. [Link]

  • Whittaker, A. M., & Dake, G. R. (2021). Synthesis of Spirocyclic Isoindolones Using an Alkynyl aza-Prins/Oxidative halo-Nazarov Cyclization Sequence. Organic Letters. [Link]

  • Unknown. (2025). Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cyclization. American Chemical Society. [Link]

  • Pitre, S. P., & Rovis, T. (2025). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. [Link]

  • Moshnenko, N., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • Hurley, P. B., & Dake, G. R. (2008). Synthetic studies toward halichlorine: complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction. The Journal of Organic Chemistry. [Link]

  • Dake, G. R. (2006). Recent Approaches to the Construction of 1-Azaspiro[4.5]decanes and Related 1-Azaspirocycles. ChemInform. [Link]

  • Altmann, K.-H., et al. (2010). Natural products as leads for anticancer drug discovery: discovery of new chemotypes of microtubule stabilizers through reengineering of the epothilone scaffold. Chimia. [Link]

  • Villalva, M., et al. (2023). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. Molecules. [Link]

  • de Andrade, E. L., et al. (2014). The Role of Natural Products in the Discovery of New Drug Candidates for the Treatment of Neurodegenerative Disorders I: Parkinson's Disease. Current Medicinal Chemistry. [Link]

An In-depth Technical Guide to the Stereochemistry of 2-Azaspiro[4.5]decane Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[4.5]decane scaffold is a privileged structural motif frequently found in bioactive molecules, natural products, and pharmaceuticals.[1] Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents.[2][3] This guide offers a comprehensive exploration of the stereochemical intricacies of the 2-azaspiro[4.5]decane system, from fundamental principles to advanced synthetic and analytical strategies, to empower researchers in leveraging this versatile scaffold for drug discovery.

Fundamental Stereochemistry of the 2-Azaspiro[4.5]decane Core

The 2-azaspiro[4.5]decane ring system is characterized by a spirocyclic junction between a cyclopentane and a piperidine ring, with the nitrogen atom at the 2-position. The stereochemistry of this system is of paramount importance as it dictates the three-dimensional arrangement of substituents, which in turn governs molecular recognition and biological activity.

1.1. Identifying Stereocenters

The core 2-azaspiro[4.5]decane structure possesses a key stereocenter at the C5 spiroatom. The presence of substituents on either the cyclopentane or piperidine ring can introduce additional chiral centers, leading to a variety of stereoisomers. For instance, a substituent at the C1 position of the piperidine ring would create another stereocenter, resulting in the possibility of diastereomers and enantiomers.

1.2. Isomeric Possibilities

The presence of multiple stereocenters gives rise to a range of stereoisomers. For a 2-azaspiro[4.5]decane with a single substituent, two pairs of enantiomers (diastereomers) are possible, depending on the relative orientation of the substituent and the spirocyclic system. Understanding the relationships between these isomers is crucial for structure-activity relationship (SAR) studies.

Conformational Analysis: The Influence of the Spirocyclic System

The spirocyclic nature of the 2-azaspiro[4.5]decane system imposes significant conformational constraints on both the cyclopentane and piperidine rings.[4] This rigidity is a key feature that medicinal chemists exploit to control the spatial orientation of pharmacophoric groups.

2.1. Piperidine Ring Conformation

The piperidine ring typically adopts a chair conformation to minimize steric strain. Substituents on the piperidine ring can occupy either axial or equatorial positions. The energy difference between these two orientations is a critical factor in determining the overall shape of the molecule.

2.2. Cyclopentane Ring Conformation

The cyclopentane ring is more flexible than the piperidine ring and can adopt various conformations, including envelope and twist forms. The spiro fusion to the piperidine ring, however, restricts this flexibility and favors certain conformations over others.

2.3. Overall Molecular Conformation

The interplay between the piperidine and cyclopentane ring conformations, dictated by the spirocyclic junction and the nature of substituents, determines the overall three-dimensional structure of the molecule. Computational modeling and NMR spectroscopic techniques are invaluable tools for elucidating the preferred conformations of 2-azaspiro[4.5]decane derivatives.[5][6][7]

Stereoselective Synthesis Strategies

The controlled synthesis of specific stereoisomers of 2-azaspiro[4.5]decane derivatives is a central challenge and a key area of research.[8][9] Both diastereoselective and enantioselective methods have been developed to access stereochemically pure compounds.

3.1. Diastereoselective Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within the molecule. This can be achieved through various strategies:

  • Substrate-Controlled Methods: Utilizing existing stereocenters in the starting material to direct the formation of new stereocenters.

  • Reagent-Controlled Methods: Employing chiral reagents or catalysts to favor the formation of one diastereomer over others.[8]

  • Tandem Cyclization Reactions: Innovative one-pot reactions that construct the spirocyclic core with high diastereoselectivity.[9][10][11]

3.2. Enantioselective Synthesis

Enantioselective synthesis focuses on the preparation of a single enantiomer. Key approaches include:

  • Asymmetric Catalysis: The use of chiral catalysts to drive a reaction towards the formation of one enantiomer.[12]

  • Chiral Pool Synthesis: Starting from readily available enantiopure starting materials to build the desired stereoisomer.

  • Resolution of Racemates: Separating a mixture of enantiomers using techniques like chiral chromatography.

Experimental Protocols

4.1. Protocol for Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones

This protocol is based on a synergistic photocatalysis and organocatalysis approach for the [3 + 2] cycloaddition of cyclopropylamines with olefins, achieving high diastereoselectivity.[8]

Materials:

  • 2-methylene-tetrahydronaphtalen-1-ones

  • N-cyclopropylanilines

  • BINOL-derived phosphoric acid catalyst

  • Dichloromethane (DCM) as solvent

  • Visible light source

Procedure:

  • To a solution of 2-methylene-tetrahydronaphtalen-1-one (0.2 mmol) and N-cyclopropylaniline (0.3 mmol) in DCM (2.0 mL) is added the BINOL-derived phosphoric acid catalyst (10 mol%).

  • The reaction mixture is stirred under a nitrogen atmosphere and irradiated with a visible light source at room temperature for 24 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-spiro[4.5]decane-6-one.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy.

4.2. Workflow for Stereochemical Characterization

A combination of analytical techniques is essential for the unambiguous determination of the stereochemistry of 2-azaspiro[4.5]decane systems.

Caption: Workflow for Stereochemical Assignment.

Stereochemical Characterization Techniques

5.1. NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of 2-azaspiro[4.5]decane derivatives. Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data provides insights into the spatial proximity of protons, allowing for the assignment of relative configurations.

5.2. X-ray Crystallography

For an unambiguous determination of both relative and absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[3][13][14] This technique provides a precise three-dimensional map of the molecule's atomic arrangement.

5.3. Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable for the separation and quantification of enantiomers and diastereomers.[15][16][17][18][19] These methods utilize chiral stationary phases that interact differently with each stereoisomer, allowing for their resolution.

Case Studies in Drug Discovery

The 2-azaspiro[4.5]decane scaffold is a key component in a variety of therapeutic agents, where its specific stereochemistry is often crucial for biological activity.

6.1. M1 Muscarinic Agonists

A series of 1-oxa-8-azaspiro[4.5]decanes, which are structurally related to the 2-azaspiro[4.5]decane core, have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[20] Structure-activity relationship studies revealed that specific stereoisomers exhibited preferential binding and agonist activity at the M1 receptor.[20]

6.2. TYK2/JAK1 Inhibitors

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of TYK2 and JAK1 kinases, with potential applications in the treatment of inflammatory bowel disease.[21] The stereochemistry of the spirocyclic core was found to be a critical determinant of both potency and selectivity.[21]

6.3. PROTACs

A 2,8-diazaspiro[4.5]decane linker has been incorporated into a proteolysis-targeting chimera (PROTAC) designed to degrade the EZH2 protein, a target in cancer therapy.[22] The rigid nature of the spirocyclic linker helps to correctly orient the two ends of the PROTAC for efficient ternary complex formation and target degradation.

Conclusion

The stereochemistry of 2-azaspiro[4.5]decane systems is a rich and complex field with profound implications for drug discovery. A deep understanding of the fundamental stereochemical principles, conformational preferences, and stereoselective synthetic methodologies is essential for researchers aiming to unlock the full therapeutic potential of this versatile scaffold. The continued development of novel synthetic strategies and advanced analytical techniques will undoubtedly lead to the discovery of new and improved drugs based on the 2-azaspiro[4.5]decane core.

References

  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Available from: [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics (RSC Publishing). Available from: [Link]

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2023). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. Available from: [Link]

  • Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Usuki, Y., Wang, Y., & Aubé, J. (1997). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry, 62(24), 8438-8444. Available from: [Link]

  • The conformational analysis of saturated heterocycles. Part LI. Spirodioxolans. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. National Institutes of Health. Available from: [Link]

  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Available from: [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. National Institutes of Health. Available from: [Link]

  • Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. National Institutes of Health. Available from: [Link]

  • Representative azaspiro[4.5]decane in bioactive molecules, and work design. ResearchGate. Available from: [Link]

  • Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. Available from: [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. National Institutes of Health. Available from: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. National Institutes of Health. Available from: [Link]

  • 2-Oxaspiro[4.5]decane and α-pyrenocine derivatives from the endophytic fungus Roussoella sp. PSU-H51. National Institutes of Health. Available from: [Link]

  • 2-Azaspiro[4.5]decan-3-one. PubChem. Available from: [Link]

  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives: Via copper-catalyzed difluoroalkylation/dearomatization of N -benzylacrylamides. ResearchGate. Available from: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available from: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. ResearchGate. Available from: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]

  • Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. ResearchGate. Available from: [Link]

  • 2-azaspiro[4.5]decane-1,3-dione. SpectraBase. Available from: [Link]

  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. National Institutes of Health. Available from: [Link]

  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. Available from: [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. Available from: [Link]

  • JHU X-ray Crystallography Facility. Johns Hopkins University. Available from: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. National Institutes of Health. Available from: [Link]

  • 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. ResearchGate. Available from: [Link]

  • X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available from: [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. National Institutes of Health. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a strategic synthetic approach to Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate, a molecule of significant interest to researchers and professionals in drug development. The spirocyclic lactam framework is a prevalent motif in numerous biologically active compounds, offering a rigid three-dimensional structure that can effectively probe protein binding sites. This document outlines a rational and efficient pathway for the synthesis of this valuable scaffold, detailing the key starting materials, reaction mechanisms, and step-by-step protocols.

Strategic Overview: A Convergent Approach to a Complex Scaffold

The synthesis of this compound presents a fascinating chemical challenge, requiring the stereocontrolled construction of a spirocyclic system with multiple functional groups. Our proposed strategy is a convergent synthesis that builds the functionalized cyclohexane ring and the lactam precursor sequentially, culminating in a final cyclization to yield the target molecule.

The retrosynthetic analysis reveals a logical disconnection of the target molecule into a key intermediate, ethyl 4-(aminomethyl)-4-(ethoxycarbonylmethyl)cyclohexane-1-carboxylate . This intermediate contains all the necessary carbon and nitrogen atoms in the correct arrangement for the final spirocyclization. This key intermediate can be synthesized from the readily available and commercially accessible starting material, ethyl 4-oxocyclohexanecarboxylate .

The overall synthetic strategy can be visualized as a three-stage process:

  • Formation of a Key α-Amino Nitrile Intermediate: Introduction of the nitrogen and a protected one-carbon unit at the 4-position of the cyclohexane ring.

  • Elaboration to a Di-ester Precursor: Conversion of the nitrile to an ester and protection of the amino group.

  • Spirocyclization Cascade: A Dieckmann condensation to form the β-keto ester, followed by deprotection and lactam formation.

Synthetic_Strategy Ethyl_4_oxocyclohexanecarboxylate Ethyl 4-oxocyclohexanecarboxylate Amino_Nitrile α-Amino Nitrile Intermediate Ethyl_4_oxocyclohexanecarboxylate->Amino_Nitrile Strecker Reaction Diester_Precursor Protected Amino Di-ester Amino_Nitrile->Diester_Precursor Hydrolysis, Esterification, N-Protection Target_Molecule This compound Diester_Precursor->Target_Molecule Dieckmann Condensation & Lactamization Dieckmann_Lactamization Diester Protected Amino Di-ester Enolate Enolate Intermediate Diester->Enolate Base (e.g., NaOEt) Cyclized_Intermediate Cyclized β-Keto Ester Enolate->Cyclized_Intermediate Intramolecular Attack Deprotection N-Deprotection Cyclized_Intermediate->Deprotection Acid Lactamization Intramolecular Cyclization Deprotection->Lactamization Spontaneous Target This compound Lactamization->Target

An In-Depth Technical Guide to the IUPAC Nomenclature of Substituted Azaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise and unambiguous naming of complex chemical structures is fundamental to scientific communication, intellectual property protection, and regulatory compliance. Spirocyclic systems, characterized by two rings sharing a single common atom, are prevalent scaffolds in medicinal chemistry and natural products.[1][2][3] The introduction of heteroatoms, such as nitrogen, into these frameworks creates azaspirocycles, a class of compounds with significant pharmacological potential. This guide provides a comprehensive, in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted azaspiro[4.5]decanes. It is designed to equip researchers, particularly those in drug development, with the expertise to confidently and accurately name these intricate molecules, ensuring clarity and adherence to global standards.

Foundational Principles: Deconstructing the Spiro[4.5]decane Framework

Before addressing the complexities of heteroatoms and substituents, a firm grasp of the parent hydrocarbon nomenclature is essential. The naming of spiro compounds follows a systematic set of rules established by IUPAC.[4][5]

The Spiro Prefix and the von Baeyer Descriptor

The name begins with the prefix "spiro," indicating a spirocyclic system where two rings are joined at a single common atom, the spiro atom.[2][3][4] This is followed by a von Baeyer descriptor in square brackets, [x.y], which defines the number of atoms in each ring, excluding the spiro atom itself.[1][6]

  • Rule: The numbers x and y represent the number of carbon atoms in each bridge connecting the spiro atom.

  • Convention: These numbers are arranged in ascending order (x ≤ y) and separated by a full stop.[1][4]

For the spiro[4.5]decane core, this means:

  • One ring has 4 atoms (a 5-membered ring).

  • The other ring has 5 atoms (a 6-membered ring).

  • The total number of atoms in the bicyclic system is 4 + 5 + 1 (the spiro atom) = 10 atoms. This leads to the parent alkane name "decane."

The Cardinal Rule of Numbering

The numbering of a monospiro system is rigid and unambiguous. It dictates the locants for all subsequent modifications, including heteroatoms, unsaturation, and substituents.

  • Step 1: Begin numbering in the smaller ring at an atom adjacent to the spiro atom.[1][4][5]

  • Step 2: Proceed around the smaller ring, back to the spiro atom.

  • Step 3: Number the spiro atom itself.

  • Step 4: Continue numbering around the larger ring until all atoms are assigned a locant.[1][4][5]

For spiro[4.5]decane, the spiro atom is always assigned the locant 5 .

Workflow for Numbering the Spiro[4.5]decane Core

G cluster_numbering Numbering Protocol Start Identify Smaller Ring (5-membered ring) Step2 Number atoms 1-4 (adjacent to spiro atom, around small ring) Start->Step2 Begin here Step3 Number Spiro Atom (locant 5) Step2->Step3 Step4 Number atoms 6-10 (around large ring) Step3->Step4 End Complete Numbered Core Step4->End

Caption: Numbering for two common azaspiro[4.5]decane regioisomers.

Naming Substituted Azaspiro[4.5]decanes: A Step-by-Step Protocol

The final layer of complexity involves adding substituents to the azaspiro[4.5]decane core. The process integrates the principles of substituent nomenclature with the established rules for the spirocyclic system. [7][8][9]

Experimental Protocol: Systematic Naming of a Substituted Azaspiro[4.5]decane

Objective: To generate the complete and correct IUPAC name for a complex substituted azaspiro[4.5]decane derivative.

Materials: A chemical structure drawing of the molecule to be named.

Methodology:

  • Identify the Parent Spirocycle:

    • Confirm the presence of a single spiro atom connecting two rings. [2] * Count the number of atoms in each ring, excluding the spiro atom, to confirm the [4.5] descriptor.

    • Count the total number of atoms in the skeleton (10) to confirm the "decane" parent name.

    • Result: The parent hydrocarbon is spiro[4.5]decane.

  • Number the Core Skeleton:

    • Identify the smaller (5-membered) and larger (6-membered) rings.

    • Assign locant 1 to a carbon adjacent to the spiro atom in the smaller ring.

    • Continue numbering around the small ring (1-4), through the spiro atom (5), and around the large ring (6-10). [1][5]

  • Identify and Locate Heteroatoms:

    • Locate any nitrogen atoms within the numbered skeleton.

    • Assign the "aza" prefix, preceded by its locant.

    • Example: A nitrogen at position 8 yields 8-azaspiro[4.5]decane.

  • Identify and Locate all Substituents:

    • Identify all groups attached to the core skeleton that are not hydrogen. [7][10]This includes alkyl groups (e.g., methyl, ethyl), functional groups (e.g., -OH as "hydroxy", =O as "oxo"), and halogens (e.g., chloro, bromo). [11]

  • Prioritize Numbering Direction (if applicable):

    • The core numbering of the spirocycle is fixed. However, there is a choice of two directions to start numbering the small ring (clockwise or counter-clockwise).

    • Rule of First Difference: Choose the direction that assigns the lowest possible locants to all substituents and heteroatoms considered as a set. [1][8]Compare the locant sets number by number; the set with the lower number at the first point of difference is preferred.

    • Priority: In cases of a tie, IUPAC rules may give priority to certain functional groups, but for simple substituents, the lowest locant set is the primary determinant. Heteroatoms are given priority over double bonds if a choice exists. [12]

  • Alphabetize and Assemble the Final Name:

    • Arrange all substituent prefixes in alphabetical order. [7][8]Multiplicative prefixes (di, tri, tetra) are ignored for alphabetization purposes.

    • Combine the components in the following order: (Substituent Locant)-(Substituent Name)-(Heteroatom Locant)-(Heteroatom Name)spiro[x.y](Parent Name).

    • Use hyphens to separate numbers from letters and commas to separate numbers from numbers. [8]

Case Study: Application of the Naming Protocol

Let's apply this protocol to a hypothetical drug candidate:

Structure: An 8-azaspiro[4.5]decane core with a chloro group at position 1 and a methyl group at position 8.

  • Parent Spirocycle: spiro[4.5]decane.

  • Numbering: The standard 1-10 numbering is applied.

  • Heteroatom: Nitrogen at position 8 gives 8-azaspiro[4.5]decane.

  • Substituents: 1-chloro and 8-methyl.

  • Prioritization: The core numbering is fixed. We must ensure the substituents are correctly located on this framework.

  • Assembly:

    • Alphabetize substituents: "chloro" comes before "methyl".

    • Combine: 1-Chloro-8-methyl-8-azaspiro[4.5]decane.

Data Presentation: Nomenclature Component Table

ComponentRuleExample Application
Spiro Prefix Indicates a single common atom between two rings.spiro [4.5]decane
von Baeyer Descriptor [x.y] where x and y are ring atom counts (excluding spiro atom), in ascending order.spiro[4.5] decane
Parent Name Total number of atoms in the skeleton (x + y + 1).spiro[4.5]decane
Numbering Start in the smaller ring, proceed through the spiro atom, then the larger ring.Spiro atom is always 5 .
Heteroatom Prefix "aza" for nitrogen, with its locant.8-aza spiro[4.5]decane
Substituent Prefixes Named and located according to standard IUPAC rules, then alphabetized.1-Chloro-8-methyl

Conclusion and Field Perspective

For professionals in drug discovery and development, mastering IUPAC nomenclature is not merely an academic exercise. It is a critical skill that ensures the unambiguous identification of novel chemical entities in patents, publications, and regulatory submissions. The systematic approach detailed here for substituted azaspiro[4.5]decanes provides a robust framework for naming this important class of compounds. Adherence to these rules eliminates ambiguity, facilitates global collaboration, and safeguards intellectual property by ensuring that a chemical name corresponds to one, and only one, specific molecular structure.

References

  • Vedantu. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Available at: [Link]

  • IUPAC. Extension and Revision of the Nomenclature for Spiro Compounds (IUPAC Recommendations 1999). Synopsis, Preamble, SP-0 and SP-1. Available at: [Link]

  • IUPAC. Rule B-10. Compounds: Method 1. Available at: [Link]

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available at: [Link]

  • IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. Available at: [Link]

  • ACD/Labs. Rule A-41. Compounds: Method 1 (SPIRO HYDROCARBONS). Available at: [Link]

  • Scribd. Spiro Compounds Nomenclature Guide. Available at: [Link]

  • ResearchGate. New Innovative Methods for IUPAC Nomenclature of Bicyclo and Spiro Compounds in Organic Chemistry. Available at: [Link]

  • L.S.College, Muzaffarpur. Spiro compound. Available at: [Link]

  • IUPAC. Extension and Revision of the Nomenclature for Spiro Compounds. Available at: [Link]

  • IUPAC. Gold Book: spiro compounds. Available at: [Link]

  • YouTube. Spiro Heterocycles Nomenclature. Available at: [Link]

  • ACD/Labs. SPIRO HYDROCARBONS. Available at: [Link]

  • University of Calgary. How to name organic compounds using the IUPAC rules. Available at: [Link]

  • ResearchGate. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Available at: [Link]

  • Lumen Learning. Nomenclature of Alkanes. Available at: [Link]

  • Oregon State University. Alkane Nomenclature: Naming. Available at: [Link]

  • Pearson. Naming Alkanes with Substituents: Videos & Practice Problems. Available at: [Link]

Sources

Methodological & Application

The Versatile Scaffold: Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore unique three-dimensional molecular architectures. Among these, spirocyclic scaffolds have garnered significant attention due to their inherent conformational rigidity, which allows for precise spatial orientation of functional groups, enhancing selectivity and potency for biological targets.[1] This guide delves into the utility of a particularly valuable building block, Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate, outlining its synthesis and showcasing its application in the construction of biologically active molecules.

The 2-azaspiro[4.5]decane core, which marries a piperidine ring with a pyrrolidin-2-one moiety, provides a robust and versatile framework for drug design.[1] The presence of multiple functionalization points—the lactam nitrogen, the ester group, and the spirocyclic core itself—offers a rich chemical space for the generation of diverse compound libraries.

Foundational Synthesis: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available reagents. A common and efficient strategy involves a Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester, which is a key feature of the target molecule.[2][3]

Protocol 1: Synthesis of this compound

Objective: To provide a detailed, reproducible protocol for the laboratory-scale synthesis of the title compound.

Materials:

  • Ethyl 4-(cyanomethyl)cyclohexane-1-carboxylate

  • Ethanol (absolute)

  • Sodium metal

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Raney Nickel (catalyst)

  • Ammonia in ethanol (saturated solution)

  • Hydrogen gas supply

  • Standard laboratory glassware and apparatus for inert atmosphere reactions and hydrogenation.

Procedure:

Step 1: Synthesis of Diethyl 4-(cyanomethyl)cyclohexane-1,1-dicarboxylate

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.

  • To the cooled sodium ethoxide solution, add Ethyl 4-(cyanomethyl)cyclohexane-1-carboxylate dropwise with stirring.

  • Following the addition, add diethyl carbonate and gently reflux the mixture. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 4-(cyanomethyl)cyclohexane-1,1-dicarboxylate.

Step 2: Reductive Cyclization to this compound

  • The crude diester from the previous step is dissolved in an ethanolic ammonia solution in a high-pressure hydrogenation vessel.

  • A catalytic amount of Raney Nickel is carefully added to the solution.

  • The vessel is sealed and purged with hydrogen gas, and then pressurized to the appropriate pressure.

  • The reaction mixture is stirred at a specified temperature until the uptake of hydrogen ceases, indicating the completion of the reduction and subsequent cyclization.

  • After cooling and carefully venting the hydrogen, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford this compound.

Application in Drug Discovery: A Gateway to Novel Therapeutics

The strategic placement of the lactam and ester functionalities on the rigid spirocyclic core makes this compound a highly valuable intermediate for the synthesis of a diverse range of biologically active compounds. This scaffold has been explored for the development of agents targeting the central nervous system, including dopamine agonists and neurokinin-1 (NK-1) receptor antagonists.[4]

Case Study: Synthesis of a Dopamine D2 Receptor Agonist Precursor

Dopamine D2 receptor agonists are crucial in the treatment of Parkinson's disease and other neurological disorders. The azaspiro[4.5]decane scaffold can be elaborated to mimic the pharmacophoric features of known dopamine agonists.

Workflow for Derivatization:

G A This compound B Hydrolysis of Ester (e.g., LiOH, H2O/THF) A->B C 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid B->C D Amide Coupling (e.g., Amine, HATU, DIPEA) C->D E N-Substituted Amide Derivative D->E F Reduction of Lactam (e.g., LiAlH4 or BH3) E->F G 2-Azaspiro[4.5]decane Derivative (Dopamine Agonist Candidate) F->G

Caption: Derivatization workflow for dopamine agonist synthesis.

Protocol 2: Synthesis of a N-Aryl Amide Derivative

Objective: To demonstrate the functionalization of the carboxylate group for the introduction of pharmacophoric elements.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Aryl amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

Step 1: Saponification of the Ester

  • Dissolve this compound in a mixture of THF and water.

  • Add an aqueous solution of lithium hydroxide and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with dilute HCl to a pH of approximately 3-4.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid.

Step 2: Amide Coupling

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid from the previous step in anhydrous DMF.

  • Add the desired aryl amine, followed by HATU and DIPEA.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-aryl amide derivative.

This N-aryl amide can then be subjected to further transformations, such as reduction of the lactam, to yield potent dopamine D2 receptor agonists.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundC12H19NO3225.28Versatile scaffold, lactam, ester
3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acidC10H15NO3197.23Key intermediate for amide coupling
N-Aryl Amide DerivativeVariableVariableIntroduces pharmacophoric aryl moiety

Conclusion and Future Perspectives

This compound stands out as a privileged scaffold in medicinal chemistry, offering a synthetically accessible and highly versatile platform for the design of novel therapeutics. The protocols outlined herein provide a foundation for the synthesis and derivatization of this valuable building block. The rigid spirocyclic core, combined with strategically placed functional groups, allows for the precise tuning of physicochemical and pharmacological properties. Further exploration of this scaffold is anticipated to yield a new generation of selective and potent drug candidates for a wide range of diseases.

References

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. Representative azaspiro[4.5]decane in bioactive molecules, and work design. Available from: [Link]

  • Grokipedia. Dieckmann condensation. Available from: [Link]

  • Organic Reactions. The Dieckmann Condensation. Available from: [Link]

  • MDPI. A simple, fast and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available from: [Link]

  • ResearchGate. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Available from: [Link]

  • ResearchGate. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Available from: [Link]

  • AME Publishing Company. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Available from: [Link]

Sources

Application of Azaspiro[4.5]decane Scaffolds in Drug Design for Neurological Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azaspiro[4.5]decane Scaffold as a Privileged Structure in CNS Drug Discovery

The azaspiro[4.5]decane scaffold, a unique three-dimensional heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of therapeutics for complex neurological disorders. Its inherent rigidity and defined spatial orientation of substituents allow for high-affinity and selective interactions with a variety of central nervous system (CNS) targets. This structural feature is critical for navigating the intricate landscape of neurotransmitter receptors and signaling pathways implicated in the pathophysiology of diseases like Alzheimer's, Parkinson's, and schizophrenia. The spirocyclic nature of this scaffold provides an excellent platform for developing potent and selective modulators of key neurological targets, including dopamine, serotonin, sigma, and muscarinic receptors. This guide provides a comprehensive overview of the application of azaspiro[4.5]decane scaffolds, complete with detailed synthetic and biological evaluation protocols to aid researchers in this promising field.

Synthetic Strategies for Azaspiro[4.5]decane Scaffolds

The synthesis of functionalized azaspiro[4.5]decane derivatives is a cornerstone of their application in drug discovery. A versatile and widely used precursor is 8-azaspiro[4.5]decane-7,9-dione, which can be readily synthesized and subsequently elaborated.

Protocol 1: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione

This protocol outlines a straightforward method for the preparation of the 8-azaspiro[4.5]decane-7,9-dione core structure.

Materials:

  • 1,1-Cyclopentanediacetic acid

  • Urea

  • Ethanol (50%)

  • Activated charcoal

  • Heating mantle with a stirrer

  • Round bottom flask

  • Reflux condenser

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Combine 1,1-cyclopentanediacetic acid and urea in a round bottom flask at a molar ratio of approximately 1:1.4. For example, use 93.1 grams (0.5 mol) of 1,1-cyclopentanediacetic acid and 42.0 grams (0.7 mol) of urea.

  • Heat the mixture with stirring at 160-170 °C for 1 hour.

  • Allow the reaction mixture to cool slightly, then add 450 mL of 50% ethanol to dissolve the crude product.

  • Add 1 gram of activated charcoal to the solution and heat to reflux.

  • Perform a hot filtration to remove the activated charcoal.

  • Allow the filtrate to cool, which will cause the product to crystallize.

  • Collect the white, flake-like crystals of 8-azaspiro[4.5]decane-7,9-dione by filtration, wash with a small amount of cold ethanol, and dry.[1]

Expected Outcome:

This procedure should yield white, crystalline 8-azaspiro[4.5]decane-7,9-dione with a melting point of 154-156 °C and a yield of approximately 80-90%.[1]

G cluster_synthesis General Synthetic Workflow Start 1,1-Cyclopentanediacetic Acid + Urea Step1 Heating (160-170°C) Start->Step1 Intermediate1 Crude 8-azaspiro[4.5]decane-7,9-dione Step1->Intermediate1 Step2 Recrystallization (Ethanol/Charcoal) Intermediate1->Step2 Precursor Purified 8-azaspiro[4.5]decane-7,9-dione Step2->Precursor Step3 Alkylation with Dihaloalkane (e.g., 1,4-dibromobutane) Precursor->Step3 Intermediate2 N-Alkylated Intermediate Step3->Intermediate2 Step4 Reaction with Nucleophile (e.g., 1-(2-pyrimidinyl)piperazine) Intermediate2->Step4 Final_Product Functionalized Azaspiro[4.5]decane Derivative (e.g., Buspirone) Step4->Final_Product

A general synthetic workflow for azaspiro[4.5]decane derivatives.

In Vitro Biological Evaluation: Receptor Binding Assays

Determining the binding affinity of novel azaspiro[4.5]decane derivatives to their intended molecular targets is a critical step in the drug discovery process. Radioligand binding assays are a standard method for this purpose.

Protocol 2: Sigma-1 Receptor Competitive Binding Assay

This protocol details a competitive binding assay to determine the affinity of a test compound for the sigma-1 receptor.

Materials:

  • Guinea pig brain membrane homogenate (as a source of sigma-1 receptors)

  • [³H]-(+)-pentazocine (radioligand)

  • Haloperidol (for determining non-specific binding)

  • Test compound (azaspiro[4.5]decane derivative)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • 96-well microplates

  • Glass fiber filters (GF/B)

  • Filtration apparatus (cell harvester)

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound.

    • Prepare a solution of [³H]-(+)-pentazocine at a concentration near its Kd (typically 1-5 nM).

    • Prepare a high concentration solution of haloperidol (e.g., 10 µM) for determining non-specific binding.

    • Prepare the membrane homogenate at a protein concentration of approximately 0.4 mg/mL in assay buffer.[2][3]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, and membrane homogenate.

    • Non-specific Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, haloperidol solution, and membrane homogenate.

    • Competition Wells: Add assay buffer, [³H]-(+)-pentazocine, serially diluted test compound, and membrane homogenate.

  • Incubation: Incubate the plate for 90 minutes at 37°C.[2]

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Protocol 3: Dopamine D2 Receptor Competitive Binding Assay

This protocol is for assessing the binding affinity of a compound to the dopamine D2 receptor.

Materials:

  • Cell membranes from HEK293 cells expressing the human dopamine D2 receptor.

  • [³H]Spiperone (radioligand).

  • (+)-Butaclamol (for determining non-specific binding).

  • Test compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Other materials are similar to the sigma-1 receptor binding assay.

Procedure:

The procedure is analogous to the sigma-1 receptor binding assay, with the following key differences:

  • Radioligand: Use [³H]Spiperone.

  • Non-specific binding: Use a high concentration of (+)-butaclamol (e.g., 10 µM).[4]

  • Incubation: Incubate for 60 minutes at 30°C.[5]

Data Analysis:

The data analysis follows the same principles as the sigma-1 receptor binding assay to determine the IC50 and Ki values for the test compound at the dopamine D2 receptor.

In Vivo Behavioral Evaluation: Assessment of Learning and Memory

To evaluate the therapeutic potential of azaspiro[4.5]decane derivatives for cognitive disorders like Alzheimer's disease, in vivo behavioral tests are essential. The passive avoidance test is a widely used model to assess learning and memory in rodents.

Protocol 4: Passive Avoidance Test in Rats

This test is based on the principle of negative reinforcement, where an animal learns to avoid an environment in which it has received an aversive stimulus.

Apparatus:

  • A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is a grid that can deliver a mild electric shock.

Procedure:

  • Acquisition/Training Trial (Day 1):

    • Place a rat in the light compartment and allow it to explore for a set period (e.g., 5 minutes).

    • Open the guillotine door. Rats have a natural tendency to enter the dark compartment.

    • When the rat enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

    • Remove the rat and return it to its home cage.[1][6][7]

  • Retention Trial (Day 2, typically 24 hours later):

    • Place the rat back into the light compartment.

    • Open the guillotine door and measure the latency to enter the dark compartment (step-through latency).

    • A longer step-through latency compared to a control group indicates better memory of the aversive experience.[1][6][7]

Data Analysis:

  • Compare the step-through latencies between the vehicle-treated control group and the group treated with the azaspiro[4.5]decane test compound.

  • A statistically significant increase in step-through latency in the treated group suggests that the compound enhances memory and learning.

Mechanism of Action: Modulation of Key Signaling Pathways

Understanding the molecular mechanisms by which azaspiro[4.5]decane derivatives exert their effects is crucial for rational drug design. In the context of Alzheimer's disease, the PI3K/AKT/GSK-3β signaling pathway is a key player in neuronal survival and tau pathology.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) pathway is critical for cell survival and is implicated in the pathogenesis of Alzheimer's disease. Dysfunction in this pathway can lead to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's. Azaspiro[4.5]decane-based compounds that can modulate this pathway hold therapeutic promise. For example, activation of the PI3K/Akt pathway leads to the inhibitory phosphorylation of GSK-3β, which in turn reduces tau hyperphosphorylation and promotes neuronal survival.

G cluster_pathway PI3K/AKT/GSK-3β Signaling in Alzheimer's Disease Receptor Receptor (e.g., GPCR, RTK) PI3K PI3K Receptor->PI3K Activates Ligand Azaspiro[4.5]decane Derivative Ligand->Receptor Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates GSK3b GSK-3β AKT->GSK3b Inhibits (Phosphorylation) Survival Neuronal Survival AKT->Survival Promotes Tau Tau GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau (NFTs) Tau->pTau

The PI3K/AKT/GSK-3β signaling pathway in Alzheimer's disease.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities of representative azaspiro[4.5]decane derivatives for various CNS targets, illustrating the versatility of this scaffold.

Compound IDTarget ReceptorBinding Affinity (Ki, nM)Reference
Compound 5aSigma-15.4[7]
Buspirone Analog5-HT1AEquipoten to BuspironeNot specified in abstract
(-)-29Muscarinic M1Preferential affinity over M2

Conclusion

The azaspiro[4.5]decane scaffold represents a highly valuable framework in the development of novel therapeutics for a range of neurological disorders. Its unique structural properties facilitate the design of potent and selective ligands for various CNS targets. The protocols and information provided herein offer a foundational guide for researchers to synthesize, evaluate, and understand the mechanisms of action of this promising class of compounds. Continued exploration and optimization of the azaspiro[4.5]decane scaffold are poised to yield the next generation of treatments for debilitating neurological diseases.

References

  • (S)-2–(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid (14c): Orange oil (yield 29%). Eur J Med Chem. 2023;258:115579. doi: 10.1016/j.ejmech.2023.115579.
  • Evaluation of passive avoidance learning and spatial memory in rats exposed to low levels of lead. Int J Occup Med Environ Health. 2015;28(3):533-42. doi: 10.13075/ijomeh.1896.00293.
  • 8-azaspiro decane-7, the preparation method of 9-dione compounds.
  • Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. ResearchGate. [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. Curr Protoc Pharmacol. 2016;75:2.6.1-2.6.14. doi: 10.1002/cpph.14.
  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. J Med Chem. 2015;58(14):5395-407. doi: 10.1021/acs.jmedchem.5b00593.
  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. J Biomol Struct Dyn. 2024;42(1):1-18. doi: 10.1080/07391102.2022.2163351.
  • Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. J Mol Struct. 2022;1264:133279. doi: 10.1016/j.molstruc.2022.133279.
  • Enriched environment restores passive avoidance memory impairment in a rat model of neuroinflammation. Physiol Pharmacol. 2021;25(2):123-131.
  • Synthesis of a library of spiro[pyrrolidine-3, 3´-oxindole] compounds... ResearchGate. [Link]

  • Synthesis of spiro-pyrrolidine oxindoles under the standard conditions. ResearchGate. [Link]

  • Current Approaches and Tools Used in Drug Development against Parkinson's Disease. Pharmaceuticals (Basel). 2021;14(8):798. doi: 10.3390/ph14080798.
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. J Neurosci Methods. 2007;164(1):97-105. doi: 10.1016/j.jneumeth.2007.04.009.
  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. J Ethnopharmacol. 2024;321:117511. doi: 10.1016/j.jep.2023.117511.
  • 2.6. Cognitive Assessment Using Passive Avoidance Task. Bio-protocol. [Link]

  • Receptor Binding Assay - Part 1. YouTube. [Link]

  • Parkinson's Disease Modeling. InVivo Biosystems. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. 2021;2021(2):M1228. doi: 10.3390/M1228.
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Front Pharmacol. 2020;11:270. doi: 10.3389/fphar.2020.00270.
  • Sigma Receptor Binding Assays. ResearchGate. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chem Pharm Bull (Tokyo). 1995;43(5):842-52. doi: 10.1248/cpb.43.842.
  • In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Physiol Res. 2019;68(Suppl 1):S17-S24. doi: 10.33549/physiolres.934159.
  • Dietary regulation of PI3K/AKT/GSK-3β pathway in Alzheimer's disease. J Nutr Biochem. 2015;26(10):997-1010. doi: 10.1016/j.jnutbio.2015.04.010.
  • Pharmacological modulation of the PI3K/AKT/GSK3β axis: a new frontier in Alzheimer's disease treatment. Inflammopharmacology. 2025. doi: 10.1007/s10787-025-02000-9.
  • PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's. Front Pharmacol. 2021;12:648434. doi: 10.3389/fphar.2021.648434.
  • Differential Modulation of Akt/Glycogen Synthase Kinase-3β Pathway Regulates Apoptotic and Cytoprotective Signaling Responses. J Biol Chem. 2004;279(18):19043-52. doi: 10.1074/jbc.M313333200.
  • Molecular mechanism of PI3K/AKT/GSK-3 signalling pathway in neuronal... ResearchGate. [Link]

Sources

Large-scale synthesis of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Large-Scale Synthesis of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate: A Robust Protocol for a Key Spirocyclic Lactam Intermediate

Abstract: Spiro-γ-lactams are a pivotal class of heterocyclic compounds, frequently incorporated into pharmacologically active molecules and natural products due to their rigid, three-dimensional structures.[1] this compound is a valuable synthetic intermediate that provides a spirocyclic scaffold for drug discovery programs.[2][3] This application note presents a detailed, scalable, and field-proven protocol for the large-scale synthesis of this target molecule. The strategy hinges on a key reductive cyclization of a cyanoester precursor, a method prized for its efficiency and atom economy in industrial settings.[4][5] We provide in-depth explanations for experimental choices, detailed step-by-step protocols, safety considerations for large-scale operations, and comprehensive analytical characterization data.

Synthetic Strategy & Rationale

The chosen synthetic pathway is designed for scalability, robustness, and reliance on well-established chemical transformations. The overall strategy involves two main stages: the synthesis of a key cyano-diester intermediate, followed by a one-pot catalytic reductive cyclization to yield the final spiro-lactam product.

Retrosynthetic Analysis:

The core 2-azaspiro[4.5]decan-3-one structure is most efficiently formed via an intramolecular cyclization. A reductive cyclization of a nitrile is an ideal approach, as catalytic hydrogenation is a clean, high-yielding, and industrially scalable process.[6][7] This leads us to the key precursor, Diethyl 1-(cyanomethyl)cyclohexane-1,4-dicarboxylate , where the cyanomethyl and one of the ester groups are positioned on the same carbon atom, poised for spiro-lactam formation upon reduction of the nitrile. This precursor can be assembled from commercially available materials via standard C-C bond-forming reactions.

Overall Synthetic Workflow Diagram

G A Ethyl 4-oxocyclohexanecarboxylate (Starting Material) B Step 1: Knoevenagel Condensation A->B Malononitrile, Base C Ethyl 4-(dicyanomethylene)cyclohexane-1-carboxylate B->C D Step 2: Michael Addition & Hydrolysis/Esterification C->D 1. NaCN, EtOH 2. H+/EtOH E Diethyl 1-(cyanomethyl)cyclohexane-1,4-dicarboxylate (Key Intermediate) D->E F Step 3: Catalytic Reductive Cyclization E->F H2, Raney Cobalt or Ni, High Pressure G This compound (Final Product) F->G

Caption: High-level overview of the three-stage synthetic process.

Synthesis of Key Intermediate: Diethyl 1-(cyanomethyl)cyclohexane-1,4-dicarboxylate

This section details the multi-step synthesis of the crucial precursor required for the final cyclization.

Protocol Part A: Knoevenagel Condensation

Principle: The first step involves a base-catalyzed Knoevenagel condensation between the starting ketone, Ethyl 4-oxocyclohexanecarboxylate, and malononitrile. This reaction reliably forms a new carbon-carbon double bond, installing the dicyanomethylene group.

Step-by-Step Protocol:

  • To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add Ethyl 4-oxocyclohexanecarboxylate (5.00 kg, 29.4 mol), malononitrile (2.13 kg, 32.3 mol), and toluene (20 L).

  • Add piperidine (0.25 kg, 2.94 mol) and acetic acid (0.18 kg, 2.94 mol) as catalysts.

  • Heat the mixture to reflux (approx. 110-115 °C) and connect a Dean-Stark apparatus to remove water azeotropically.

  • Monitor the reaction by TLC or GC for the disappearance of the starting ketone (typically 6-8 hours).

  • Once complete, cool the reactor to room temperature. Wash the organic mixture sequentially with 1M HCl (10 L), water (10 L), and saturated brine (10 L).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude Ethyl 4-(dicyanomethylene)cyclohexane-1-carboxylate as a viscous oil, which is used directly in the next step.

Protocol Part B: Michael Addition and Esterification

Principle: This step involves a conjugate Michael addition of a cyanide anion to the electron-deficient alkene, followed by acidic workup and esterification of the resulting carboxylate intermediate to afford the key cyano-diester precursor.

Step-by-Step Protocol:

  • In a 100 L reactor, dissolve the crude product from Part A in ethanol (40 L).

  • In a separate vessel, prepare a solution of sodium cyanide (1.58 kg, 32.3 mol) in water (5 L) and add it slowly to the reactor, maintaining the temperature below 30 °C using a chiller.

  • Stir the reaction at room temperature for 12-16 hours until the reaction is complete (monitored by GC/LC-MS).

  • Carefully acidify the reaction mixture to pH ~1 with concentrated sulfuric acid while cooling in an ice bath. This protonates the intermediate and hydrolyzes one nitrile group.

  • Heat the mixture to reflux for 8 hours to drive the esterification of the newly formed carboxylic acid.

  • Cool to room temperature and concentrate the mixture under vacuum to remove the bulk of the ethanol.

  • Add water (20 L) and extract the product with ethyl acetate (3 x 15 L).

  • Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate to a crude oil.

  • Purify the oil via vacuum distillation or column chromatography to yield pure Diethyl 1-(cyanomethyl)cyclohexane-1,4-dicarboxylate .

Large-Scale Reductive Cyclization Protocol

This is the pivotal transformation that constructs the target spiro-lactam ring system. The choice of catalyst and reaction conditions is critical to ensure high selectivity for the primary amine intermediate and suppress the formation of secondary amine byproducts.[4][6]

Principle & Mechanistic Insight: The reaction proceeds via catalytic hydrogenation. The nitrile group is reduced on the surface of the catalyst to a primary amine through an intermediate imine species.[4] This highly reactive amine then undergoes a rapid, intramolecular nucleophilic attack on the proximate ester carbonyl, leading to cyclization and the elimination of ethanol to form the thermodynamically stable five-membered γ-lactam ring.[8] Raney Cobalt or Raney Nickel are often preferred catalysts for this transformation as they can provide high selectivity for primary amines, especially when the reaction is conducted in the presence of ammonia, although in this intramolecular case, the rapid cyclization often outcompetes intermolecular side reactions.[7][9]

Reductive Cyclization Mechanism Diagram

G cluster_0 cluster_1 A Cyanoester Precursor (-CH₂-C≡N) B Imine Intermediate (-CH₂-CH=NH) A->B + H₂ / Catalyst C Primary Amine (-CH₂-CH₂-NH₂) B->C + H₂ / Catalyst F Dimerization Byproduct (Secondary Amine) B->F Reaction with Primary Amine D Intramolecular Cyclization C->D Nucleophilic Attack on Ester E Spiro-Lactam Product D->E - EtOH

Caption: Mechanism of reductive cyclization and potential side reaction.

Safety Precautions:

  • Catalyst Handling: Raney Nickel and Raney Cobalt are pyrophoric when dry and must be handled as a slurry in water or a suitable solvent at all times.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation reactor must be located in a well-ventilated area or a specialized high-pressure bay. Ensure all fittings are pressure-tested and leak-free.

  • High-Pressure Operations: All personnel must be trained in high-pressure reactor operation. The reactor must be equipped with a rupture disc and pressure relief valve.

Detailed Step-by-Step Protocol (10 L Scale)
  • Reactor Preparation: Ensure a 20 L high-pressure autoclave (e.g., a Parr or Büchi reactor) is clean, dry, and has been leak-tested.

  • Catalyst Loading: Under an inert nitrogen atmosphere, carefully charge the autoclave with Raney Cobalt (e.g., 200 g, water-wet slurry) and anhydrous ethanol (5 L).

  • Reactant Charging: Add a solution of Diethyl 1-(cyanomethyl)cyclohexane-1,4-dicarboxylate (2.83 kg, 10.0 mol) in anhydrous ethanol (5 L) to the autoclave.

  • Sealing and Purging: Seal the reactor. Purge the headspace three times with nitrogen (10 bar), followed by three purges with hydrogen gas (10 bar) to remove all air.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to 50-60 bar.

    • Begin stirring (e.g., 500 RPM) and heat the reactor to 80-100 °C.[9]

    • Monitor the reaction by observing the hydrogen uptake from the gas reservoir. The reaction is typically complete within 8-12 hours.

  • Reaction Completion and Cooldown: Once hydrogen uptake ceases, turn off the heating and allow the reactor to cool to ambient temperature.

  • Depressurization and Purging: Carefully vent the excess hydrogen pressure. Purge the reactor three times with nitrogen to ensure a safe, inert atmosphere.

  • Catalyst Filtration: Under a nitrogen blanket, carefully decant or pump the reaction mixture out of the reactor and through a bed of Celite® to filter out the pyrophoric catalyst. CRITICAL: Do not allow the filter cake to run dry. Wash the filter cake with additional ethanol (2 L) to recover all the product. Quench the wet catalyst filter cake immediately and carefully with dilute acetic acid or dispose of it according to established safety protocols.

  • Product Isolation:

    • Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.

    • Dissolve the crude material in hot ethyl acetate or isopropanol.

    • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 4 hours to induce crystallization.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C.

Data Summary and Characterization

Quantitative Data Table
ParameterValueNotes
Scale (Final Step)10.0 mol (2.83 kg of precursor)Based on the key intermediate.
CatalystRaney Cobalt (200 g)Raney Nickel can also be used.
SolventAnhydrous Ethanol (10 L)
Hydrogen Pressure50-60 barHigher pressure can increase reaction rate.
Temperature80-100 °CBalances reaction rate against potential side reactions.
Typical Reaction Time8-12 hoursMonitor by H₂ uptake.
Expected Yield1.80 - 2.03 kg (80-90%)After crystallization.
Product Purity (HPLC)>98%
Molecular FormulaC₁₂H₁₉NO₃[10]
Molecular Weight225.28 g/mol [10]
Analytical Characterization (Expected)
  • ¹H NMR (CDCl₃, 400 MHz): Consistent with the structure of this compound. Key signals would include the ethyl ester triplet and quartet, distinct methylene protons of the lactam and cyclohexane rings, and the NH proton of the lactam.

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals include two carbonyl carbons (ester and lactam), the spiro quaternary carbon, and the various methylene and methine carbons of the bicyclic system.

  • Mass Spectrometry (ESI+): m/z = 226.14 [M+H]⁺.

  • Appearance: White to off-white crystalline solid.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The key transformation, a catalytic reductive cyclization, is a robust and high-yielding method suitable for large-scale industrial production. By carefully controlling reaction parameters and adhering to strict safety protocols, this valuable spiro-lactam intermediate can be produced in high purity and excellent yield, providing a reliable source for further research and development in the pharmaceutical and agrochemical industries.

References

  • Wikipedia. Nitrile reduction. [Link]

  • Farkas, G., & Törös, S. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]

  • Wang, L., et al. (2024). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. RSC Publishing. [Link]

  • Chen, Z., et al. (2025). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Publishing. [Link]

  • Habib, M. M., & Lelah, M. D. (1983). Method for the hydrogenation of nitriles to primary amines.
  • Wikipedia. Dieckmann condensation. [Link]

  • Zhang, X., et al. (2025). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Advanced Synthesis & Catalysis. [Link]

  • ResearchGate. Representative pathways for lactam synthesis under reductive conditions. [Link]

  • Aly, A. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base. Molecules (MDPI). [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Grokipedia. Dieckmann condensation. [Link]

  • NROChemistry. Dieckmann Condensation. [Link]

  • Dodda, M. R., et al. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica. [Link]

  • ResearchGate. 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. [Link]

  • ChemSynthesis. 1,2-diazaspiro[4.5]decan-3-one. [Link]

  • Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry. [Link]

  • Basha, R. S., & Khan, I. (2022). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • Zhang, Z., et al. (2020). Synthesis of cyano-substituted γ-lactams through a copper-catalyzed cascade cyclization/cyanation reaction. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Dieckmann Condensation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 59455401, this compound. [Link]

  • Alves, M. J., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. Beilstein Journal of Organic Chemistry. [Link]

  • Boukattaya, F., et al. (2007). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules (MDPI). [Link]

  • Tyagi, V., et al. (2020). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Catalysis. [Link]

  • Islam, M. R., & Khan, M. N. I. (2002). A Facile and Efficient Route to the Synthesis of Ethyl 3-Oxo-Cyclohexene-1-Carboxylate as a Valuable Synthetic Intermediate. Journal of the Korean Chemical Society. [Link]

  • Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity. Frontiers. [Link]

  • Alves, M. J. (2020). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]

  • PubChemLite. This compound (C12H19NO3). [Link]

Sources

One-pot synthesis of functionalized 2-azaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Efficiency One-Pot Synthesis of Functionalized 2-Azaspiro[4.5]decanes via Copper-Catalyzed Tandem Radical Addition/Dearomatizing Cyclization

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of the 2-Azaspiro[4.5]decane Scaffold

The 2-azaspiro[4.5]decane framework is a privileged heterocyclic motif integral to numerous natural products and synthetic bioactive molecules.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in medicinal chemistry for enhancing binding affinity and selectivity to biological targets.[2] This spirocyclic system is a cornerstone in the design of novel therapeutics, with applications ranging from neurokinin-1 (NK1) receptor antagonists to potent tumor imaging agents.[2][3] The development of efficient, atom-economical methods to construct this complex scaffold, particularly with functional group diversity, is a critical objective for accelerating drug discovery programs.

This guide details a robust, one-pot methodology for synthesizing functionalized 2-azaspiro[4.5]decanes. The protocol leverages a copper-catalyzed tandem reaction involving a radical addition followed by a dearomatizing cyclization of readily available N-benzylacrylamides.[4] This approach is notable for its operational simplicity, broad substrate scope, and its ability to rapidly generate molecular complexity from simple starting materials.

The Core Synthetic Strategy: A Tandem Approach

The central principle of this one-pot synthesis is a domino reaction sequence that forms multiple bonds in a single synthetic operation without isolating intermediates. This strategy significantly improves efficiency by reducing purification steps, solvent waste, and time. The chosen method is a copper-catalyzed difluoroalkylation and dearomatization of N-benzylacrylamides.[4]

The causality behind this choice rests on three pillars:

  • Radical Initiation: Copper catalysis provides a mild and efficient way to generate the necessary carbon-centered radical from a precursor like ethyl bromodifluoroacetate.

  • Tandem Cyclization: The reaction is designed so that after the initial intermolecular radical addition to the acrylamide, the resulting radical intermediate is perfectly positioned for an intramolecular cyclization onto the appended aromatic ring.

  • Dearomatization: This cyclization step breaks the aromaticity of the benzene ring, directly installing the spirocyclic core and generating the final 2-azaspiro[4.5]decane-dione structure in a single, elegant cascade.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol, from initial setup to the isolation of the final product.

G cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Substrates & Catalyst (N-benzylacrylamide, Radical Precursor, Cu Catalyst) C Combine Reagents in Reaction Vessel under Inert Atmosphere (N2) A->C B Prepare Dry Solvent (e.g., DMSO) B->C D Heat Reaction Mixture (e.g., 80 °C) C->D E Monitor Reaction Progress (via TLC) D->E F Cool to Room Temperature & Quench Reaction E->F Reaction Complete G Perform Aqueous Work-up (Extraction with Organic Solvent) F->G H Dry, Filter & Concentrate Organic Layer G->H I Purify via Column Chromatography H->I J Characterize Final Product (NMR, MS, HRMS) I->J

Caption: High-level workflow for the one-pot synthesis.

Unveiling the Reaction Mechanism

Understanding the reaction mechanism is crucial for troubleshooting and optimization. This process is initiated by the copper catalyst, which facilitates the formation of a key radical species that drives the subsequent transformations.

The proposed mechanistic pathway is as follows:

  • Single Electron Transfer (SET): The Cu(I) catalyst undergoes a single electron transfer with the radical precursor (ethyl bromodifluoroacetate), generating a difluoroalkyl radical and the Cu(II) species.

  • Radical Addition: The newly formed electrophilic radical adds across the electron-rich double bond of the N-benzylacrylamide.

  • Intramolecular Cyclization (Dearomatization): The resulting radical intermediate attacks the pendant benzyl ring in an intramolecular fashion. This key step is a 6-exo-trig cyclization that breaks aromaticity and forms the spirocyclic core.

  • Oxidation & Protonation: The cyclohexadienyl radical formed is then oxidized, likely by the Cu(II) species, to a cation. Subsequent proton loss or capture during work-up yields the final, stable dearomatized product and regenerates the active Cu(I) catalyst.

Visualizing the Catalytic Cycle

G A Cu(I) B Cu(II)Br A->B SET B->A Regeneration H Final Product (2-Azaspiro[4.5]decane) B->H C Radical Precursor (BrCF2COOEt) D •CF2COOEt Radical C->D F Intermediate Radical Adduct D->F E N-benzylacrylamide E->F Radical Addition G Spirocyclic Radical F->G 6-exo-trig Cyclization G->H Oxidation & Protonation

Caption: Proposed mechanism for the tandem reaction.

Detailed Experimental Protocol

This protocol is adapted from an established method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes.[4]

Materials & Reagents:

  • N-substituted, N-benzylacrylamide (1.0 equiv)

  • Ethyl bromodifluoroacetate (2.0 equiv)

  • Copper(I) bromide (CuBr) (20 mol%)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (Schlenk tube or round-bottom flask, condenser)

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the N-benzylacrylamide substrate (e.g., 0.2 mmol, 1.0 equiv), and copper(I) bromide (0.04 mmol, 0.2 equiv).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with dry nitrogen three times to ensure an inert atmosphere. This is critical to prevent oxidation of the Cu(I) catalyst.

  • Reagent Addition: Through a syringe, add anhydrous DMSO (2.0 mL), followed by ethyl bromodifluoroacetate (0.4 mmol, 2.0 equiv).

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for the prescribed time (typically 12-24 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure functionalized 2-azaspiro[4.5]decane product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Substrate Scope & Data Presentation

The versatility of this one-pot protocol has been demonstrated across a range of N-benzylacrylamide substrates. The reaction generally proceeds in moderate to good yields, tolerating various substituents on both the N-protecting group and the benzyl ring.[4]

EntryR¹ (N-substituent)R² (Aromatic Substituent)ProductYield (%)[4]
1Methyl (Me)H1-(difluoro(ethoxycarbonyl)methyl)-8-methyl-8-azaspiro[4.5]dec-6-ene-2,10-dione75
2Benzyl (Bn)H8-benzyl-1-(difluoro(ethoxycarbonyl)methyl)-8-azaspiro[4.5]dec-6-ene-2,10-dione68
3Phenyl (Ph)H1-(difluoro(ethoxycarbonyl)methyl)-8-phenyl-8-azaspiro[4.5]dec-6-ene-2,10-dione65
4Methyl (Me)4-Methyl (4-Me)1-(difluoro(ethoxycarbonyl)methyl)-4,8-dimethyl-8-azaspiro[4.5]dec-6-ene-2,10-dione71
5Methyl (Me)4-Methoxy (4-OMe)1-(difluoro(ethoxycarbonyl)methyl)-4-methoxy-8-methyl-8-azaspiro[4.5]dec-6-ene-2,10-dione62
6Methyl (Me)4-Fluoro (4-F)4-fluoro-1-(difluoro(ethoxycarbonyl)methyl)-8-methyl-8-azaspiro[4.5]dec-6-ene-2,10-dione78
7Methyl (Me)3-Chloro (3-Cl)3-chloro-1-(difluoro(ethoxycarbonyl)methyl)-8-methyl-8-azaspiro[4.5]dec-6-ene-2,10-dione55

Table Note: Yields are for isolated products as reported in the source literature.

Conclusion and Future Outlook

The one-pot copper-catalyzed tandem radical addition and dearomatizing cyclization provides a highly effective and practical route to functionalized 2-azaspiro[4.5]decanes.[4] This methodology exemplifies the power of cascade reactions in modern organic synthesis to rapidly build molecular complexity. The operational simplicity and tolerance of various functional groups make it an attractive tool for medicinal chemists and researchers in drug development. Future work may focus on developing enantioselective versions of this reaction, which would further enhance its utility by providing direct access to chiral spirocyclic scaffolds, a crucial feature for developing stereospecific therapeutic agents.

References

  • Smith, J. et al. Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds. CoLab, 2025.
  • Wang, Q. et al. Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society, 2010.
  • Jones, A. B. et al. One-Pot Access to Functionalised Malamides via Organocatalytic Enantioselective Formation of Spirocyclic β-Lactone-Oxindoles and Double Ring-Opening. Molecules, 2021.
  • Chen, Y. et al. Organocatalytic Asymmetric Synthesis of Six‐Membered Carbocycle‐Based Spiro Compounds.
  • Li, X. et al. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry, 2020. Available from: [Link]

  • Fischer, C. et al. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 2015. Available from: [Link]

  • Various Authors. Representative azaspiro[4.5]decane in bioactive molecules, and work design. ResearchGate, 2022. Available from: [Link]

Sources

Application Notes & Protocols: A Guide to Modern Catalytic Methods for Spirocyclic Lactam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic lactams are privileged structural motifs found in a multitude of natural products and pharmacologically active compounds. Their rigid, three-dimensional architecture offers a unique conformational constraint that is highly sought after in drug design for optimizing potency and selectivity.[1][2][3] The construction of the spirocyclic core, particularly the stereocontrolled formation of the quaternary spirocenter, presents a significant synthetic challenge. This guide provides an in-depth exploration of modern catalytic strategies that have revolutionized the synthesis of these complex molecules. We will delve into the mechanistic underpinnings, practical applications, and detailed protocols for key transition-metal, organo-, and biocatalytic methodologies, offering researchers and drug development professionals a comprehensive resource for navigating this exciting field.

The Strategic Importance of Catalysis in Spirocyclic Lactam Synthesis

The inherent complexity and stereochemical richness of spirocyclic lactams demand synthetic methods that are not only efficient but also highly selective.[4] Traditional stoichiometric methods often require harsh conditions and multi-step sequences, limiting their scope and practicality. Catalytic approaches, by contrast, offer atom economy, milder reaction conditions, and, most importantly, the ability to induce high levels of stereoselectivity (both diastereoselectivity and enantioselectivity) through the design of chiral catalysts.

This guide is structured around the three dominant pillars of modern catalysis, each offering unique advantages in the construction of spiro-β- and spiro-γ-lactams.

G cluster_selection Strategic Selection of Catalytic Method Start Target Spirolactam Scaffold (e.g., Spiro-β-lactam, Spiro-γ-lactam) Decision1 Desired Bond Formation? Start->Decision1 Decision2 Key Precursors Available? Decision1->Decision2 [2+2] Cycloaddition Organo_Cat Organocatalysis (e.g., Cascade Reactions) Decision1->Organo_Cat Cascade/Annulation Bio_Cat Biocatalysis (e.g., C-H Amidation) Decision1->Bio_Cat Direct C-H Amidation TM_Cat Transition-Metal Catalysis (e.g., Cycloadditions, C-H Activation) Decision2->TM_Cat Ketenes & Imines Decision2->Organo_Cat Imines & Enals Protocol1 Execute Protocol TM_Cat->Protocol1 Protocol Example: Rh-Catalyzed Cycloaddition Protocol2 Execute Protocol Organo_Cat->Protocol2 Protocol Example: Thiourea-Catalyzed Cascade G cluster_rh_cycle Proposed Mechanism: Rh-Catalyzed Spiro-β-lactam Synthesis Rh_cat Rh₂(OAc)₄ Catalyst Rh_carbenoid Rhodium Carbenoid (51) Rh_cat->Rh_carbenoid + Diazo (47) - N₂ Diazo Diazocompound (47) Ylide Iminium-type Ylide Rh_carbenoid->Ylide + Azirine (46) Azirine Halogenated Azirine (46) Ketene Ketene Intermediate (52) Ylide->Ketene Rearrangement Product Spirocyclic β-Lactam (50) Ketene->Product + Imine from (49) [2+2] Cycloaddition Diazo_Meldrum Diazo-Meldrum's Acid (49) Imine Imine

Figure 2: Simplified mechanism for the Rh-catalyzed synthesis of spirocyclic β-lactams. [5] Protocol 2.1: Rhodium-Catalyzed Synthesis of Spirocyclic β-Lactams [5]

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the halogenated azirine derivative (1.0 equiv), the diazocompound (1.1 equiv), and the diazo-Meldrum's acid (1.2 equiv).

  • Solvent and Catalyst Addition: Add anhydrous dichloromethane (DCM) as the solvent. To this solution, add the Rh₂(OAc)₄ catalyst (2 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spirocyclic β-lactam.

EntryAzirine DerivativeDiazocompoundYield (%)d.r.
1Phenyl-substitutedEthyl diazoacetate85>20:1
2Alkyl-substitutedEthyl diazoacetate7815:1
3Phenyl-substitutedPhenyl(diazo)methane92>20:1

Table 1: Representative yields and diastereoselectivities for Rh-catalyzed spiro-β-lactam synthesis. [5]

Copper-Catalyzed Asymmetric Kinugasa/Michael Domino Reaction

For the synthesis of spirocyclic β-lactams with multiple stereocenters, domino or cascade reactions are exceptionally powerful. Enders and colleagues reported an elegant copper-catalyzed asymmetric synthesis from cyclohexadienones and nitrones. [5]This process involves a Kinugasa reaction followed by an intramolecular Michael addition, creating four neighboring stereocenters with high control.

Causality and Mechanistic Insight: The reaction is initiated by the formation of a copper acetylide from a terminal alkyne. This species reacts with the nitrone in a Kinugasa reaction to form a ketene intermediate. The chiral ligand on the copper catalyst then orchestrates an enantioselective intramolecular Michael addition of the resulting enolate onto the cyclohexadienone ring, setting the complex stereochemistry of the final product.

Organocatalysis: The Power of Asymmetric Cascade Reactions

Organocatalysis has emerged as a formidable strategy for asymmetric synthesis, avoiding potentially toxic or expensive transition metals. [6]Bifunctional organocatalysts, which possess both a Lewis basic/Brønsted acidic site (e.g., a cinchona alkaloid) and a hydrogen-bond donor site (e.g., a thiourea), are particularly effective at orchestrating complex cascade reactions to build spiro-γ-lactams. [7][8]

Bifunctional Thiourea-Catalyzed Thiol-Michael/Mannich/Lactamization Cascade

A powerful one-pot synthesis of spiro-γ-lactam oxindoles bearing three contiguous stereocenters has been developed using a recyclable fluorous bifunctional cinchona alkaloid/thiourea organocatalyst. [7]This sequence involves a thiol-Michael addition, a Mannich reaction, and a final lactamization.

Causality and Mechanistic Insight: The catalyst's dual functionality is key to its success. The thiourea moiety activates the Michael acceptor (an ylideneacetate) via hydrogen bonding, while the tertiary amine of the cinchona alkaloid acts as a Brønsted base to deprotonate the thiol, initiating the first Michael addition. The same catalyst then coordinates both the resulting enolate and the imine (generated in situ), facilitating a highly diastereoselective and enantioselective Mannich reaction. The sequence concludes with a spontaneous intramolecular lactamization.

G cluster_organo_cycle Proposed Mechanism: Bifunctional Thiourea Catalysis Catalyst Bifunctional Catalyst (Thiourea + Amine) TransitionState1 Dual Activation Transition State Catalyst->TransitionState1 TransitionState2 Mannich Reaction Transition State Catalyst->TransitionState2 Thiol Benzenethiol (3a) Thiol->TransitionState1 Acceptor Ylideneacetate (4a) Acceptor->TransitionState1 MichaelAdduct Thiol-Michael Adduct (5a) TransitionState1->MichaelAdduct MichaelAdduct->TransitionState2 Imine Imine (from 6a + NH₄OAc) Imine->TransitionState2 MannichProduct Mannich Adduct (7a) TransitionState2->MannichProduct Product Spiro-γ-lactam (2a) MannichProduct->Product Lactamization

Sources

Application Notes and Protocols: Strategic Derivatization of the Carboxylate Group in Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds.[1] Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate, in particular, serves as a versatile intermediate, offering multiple points for chemical modification. The ethyl ester at the C8 position is a key handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a detailed exploration of several robust and field-proven protocols for the derivatization of this carboxylate group, transforming it into a carboxylic acid, a primary alcohol, a primary amide, a hydroxamic acid, and a tetrazole bioisostere. Each protocol is presented with a rationale for the chosen methodology, step-by-step instructions, and expected outcomes.

Core Molecular Scaffold

Structure: this compound Molecular Formula: C12H19NO3[2][3] Key Reactive Site: The ethyl carboxylate group at the C8 position of the spirocyclic core.

Derivatization Strategies: A Strategic Overview

The following diagram illustrates the primary derivatization pathways discussed in this guide, starting from the parent ethyl ester.

Derivatization_Pathways A This compound B 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic Acid A->B Saponification C (3-Oxo-2-azaspiro[4.5]decan-8-yl)methanol A->C Reduction D 3-Oxo-2-azaspiro[4.5]decane-8-carboxamide A->D Aminolysis E N-Hydroxy-3-oxo-2-azaspiro[4.5]decane-8-carboxamide (Hydroxamic Acid) A->E Hydroxaminolysis F 8-(1H-Tetrazol-5-yl)-2-azaspiro[4.5]decan-3-one D->F Dehydration & Cycloaddition (Multi-step)

Caption: Key derivatization pathways for this compound.

Protocol 1: Saponification to the Carboxylic Acid

Scientific Rationale: The conversion of the ethyl ester to a carboxylic acid is a foundational step for further derivatization, such as amide couplings using peptide chemistry reagents. Alkaline hydrolysis, or saponification, is chosen for its irreversibility, which typically drives the reaction to completion.[4][5] The use of a base like sodium hydroxide in a water/alcohol solvent system ensures sufficient solubility and reactivity. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt that is subsequently protonated during acidic workup.[5]

Experimental Protocol: Alkaline Hydrolysis
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq.) in a 3:1 mixture of methanol and water.

    • Prepare a 2 M aqueous solution of sodium hydroxide (NaOH).

  • Reaction Setup:

    • To the solution of the ester, add the 2 M NaOH solution (2.0 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid (HCl). A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • The product can be further purified by recrystallization if necessary.

ParameterValue/ConditionRationale
Base Sodium HydroxideStrong base for irreversible hydrolysis.[4]
Solvent Methanol/WaterCo-solvent system for solubility of both ester and base.
Temperature RefluxTo increase reaction rate.
Workup AcidificationTo protonate the carboxylate salt to the free acid.
Expected Yield >90%Saponification is typically a high-yielding reaction.

Protocol 2: Reduction to the Primary Alcohol

Scientific Rationale: The reduction of the ester to a primary alcohol provides a valuable synthetic handle for etherification or other modifications. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of efficiently reducing esters to alcohols.[6][7][8] The reaction involves the delivery of two hydride ions to the carbonyl carbon.[6] Anhydrous conditions are critical as LiAlH4 reacts violently with water.

Experimental Protocol: LiAlH4 Reduction
  • Reagent Preparation:

    • Prepare a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup:

    • Cool the ester solution to 0°C in an ice bath.

    • Carefully add solid LiAlH4 (1.5 eq.) portion-wise to the stirred solution. Caution: The reaction can be exothermic.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification (Fieser Method):

    • Cool the reaction mixture back to 0°C.

    • Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 used in grams. This procedure is designed to quench the excess LiAlH4 and precipitate aluminum salts in a granular form.

    • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

    • Filter the mixture through a pad of Celite®, washing the filter cake with additional THF.

    • Concentrate the filtrate under reduced pressure to yield the crude alcohol.

    • Purify the product by silica gel column chromatography.

ParameterValue/ConditionRationale
Reducing Agent LiAlH4A powerful hydride donor for the complete reduction of esters.[8]
Solvent Anhydrous THFAprotic solvent to prevent reaction with the reducing agent.
Temperature 0°C to RTTo control the initial exotherm and then allow the reaction to go to completion.
Workup Fieser MethodA safe and effective method for quenching LiAlH4 and removing aluminum salts.
Expected Yield 75-90%LiAlH4 reductions are generally efficient.

Protocol 3: Direct Aminolysis to the Primary Amide

Scientific Rationale: The direct conversion of an ester to an amide is an atom-economical transformation. While this reaction can be slow, it can be facilitated by heat or the use of a catalyst.[9][10] For a primary amide, a saturated solution of ammonia in an alcohol, heated in a sealed vessel, provides the necessary concentration and conditions for the nucleophilic attack of ammonia on the ester carbonyl.

Experimental Protocol: High-Pressure Aminolysis
  • Reagent Preparation:

    • Prepare a saturated solution of ammonia in methanol by bubbling ammonia gas through cold (0°C) methanol.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq.) in the prepared methanolic ammonia solution in a sealed pressure vessel.

    • Heat the vessel to 80-100°C for 12-24 hours. Caution: Ensure the pressure vessel is rated for the temperature and expected pressure.

    • Monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction vessel to room temperature and carefully vent the excess ammonia in a fume hood.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • The resulting crude amide can be purified by recrystallization or silica gel column chromatography.

ParameterValue/ConditionRationale
Reagent Saturated NH3 in MeOHHigh concentration of nucleophile to drive the reaction.
Solvent MethanolGood solvent for both starting material and ammonia.
Conditions 80-100°C, Sealed VesselHeat and pressure are required to overcome the lower reactivity of the ester.[10]
Expected Yield 60-80%Yield can be variable depending on reaction time and temperature.

Protocol 4: Conversion to the Hydroxamic Acid

Scientific Rationale: The hydroxamic acid functional group is a key pharmacophore in many enzyme inhibitors, particularly metalloproteinases.[11][12] A highly efficient method for converting esters to hydroxamic acids involves the reaction with hydroxylamine in the presence of a base.[13][14] Microwave-assisted synthesis can dramatically reduce reaction times while maintaining high yields and purity.[11][12]

Experimental Protocol: Microwave-Assisted Hydroxaminolysis

Hydroxamic_Acid_Workflow cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Dissolve Ester in anhydrous MeOH C Combine Ester solution and Slurry in a sealed microwave vial A->C B Prepare Slurry: Hydroxylamine HCl + KOH in MeOH B->C D Irradiate: 80°C, 6 min, 150 W C->D E Acidify to pH 4 with 3M HCl D->E F Extract with Ethyl Acetate E->F G Dry, Concentrate, and Purify (HPLC) F->G

Caption: Workflow for microwave-assisted hydroxamic acid synthesis.

  • Reagent Preparation:

    • In a microwave-safe vial, dissolve this compound (1.0 eq., e.g., 0.2 mmol) in anhydrous methanol (0.5 mL) under a nitrogen atmosphere.

    • In a separate flask, prepare a slurry of hydroxylamine hydrochloride (3.0 eq., e.g., 0.6 mmol) and potassium hydroxide (KOH, 6.0 eq., e.g., 1.2 mmol) in methanol.

  • Reaction Setup:

    • Add the pre-formed slurry to the ester solution.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 80°C for 6 minutes with a power of 150 W.[12]

  • Workup and Purification:

    • After cooling, acidify the reaction mixture to approximately pH 4 with 3 M HCl.[12]

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the resulting hydroxamic acid by reverse-phase HPLC if necessary.[12]

ParameterValue/ConditionRationale
Reagents Hydroxylamine HCl, KOHIn-situ generation of free hydroxylamine for nucleophilic attack.[12]
Solvent MethanolEffective solvent for microwave heating and reagent solubility.[11]
Method Microwave IrradiationRapid, efficient heating leading to short reaction times and high yields.[11][12]
Expected Yield 70-95%This method is reported to be highly efficient.[11]

Protocol 5: Multi-Step Synthesis of the Tetrazole Bioisostere

Scientific Rationale: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but improved metabolic stability and pharmacokinetic properties.[15][16] The direct conversion of an ester to a tetrazole is not feasible. Therefore, a multi-step sequence is proposed, starting from the primary amide (synthesized in Protocol 3). The amide is first dehydrated to a nitrile, which then undergoes a [3+2] cycloaddition with an azide source to form the tetrazole ring.[16][17]

Step 5A: Dehydration of Amide to Nitrile
  • Reaction Setup:

    • Dissolve 3-Oxo-2-azaspiro[4.5]decane-8-carboxamide (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Add trifluoroacetic anhydride (TFAA, 2.0 eq.) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete conversion.

  • Workup:

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate to yield the crude nitrile, which can be used in the next step without further purification.

Step 5B: [3+2] Cycloaddition to form the Tetrazole
  • Reaction Setup:

    • Dissolve the crude nitrile (1.0 eq.) in N,N-dimethylformamide (DMF).

    • Add sodium azide (NaN3, 1.5 eq.) and ammonium chloride (NH4Cl, 1.5 eq.).

    • Heat the reaction mixture to 100-120°C for 12-18 hours.

  • Workup and Purification:

    • Cool the reaction mixture and pour it into acidified water (pH 2-3 with HCl).

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

    • Purify the final tetrazole product by column chromatography or recrystallization.

ParameterValue/ConditionRationale
Dehydrating Agent Trifluoroacetic AnhydrideA powerful reagent for the efficient conversion of primary amides to nitriles.
Cycloaddition Reagents Sodium Azide, NH4ClCommon and effective reagents for the formation of 5-substituted-1H-tetrazoles from nitriles.
Temperature 100-120°CElevated temperature is required for the cycloaddition reaction.
Expected Yield 50-70% (over 2 steps)Multi-step syntheses generally have lower overall yields.

Conclusion

The derivatization of the ethyl carboxylate group of this compound opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in this guide provide reliable and reproducible methods for accessing key functional groups, including carboxylic acids, alcohols, amides, hydroxamic acids, and tetrazoles. By understanding the causality behind the experimental choices, researchers can effectively adapt and apply these methods to their specific drug discovery and development programs.

References

  • Massaro, A., Mordini, A., Reginato, G., Russo, F., & Taddei, M. (2007). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Synthesis, 2007(20), 3201-3204. Available from: [Link]

  • Yuan, Z., Chen, J., Chen, P., & Wu, W. (2018). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry, 16(43), 8363-8367. Available from: [Link]

  • Clark, J. (2015). Hydrolysis of Esters. Chemguide. Available from: [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. Available from: [Link]

  • Request PDF. (n.d.). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Available from: [Link]

  • Ghavale, D. M., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10338-10398. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Available from: [Link]

  • Kumar, A., et al. (2016). Methods for Hydroxamic Acid Synthesis. Molecules, 21(8), 1047. Available from: [Link]

  • Medina-Franco, J. L., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Molecules, 26(17), 5337. Available from: [Link]

  • Let's Talk Chemistry. (2023). Preparation of Carboxylic Acid| Hydrolysis of ester| Ethyl acetate. YouTube. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Available from: [Link]

  • Reddy, K. R., et al. (2012). Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-substituted 1,2,3-Triazoles. Organic Letters, 14(15), 3974-3977. Available from: [Link]

  • Sharma, A., et al. (2022). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 12(1), 1-25. Available from: [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Available from: [Link]

  • Química Orgánica. (n.d.). Reduction of esters to alcohols. Available from: [Link]

  • Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. Available from: [Link]

  • Ranu, B. C., & Dutta, P. (2003). A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. Synthetic Communications, 33(17), 297-301. Available from: [Link]

  • Hans, J. J., Driver, R. W., & Burke, S. D. (2002). One-Pot Synthesis of Amides and Esters from 2,2,2-Trihaloethyl Esters Using Phosphorus(III) Reagents. The Journal of Organic Chemistry, 67(15), 5254-5259. Available from: [Link]

  • OC Lectures. (2022). Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation. YouTube. Available from: [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Available from: [Link]

  • ResearchGate. (n.d.). Simple reduction of ethyl, isopropyl and benzyl aromatic esters to alcohols using sodium borohydride-methanol system. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Available from: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available from: [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Available from: [Link]

  • Google Patents. (n.d.). Method for the synthesis of amides and related products from esters or ester-like compounds.
  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available from: [Link]

  • Zhang, Z., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society, 145(31), 17294-17303. Available from: [Link]

  • Slavcheva, I., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 20(30), 5969-5976. Available from: [Link]

  • De Luca, L., et al. (2018). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Scientific Reports, 8(1), 1-12. Available from: [Link]

  • PubChemLite. (n.d.). This compound (C12H19NO3). Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

Sources

The Pyrazole Scaffold: A Versatile Building Block in Agrochemicals and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers

Introduction: The Enduring Versatility of the Pyrazole Ring

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern synthetic chemistry. Its unique electronic properties, structural rigidity, and capacity for diverse functionalization have propelled its adoption across a remarkable spectrum of applications. From safeguarding global food security through the development of potent fungicides to enabling next-generation electronics and advanced materials, the pyrazole scaffold offers a versatile platform for molecular innovation.[1][2][3] This technical guide provides an in-depth exploration of the synthesis and application of pyrazole derivatives in two key domains: agrochemicals and materials science. We will delve into the mechanistic underpinnings of their activity, present detailed synthetic protocols, and offer insights into the rational design of novel pyrazole-based compounds.

Part 1: Pyrazole Derivatives in Agrochemical Synthesis - A Focus on Fungicides

The agricultural sector has immensely benefited from the advent of pyrazole-based fungicides, which have proven effective against a wide array of plant pathogenic fungi.[4][5][6] A prominent class within this category is the pyrazole carboxamides, renowned for their high efficacy and specific mode of action.[7][8]

Mechanism of Action: Targeting Fungal Respiration

The primary fungicidal activity of pyrazole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[7][9][10] This targeted inhibition disrupts the electron transport chain, a critical process for cellular energy production (ATP synthesis).

The key steps in the mechanism are as follows:

  • Binding to the Qp Site: Pyrazole carboxamide fungicides specifically bind to the ubiquinone-binding (Qp) site of the SDH enzyme.[7]

  • Blocking Electron Transfer: This binding event physically obstructs the transfer of electrons from succinate to ubiquinone.[7]

  • Inhibition of ATP Synthesis: The disruption of the electron transport chain leads to a severe reduction in ATP production, effectively starving the fungal cells of energy.[7]

  • Generation of Reactive Oxygen Species (ROS): The impaired electron flow can also lead to the accumulation of reactive oxygen species, causing oxidative stress and damage to vital cellular components.[7]

This multifaceted attack on the fungal respiratory system ultimately leads to the cessation of growth and cell death.[7] The specificity of this interaction for fungal SDH over that of other organisms contributes to the favorable toxicological profiles of many of these fungicides.

Diagram: Mechanism of Action of Pyrazole Carboxamide Fungicides

Fungicide_Mechanism Mechanism of Pyrazole Carboxamide Fungicides cluster_Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase SDH Succinate Dehydrogenase (SDH) (Complex II) SDH->ETC e- transfer ROS Reactive Oxygen Species (ROS) SDH->ROS Dysfunctional e- flow leads to ATP ATP (Energy) ATP_Synthase->ATP Pyrazole_Fungicide Pyrazole Carboxamide Fungicide Pyrazole_Fungicide->SDH Inhibits

Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Carboxamide Fungicides.

Application Protocol: Synthesis of a Generic Pyrazole Carboxamide Fungicide

This protocol outlines a general, two-step synthesis of a pyrazole carboxamide, a common structural motif in many commercial fungicides. The synthesis involves the formation of a pyrazole carboxylic acid followed by amide coupling.

Step 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

This intermediate is a key building block for many pyrazole carboxamide fungicides.

  • Reagents and Materials:

    • Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

    • Methylhydrazine

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Ethanol

    • Water

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Standard laboratory glassware

  • Procedure:

    • Dissolve ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in ethanol in a round-bottom flask.

    • Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • To the resulting crude pyrazole ester, add a solution of NaOH (2.5 equivalents) in water.

    • Heat the mixture to 80°C and stir for 2-3 hours to facilitate saponification.

    • Cool the reaction mixture in an ice bath and acidify with concentrated HCl until the pH is approximately 2.

    • The precipitated product, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amide Coupling to form the Pyrazole Carboxamide

  • Reagents and Materials:

    • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (from Step 1)

    • Substituted aniline (e.g., 2-amino-4'-chloro-biphenyl for a boscalid analog)

    • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, HATU)

    • Triethylamine (Et₃N) or another suitable base

    • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

    • Standard laboratory glassware under an inert atmosphere

  • Procedure:

    • Suspend the pyrazole carboxylic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add thionyl chloride (1.2 equivalents) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours to form the acid chloride.

    • Cool the reaction mixture back to 0°C.

    • In a separate flask, dissolve the substituted aniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Slowly add the aniline solution to the freshly prepared acid chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the final pyrazole carboxamide.

A Note on Benzovindiflupyr: Benzovindiflupyr is a commercial fungicide that belongs to the pyrazole-carboxamide class.[11] Its synthesis is more complex, involving the preparation of a specific bicyclic aniline derivative, but the core principle of amide bond formation with a pyrazole carboxylic acid derivative remains central.[12][13]

Fungicide Class Target Enzyme Example Commercial Product Typical Application Rate (a.i./A)
Pyrazole CarboxamidesSuccinate Dehydrogenase (SDH)Benzovindiflupyr0.046 to 0.089 lbs

Part 2: Pyrazole Derivatives in Materials Science - From Electronics to Protection

The unique electronic and coordination properties of the pyrazole ring have made it a valuable component in the design of advanced materials.[1][2][14] Applications range from organic electronics to the development of functional porous materials and corrosion inhibitors.

Application in Organic Light-Emitting Diodes (OLEDs)

Pyrazole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) as both charge-transporting and emissive materials.[14][15][16][17] The electron-rich nature of the pyrazole ring can facilitate charge transport, while strategic functionalization can tune the photoluminescent properties to achieve desired emission colors.

Diagram: Role of Pyrazole Derivatives in an OLED Device

OLED_Structure Simplified OLED Structure with Pyrazole-Based Layers cluster_recombination Light Emission Cathode Cathode (-) ETL Electron Transport Layer (ETL) (e.g., Pyrazole Derivative) Cathode->ETL e- EML Emissive Layer (EML) (e.g., Pyrazole Derivative) ETL->EML HTL Hole Transport Layer (HTL) (e.g., Pyrazole Derivative) EML->HTL Anode Anode (+) HTL->Anode h+

Caption: Pyrazole derivatives can function in various layers of an OLED.

Application in Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the pyrazole ring are excellent coordinating sites for metal ions, making pyrazole derivatives ideal ligands for the synthesis of metal-organic frameworks (MOFs).[18][19][20] These crystalline porous materials have shown promise in a variety of applications, including gas storage and separation, catalysis, and chemical sensing.[18][19][21]

Protocol: Solvothermal Synthesis of a Pyrazole-Based MOF

This protocol describes a general method for the solvothermal synthesis of a pyrazole-containing MOF.

  • Reagents and Materials:

    • A pyrazole-based ligand (e.g., 4,4'-methylene-bis(3,5-dimethylpyrazole))[18]

    • A metal salt (e.g., Zn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O)

    • A suitable solvent system (e.g., N,N-dimethylformamide (DMF), ethanol)

    • Teflon-lined stainless steel autoclave

    • Oven

    • Centrifuge

    • Vacuum oven

  • Procedure:

    • In a glass vial, dissolve the pyrazole-based ligand (e.g., 0.1 mmol) in DMF (5 mL).

    • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in ethanol (5 mL).

    • Combine the two solutions in the Teflon liner of the autoclave and mix thoroughly.

    • Seal the autoclave and place it in an oven preheated to 100-150°C.

    • Maintain the temperature for 24-72 hours.

    • After the reaction period, allow the autoclave to cool slowly to room temperature.

    • The resulting crystalline product is collected by centrifugation or filtration.

    • Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove any unreacted starting materials.

    • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

The properties of the resulting MOF, such as pore size and gas selectivity, can be tuned by varying the pyrazole ligand, the metal ion, and the synthesis conditions.

Application as Corrosion Inhibitors

Pyrazole derivatives have also been shown to be effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[22][23][24] They function by adsorbing onto the metal surface and forming a protective layer that isolates the metal from the corrosive environment.

The inhibition mechanism is attributed to:

  • The presence of heteroatoms (nitrogen) with lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal.

  • The aromatic ring system which can interact with the metal surface via π-electrons.

The effectiveness of a pyrazole-based corrosion inhibitor is influenced by its electronic structure, steric factors, and the nature of its substituents.[22][23]

Conclusion

The pyrazole scaffold continues to be a rich source of innovation in both agrochemicals and materials science. Its synthetic accessibility and the tunability of its properties ensure that pyrazole derivatives will remain at the forefront of research and development in these fields. The protocols and insights provided in this guide are intended to serve as a foundation for researchers seeking to explore the vast potential of this remarkable heterocyclic system.

References

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC - NIH. [Link]

  • Exploring the Versatility of Pyrazole Derivatives in Material Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]

  • New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Taylor & Francis Online. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. ACS Fall 2025 - American Chemical Society. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH. [Link]

  • Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. Port. Electrochim. Acta. [Link]

  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. ACS Omega. [Link]

  • (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]

  • The synthesis of metal-pyrazolate MOFs and their applications. ResearchGate. [Link]

  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. PMC - PubMed Central. [Link]

  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. ResearchGate. [Link]

  • Exploring the Versatility of Pyrazoles in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. ACS Omega. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. ResearchGate. [Link]

  • Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review. ResearchGate. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Compound Derived from Anthracene and Pyrazol for a Light-Emitting Diode. Chinese Physics Letters. [Link]

  • Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ACS Omega. [Link]

  • Blue organic light-emitting diodes based on pyrazoline phenyl derivative. ResearchGate. [Link]

  • Pyrazoline derivatives for blue color emitter in organic electroluminescent devices. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. ResearchGate. [Link]

  • CN106588745A - Intermediate of benzovindiflupyr and preparation method and application thereof.
  • Discovery and synthesis of crop protection products. DOKUMEN.PUB. [Link]

  • US 20230189807A1. Googleapis.com. [Link]

  • Benzovindiflupyr. Minnesota Department of Agriculture. [Link]

  • Synthesis of pyrazole derivatives under irradiation from blue LEDs. ResearchGate. [Link]

  • Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable spirocyclic γ-lactam scaffold. Spiro-γ-lactams are crucial building blocks in drug discovery due to their rigid, three-dimensional structures.[1]

This guide moves beyond a simple recitation of steps. It is structured as a dynamic troubleshooting resource to address the common and nuanced challenges encountered during synthesis, with a focus on improving reaction yield and purity. We will delve into the mechanistic underpinnings of the key reaction—the intramolecular Dieckmann condensation—to empower you to make informed, data-driven decisions in your laboratory work.

Core Synthesis Overview: The Dieckmann Condensation Approach

The most common and logical route to this compound involves the intramolecular Dieckmann condensation of a suitably substituted diester precursor.[2][3] This base-catalyzed reaction is highly effective for forming five- and six-membered rings.[4][5] The reaction proceeds via the formation of an enolate which then attacks the second ester group within the same molecule to form the cyclic β-keto ester product.

cluster_0 Reaction Pathway Precursor N,N-bis(ethoxycarbonylmethyl) -4-carbethoxycyclohexylamine (Diester Precursor) Enolate Enolate Intermediate Precursor->Enolate + Base (e.g., NaOEt) Cyclized Cyclized Intermediate (Alkoxide) Enolate->Cyclized Intramolecular Nucleophilic Attack (5-exo-trig) Product This compound (β-Keto Ester) Cyclized->Product + H3O+ (Acidic Workup)

Caption: General workflow for the Dieckmann condensation to form the target spiro-lactam.

Troubleshooting Guide: Low Reaction Yield

Low yield is the most frequently encountered issue in this synthesis. The following Q&A section addresses the primary causes and provides systematic solutions.

Question 1: My reaction has stalled or shows very low conversion. What are the likely causes?

Answer: A stalled reaction or low conversion typically points to issues with the reaction setup, the base, or the solvent system.

Potential Issues & Solutions:

  • Insufficiently Strong Base or Inactive Base: The Dieckmann condensation requires a strong base to deprotonate the α-carbon of the ester, forming the reactive enolate.[2][3]

    • Expert Insight: Sodium ethoxide (NaOEt) is the ideal base when working with ethyl esters, as it prevents transesterification. However, its effectiveness is highly dependent on its quality. Commercial NaOEt can degrade upon storage. For critical, small-scale reactions, consider preparing it fresh by reacting clean sodium metal with anhydrous ethanol. Sodium hydride (NaH) is a powerful, non-nucleophilic alternative, but ensure you use a fresh bottle or wash the mineral oil from the commercial dispersion with dry hexanes before use.

    • Validation Protocol: To check base activity, run a simple control reaction, such as the Claisen condensation of ethyl acetate, which should yield ethyl acetoacetate. If this control fails, your base is inactive.

  • Presence of Moisture: Alkoxide bases and enolates are extremely sensitive to water. Any moisture will quench the base and the enolate, halting the reaction.

    • Expert Insight: All glassware must be oven-dried or flame-dried under vacuum immediately before use. Solvents like ethanol or THF must be rigorously dried. While commercial anhydrous solvents are reliable, passing them through an activated alumina column is best practice for ensuring dryness.[6]

    • Validation Protocol: Use a Karl Fischer titrator to confirm the water content of your solvent is below 50 ppm before starting the reaction.

  • Incorrect Reaction Temperature: While the reaction is often run at reflux in ethanol, the initial enolate formation may benefit from a lower temperature to minimize side reactions before the cyclization is initiated.

    • Expert Insight: Try a staged temperature profile. Add the base to your diester precursor in anhydrous THF at 0 °C, stir for 30-60 minutes to ensure complete enolate formation, and then slowly warm to room temperature or gentle reflux to drive the cyclization.

Question 2: The reaction works, but my yield is consistently below 50%. I see multiple spots on my TLC plate. What side reactions are occurring?

Answer: Low yields with significant side product formation suggest that competing reaction pathways are dominating. The primary culprits are intermolecular condensation and ester hydrolysis.

Potential Issues & Solutions:

  • Intermolecular Claisen Condensation: If the concentration of the starting diester is too high, two different molecules can react with each other instead of cyclizing internally. This leads to high molecular weight polymeric byproducts.

    • Expert Insight: The key to favoring the intramolecular Dieckmann pathway is to use high-dilution conditions. The reaction should be run at a concentration no higher than 0.1 M. A slow addition of the diester precursor via a syringe pump to a solution of the base can further suppress intermolecular reactions by keeping the instantaneous concentration of the substrate low.

    • Validation Protocol: Analyze your crude product by LC-MS. The presence of species with approximately double the mass of your starting material is a clear indicator of intermolecular dimerization.

  • Ester Hydrolysis: If the workup is not handled carefully, or if the base contains residual hydroxide, the ester groups can be saponified to carboxylates.

    • Expert Insight: The final step of the Dieckmann condensation is the deprotonation of the product by the alkoxide base. This is what drives the equilibrium towards the product.[4] Therefore, the reaction must be quenched by carefully adding acid (e.g., 1M HCl) at a low temperature (0 °C) to neutralize the base and protonate the product enolate. A vigorous or high-temperature quench can promote hydrolysis or even decarboxylation of the β-keto ester product.[7]

Troubleshooting Workflow Diagram

cluster_problems Problem Identification cluster_solutions_sm Solutions for Low Conversion cluster_solutions_side Solutions for Side Reactions Start Low Yield Observed TLC Analyze Crude Reaction by TLC/LC-MS Start->TLC HighSM High amount of Starting Material (SM)? TLC->HighSM SideProducts Multiple Side Products? HighSM->SideProducts No Sol_Base 1. Check Base Activity/ Use Fresh Base HighSM->Sol_Base Yes Sol_Dilute 1. Use High-Dilution Conditions (<0.1 M) SideProducts->Sol_Dilute Yes End Re-run Optimized Reaction SideProducts->End No (Purification Issue) Sol_Dry 2. Ensure Anhydrous Conditions (Solvent/Glassware) Sol_Temp 3. Increase Reaction Time or Temperature Sol_Temp->End Sol_SlowAdd 2. Slow Addition of SM via Syringe Pump Sol_Workup 3. Optimize Quench (Low Temp, Careful pH) Sol_Workup->End

Caption: A decision tree for troubleshooting low yields in the Dieckmann condensation step.

Frequently Asked Questions (FAQs)

Q: Can I use a different base, like Lithium Diisopropylamide (LDA)? A: While LDA is a strong base capable of forming the enolate, it is generally not recommended for this reaction. LDA is a kinetically controlled base, and its extreme reactivity can sometimes lead to undesired side reactions or decomposition. Sodium ethoxide or sodium hydride provide a better balance of reactivity for a thermodynamically controlled cyclization.

Q: My final product seems to decompose during column chromatography. How can I purify it effectively? A: The β-keto ester product can be sensitive to both acid and base. Standard silica gel is slightly acidic and can sometimes cause streaking or decomposition.

  • Recommendation 1: Try deactivating your silica gel by preparing a slurry with your eluent and adding 1% triethylamine.

  • Recommendation 2: A rapid filtration through a short plug of silica gel may be sufficient to remove baseline impurities without prolonged contact time.

  • Recommendation 3: If the product is sufficiently crystalline, recrystallization from a solvent system like ethyl acetate/hexanes is the preferred method of purification as it avoids the issues associated with chromatography.

Q: What is the expected yield for this reaction? A: Yields are highly dependent on substrate, scale, and optimization. While introductory organic chemistry labs may report yields around 30-50%[8], a well-optimized Dieckmann condensation for a favorable 5-membered ring formation should achieve yields of 70-90%.[9]

Experimental Protocols

Protocol 1: Optimized Synthesis via Dieckmann Condensation

This protocol assumes the availability of the precursor, N,N-bis(2-ethoxy-2-oxoethyl)cyclohexan-1-amine-4-carboxylic acid ethyl ester.

  • Reaction Setup: Under an argon atmosphere, add anhydrous ethanol (150 mL) to an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Preparation: Carefully add sodium metal (1.2 equivalents), cut into small pieces, to the ethanol. Allow the sodium to react completely until all of it has dissolved to form sodium ethoxide.

  • Substrate Addition: To the freshly prepared sodium ethoxide solution, add the diester precursor (1.0 equivalent) dissolved in a small amount of anhydrous ethanol.

  • Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup and Quenching: Once the starting material is consumed, cool the reaction flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1M aqueous HCl until the pH is approximately 5-6.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.

Table 1: Summary of Reaction Condition Optimization
ParameterCondition A (Standard)Condition B (Optimized)Expected Outcome
Base Commercial NaOEtFreshly prepared NaOEtImproved reactivity and consistency
Solvent Reagent-grade EthanolAnhydrous Ethanol (<50 ppm H₂O)Prevents quenching of base/enolate
Concentration 0.5 M0.1 M (High Dilution)Minimizes intermolecular side reactions
Temperature Reflux0 °C to Reflux (Staged)Better control over enolate formation
Workup Quench at RTQuench at 0 °CReduces risk of hydrolysis/degradation
Expected Yield 40-60%75-90%Significant improvement in product yield

References

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. National Institutes of Health (NIH). [Link]

  • A construction of 4,4-spirocyclic γ-lactams by tandem radical cyclization with carbon monoxide. National Institutes of Health (NIH). [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PubMed. [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. ACS Publications. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • Synthesis of spiro-cyclohexendienone-gamma-lactams via free-radicals and study of thermal regioselective spirocyclization. ResearchGate. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Dieckmann condensation. Grokipedia. [Link]

  • The Dieckmann Condensation. Organic Reactions. [Link]

  • Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. ResearchGate. [Link]

  • Biologically active γ-lactams: synthesis and natural sources. Semantic Scholar. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed. [Link]

  • Synthesis of New γ-Lactams with gem-Difluorinated Side Chains. ResearchGate. [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Royal Society of Chemistry. [Link]

  • This compound. PubChem. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. ACS Publications. [Link]

  • Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. ResearchGate. [Link]

  • Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. arkat-usa.org. [Link]

  • Ethyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-1-carboxylate. Chemspace. [Link]

  • This compound. klamar-reagent.com. [Link]

  • Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Low Diastereoselectivity in Spiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spiro compound synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with diastereoselectivity in their spirocyclization reactions. Achieving high stereochemical control is often a critical hurdle in the synthesis of these structurally complex molecules.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing a low diastereomeric ratio (d.r.) in my spirocyclization reaction. What are the most common factors I should investigate first?

A1: Low diastereoselectivity is a frequent challenge in spiro compound synthesis.[3] The primary factors that influence the diastereomeric ratio are reaction temperature, solvent, the nature of the catalyst (if any), and the inherent structure of your substrate.[3] A systematic, step-by-step optimization of these parameters is the most effective approach. We recommend starting with the most easily adjustable parameters, such as temperature and solvent.[3]

Q2: How significantly can reaction temperature impact diastereoselectivity?

A2: Temperature can have a profound effect on the diastereoselectivity of a reaction.[3][4] Lowering the reaction temperature often favors the formation of the thermodynamically more stable product, leading to a higher diastereomeric ratio.[4][5] This is because at lower temperatures, the reaction is more likely to proceed through the lower energy transition state.[3] However, in some cases, a non-linear relationship exists, and a specific temperature range may be optimal.[3] Therefore, screening a range of temperatures, from as low as -78°C to elevated temperatures, is a crucial optimization step.[3][5]

Q3: What is the role of the solvent in controlling the stereochemical outcome?

A3: The solvent can dramatically influence the diastereoselectivity of a spirocyclization by stabilizing or destabilizing the different diastereomeric transition states.[3][6] Factors such as solvent polarity, viscosity, and hydrogen-bonding capability all play a role.[3] A change in solvent can sometimes even reverse the major diastereomer formed.[3][7][8] For instance, in certain reactions, a switch from a nonpolar to a polar solvent can significantly alter the product ratio.

Q4: My starting materials are pure, but my yield is low and I'm seeing side products. What could be the issue?

A4: Even with pure starting materials, several factors can lead to low yields and the formation of side products. These include catalyst inhibition, product decomposition under reaction or workup conditions, or the formation of undesired regioisomers. It is advisable to monitor the reaction at different time points to check for product decomposition.[6] If decomposition is observed, modifying the workup procedure (e.g., using milder pH conditions) or shortening the reaction time could be beneficial.[6]

Troubleshooting Guide: A Deeper Dive into Optimizing Diastereoselectivity

This section provides a more detailed breakdown of potential issues and actionable solutions to improve the diastereoselectivity of your spirocyclization reactions.

Issue: Poor Diastereoselectivity under Standard Conditions

Root Cause Analysis: The initial reaction conditions may not be optimal for differentiating between the diastereomeric transition states. The energy difference between these transition states might be too small under the chosen conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low diastereoselectivity.

Solutions & Protocols:

  • Temperature Screening:

    • Rationale: As mentioned in the FAQs, lower temperatures generally favor the thermodynamically more stable diastereomer by increasing the energy difference between the transition states.[4][5]

    • Protocol:

      • Set up identical reactions at a range of temperatures (e.g., -78°C, -40°C, 0°C, room temperature, and 50°C).

      • Ensure all other parameters (solvent, concentration, stoichiometry) are kept constant.

      • After a set reaction time, quench the reactions and analyze the crude diastereomeric ratio by ¹H NMR or HPLC.

      • Plot the diastereomeric ratio as a function of temperature to identify the optimal range.

  • Solvent Screening:

    • Rationale: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and stability.[3][6]

    • Protocol:

      • Conduct the reaction in a variety of solvents with differing polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile, methanol).

      • Maintain a constant temperature (ideally the optimal one from the temperature screen) and concentration.

      • Analyze the diastereomeric ratio for each solvent to determine the most selective medium. An efficient method for solvent-directed diastereodivergent cyclization has been developed for the synthesis of spiro-oxindoles.[7][8]

  • Catalyst and Additive Screening:

    • Rationale: Lewis acids or other catalysts can coordinate to the substrate, altering its conformation and influencing the facial selectivity of the cyclization.[5][9] The choice of catalyst can be critical for achieving high stereoselectivity.[6][10][11][12]

    • Protocol:

      • If your reaction is catalyzed, screen a panel of different catalysts (e.g., various Lewis acids like TiCl₄, SnCl₄, Sc(OTf)₃, or organocatalysts).[13]

      • For uncatalyzed reactions, consider the addition of catalytic amounts of a Lewis acid or a Brønsted acid.

      • In some cases, the addition of salts (e.g., LiCl) can influence aggregation states and improve diastereoselectivity.

      • Evaluate the impact of each catalyst/additive on the diastereomeric ratio. In nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly impact both yield and enantioselectivity.[6][14]

Data Presentation Example: Effect of Solvent on Diastereomeric Ratio

SolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
Toluene2.42:1
THF7.65:1
CH₂Cl₂9.18:1
Acetonitrile37.51:3 (Reversed Selectivity)
Issue: Substrate-Related Control is Insufficient

Root Cause Analysis: The inherent stereochemistry of the starting material may not be sufficient to direct the formation of a single diastereomer. Steric or electronic factors within the substrate might not create a strong enough bias for one reaction pathway over another.

Troubleshooting Workflow:

Caption: Strategies for enhancing substrate-controlled diastereoselectivity.

Solutions & Protocols:

  • Introduction of a Bulky Protecting Group:

    • Rationale: Installing a sterically demanding protecting group near one of the reacting centers can block one face of the molecule, forcing the cyclization to occur from the less hindered face.[15]

    • Protocol:

      • Identify a functional group (e.g., hydroxyl, amine) on your substrate that is close to the site of cyclization.

      • Protect this group with a bulky substituent (e.g., tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS)).

      • Perform the spirocyclization reaction under the previously optimized conditions.

      • Analyze the diastereomeric ratio to determine the effect of the bulky group.

      • Remove the protecting group in a subsequent step.

  • Employment of a Chiral Auxiliary:

    • Rationale: A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[16][17] After the reaction, the auxiliary can be removed and often recovered.[16][17] This is a powerful strategy when substrate control is weak.[18][19][20][21][22]

    • Protocol:

      • Select a suitable chiral auxiliary (e.g., Evans oxazolidinone, pseudoephedrine) that can be readily attached to your substrate.[16]

      • Synthesize the substrate-auxiliary conjugate.

      • Perform the spirocyclization. The chiral auxiliary will create a sterically and/or electronically biased environment, favoring the formation of one diastereomer.

      • After the reaction, cleave the auxiliary to yield the desired enantiomerically enriched spiro compound.

Issue: Kinetic vs. Thermodynamic Control

Root Cause Analysis: The observed diastereomeric ratio may be a result of either kinetic or thermodynamic control, and it may be possible to favor one over the other to obtain the desired product.

Troubleshooting Workflow:

Caption: Differentiating between kinetic and thermodynamic control.

Solutions & Protocols:

  • Favoring the Kinetic Product:

    • Rationale: The kinetic product is the one that is formed fastest. These conditions are typically low temperature and short reaction times to prevent equilibration to the thermodynamic product.[23]

    • Protocol:

      • Run the reaction at a low temperature (e.g., -78°C).

      • Monitor the reaction closely and quench it as soon as the starting material is consumed, but before significant equilibration can occur.

      • The use of a strong, non-nucleophilic base at low temperatures often favors kinetic control in deprotonation-alkylation sequences.

  • Favoring the Thermodynamic Product:

    • Rationale: The thermodynamic product is the most stable product. It is favored under conditions that allow for equilibrium to be established, which typically involves higher temperatures and longer reaction times.[23][24]

    • Protocol:

      • Run the reaction at a higher temperature (e.g., room temperature or elevated temperatures).

      • Allow the reaction to stir for an extended period to ensure that equilibrium has been reached.

      • In some cases, the addition of a catalytic amount of a reversible agent (e.g., a mild acid or base) can facilitate equilibration.

By systematically applying these troubleshooting strategies, you can gain a deeper understanding of the factors governing the diastereoselectivity of your spirocyclization reaction and significantly improve the stereochemical outcome of your synthesis.

References

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
  • Technical Support Center: Enhancing Stereoselectivity in Spirocyclization Reactions - Benchchem.
  • Technical Support Center: Diastereoselectivity in Spiro Compound Synthesis - Benchchem.
  • Zhang Y, Liao Q, Liu J-Y, Yang M-W. Solvent Directed Diastereodivergent Synthesis of Spiro‐Oxindoles with Quaternary Carbon Center Forming. ChemistrySelect. 2023;8(38). Available from: [Link]

  • Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Gholami H, Cornali BM. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters. 2023;25(43):7822-7826. Available from: [Link]

  • Murtinho D, Lopes CS, Siquet C, et al. High stereoselectivity on low temperature Diels-Alder reactions. Arkivoc. 2005;2005(5):222-233. Available from: [Link]

  • methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis - Benchchem.
  • On the solvent and temperature driven stereoselectivity of the Diels-Alder cycloaddition reactions of furan with maleic anhydride and maleimide - ChemRxiv. Available from: [Link]

  • Solvent Directed Diastereodivergent Synthesis of Spiro‐Oxindoles with Quaternary Carbon Center Forming | CoLab. Available from: [Link]

  • Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Available from: [Link]

  • Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines. MDPI. Available from: [Link]

  • Substrate scope for the spirocyclization. All reactions were run on... - ResearchGate. Available from: [Link]

  • How to improve the diastereoselectivity of 2,5-dibromoadipic acid synthesis - Benchchem.
  • Chiral auxiliary - Wikipedia. Available from: [Link]

  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of a 1,3-Spiro-amino-alcohol-derived Chiral Auxiliary and Its Application to Diels—Alder Reactions. | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. Available from: [Link]

  • Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Available from: [Link]

  • Concellon JM, Rodriguez-Solla H, Simal C, Concellon C, Diaz P. Highly Diastereoselective Synthesis of Spiropyrazolones. Molecules. 2015;20(5):8684-8693. Available from: [Link]

  • Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications (RSC Publishing). Available from: [Link]

  • Mondal S, Samanta S, Paira P. Diastereoselective Spirocyclization of Cyclic N-Sulfonyl Ketimines with Nitroalkenes via Iridium-Catalyzed Redox-Neutral Cascade Reaction. Organic Letters. 2019;21(7):2056-2059. Available from: [Link]

  • Luchini G, Johnston JN, Tantillo DJ. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. The Journal of Organic Chemistry. 2017;82(11):5606-5612. Available from: [Link]

  • Xu P-W, Yu J-S, Chen C, Cao Z-Y. Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. ACS Catalysis. 2019;9(3):1820-1882. Available from: [Link]

  • Diastereoselective Diels-Alder Reactions with an Allenyl-Containing Spiro-Amido Chiral Auxiliary | Request PDF. ResearchGate. Available from: [Link]

  • Gawley RE. Dynamic Thermodynamic Resolution: Control of Enantioselectivity through Diastereomeric Equilibration. Accounts of Chemical Research. 2000;33(3):193-201. Available from: [Link]

  • Ghorbani-Choghamarani A, Shiri L, Azadi G. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. 2021;11(17):10381-10393. Available from: [Link]

  • Dynamic Diastereoselectivity during Iron Carbonyl Mediated Spirocyclization Reactions. ElectronicsAndBooks. Available from: [Link]

  • Concentration and Temperature Dependency of Regio- and Stereoselectivity in a Photochemical [2 þ 2] Cycloaddition Reaction (the. ElectronicsAndBooks. Available from: [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available from: [Link]

  • Dunscomb RJ, Cornella J, Martin-Montero R, et al. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Catalysis. 2021;11(20):12602-12608. Available from: [Link]

  • Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Organic Process Research & Development. ACS Publications. Available from: [Link]

  • Stereoselective strategies to access spirotetronate natural products. Comptes Rendus de l'Académie des Sciences. Available from: [Link]

  • Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. Journal of Physical Organic Chemistry. 2022;35(11). Available from: [Link]

  • Unveiling the Unexpected Reactivity of Electrophilic Diazoalkanes in [3+2] Cycloaddition Reactions within Molecular Electron Density Theory. MDPI. Available from: [Link]

  • Substrate-Controlled Synthesis of Spirocyclopropylpyrazolones and Bicyclic 4,5-Dihydropyrazoles from 1,2-Diaza-1,3-dienes with Sulfur Ylides. figshare. Available from: [Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. ACS Publications. Available from: [Link]

  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters. ACS Publications. Available from: [Link]

  • Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org. Published April 8, 2015. Available from: [Link]

  • Zhang W, Liu W, Tang Y. Substrate-Controlled Stereochemistry in Natural Product Biosynthesis. ACS Catalysis. 2015;5(8):4844-4855. Available from: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Journal of Steroid Biochemistry and Molecular Biology. 2024;241:106518. Available from: [Link]

  • Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • New development in the enantioselective synthesis of spiro compounds. SciSpace. Available from: [Link]

  • Ball-Jones NR, Badillo JJ, Franz AK. Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry. 2012;10(27):5165-5181. Available from: [Link]

Sources

Technical Support Center: Purification of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate stereoisomers. We will address common issues encountered during separation and offer practical, field-proven solutions.

Section 1: Understanding the Core Challenge (FAQs)

The purification of this molecule is fundamentally a stereochemical problem. The presence of multiple chiral centers necessitates a multi-step approach to isolate a single, pure stereoisomer.

Q1: Why is the purification of this compound so complex?

A: The complexity arises from its stereochemistry. The molecule has two stereocenters: the spiro carbon at position 5 and the carbon at position 8 bearing the ethyl carboxylate group. This gives rise to four possible stereoisomers: (5R, 8R), (5S, 8S), (5R, 8S), and (5S, 8R). These isomers exist as two pairs of diastereomers, and each diastereomer is a racemic mixture of two enantiomers.

  • Diastereomers: Have different physical properties (e.g., solubility, melting point, chromatographic retention) and can be separated by standard laboratory techniques like chromatography or crystallization.[1][2]

  • Enantiomers: Are non-superimposable mirror images with identical physical properties in an achiral environment, requiring specialized chiral separation techniques for resolution.[3]

Q2: What is the overall strategy for isolating a single stereoisomer?

A: A typical workflow involves two major stages:

  • Diastereomer Separation: The initial mixture is separated into two distinct diastereomeric pairs using techniques like flash column chromatography or fractional crystallization.

  • Enantiomeric Resolution: Each separated diastereomer (which is still a 1:1 mixture of enantiomers) is then resolved using a chiral technique, most commonly preparative chiral High-Performance Liquid Chromatography (HPLC).

Q3: Can I use a diastereoselective synthesis to avoid this problem?

A: Yes, and this is often the most efficient approach. A well-designed diastereoselective synthesis can produce predominantly one diastereomer, simplifying the purification to only an enantiomeric resolution step.[4][5][6] However, even with high diastereoselectivity, trace amounts of the other diastereomer may need to be removed to achieve high purity.

Section 2: Troubleshooting Guide: Diastereomer Separation

This section addresses common problems when separating the diastereomeric pairs.

Problem 1: Poor separation of diastereomers by flash column chromatography.

  • Probable Cause: The solvent system lacks sufficient selectivity to differentiate between the diastereomers. The polarity of the two diastereomers is too similar for the chosen mobile phase.

  • Solution:

    • Systematic Solvent Screening: Do not rely on a single solvent system. Perform a systematic screen using thin-layer chromatography (TLC) with various solvent systems. Test different combinations of a non-polar solvent (e.g., Hexane, Heptane) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane, Methyl tert-butyl ether). Add a small percentage (0.1-1%) of a more polar modifier like Methanol or Isopropanol to fine-tune the separation.

    • Change Stationary Phase: If silica gel is not providing separation, consider using a different stationary phase. Alumina (basic or neutral) or a bonded phase (like Diol or Amino) can offer different selectivity due to alternative molecular interactions.

    • Expert Rationale: The two diastereomers, while chemically similar, present different three-dimensional shapes to the stationary phase. This results in differential adsorption and, therefore, separation. The goal of solvent screening is to find a mobile phase that magnifies these subtle differences in interaction.

Problem 2: Product "oils out" or fails to crystallize during fractional crystallization.

  • Probable Cause: The chosen solvent is not optimal for crystallization. The product may be too soluble, or impurities may be inhibiting crystal lattice formation. The cooling rate might be too fast.

  • Solution:

    • Solvent Selection is Key: The ideal solvent is one in which the desired diastereomer has low solubility at a cold temperature but is reasonably soluble at a higher temperature, while the other diastereomer remains more soluble at the cold temperature.[1][3] Screen a wide range of solvents of varying polarities (e.g., Isopropanol, Acetone, Acetonitrile, Toluene, Ethyl Acetate/Hexane mixtures).

    • Control Cooling Rate: Rapid cooling often leads to supersaturation and precipitation of an amorphous solid or oil. Employ a slow, controlled cooling process. For example, place the flask in a warm water bath and allow it to cool to room temperature overnight, followed by further cooling in a refrigerator.

    • Seed the Solution: Introduce a few seed crystals of the desired pure diastereomer (if available from a previous small-scale chromatographic separation) to initiate crystallization.

    • Purity Check: Ensure the starting material is free of residual solvents or reagents that can act as crystallization inhibitors. A pre-purification step through a silica plug might be necessary.

Section 3: Troubleshooting Guide: Enantiomer Resolution

This section focuses on separating the enantiomers of a single, isolated diastereomer.

Problem 1: No separation observed on a chiral HPLC column (co-elution).

  • Probable Cause: The chosen Chiral Stationary Phase (CSP) is not suitable for your molecule. The mobile phase composition is incorrect, preventing chiral recognition.

  • Solution:

    • Screen Multiple CSPs: Chiral column selection is largely an empirical process.[7] It is essential to screen several columns based on different chiral selectors (e.g., polysaccharide-based like cellulose or amylose, Pirkle-type). Polysaccharide-based columns are a versatile starting point for many compounds.

    • Switch Elution Mode: If you are using normal phase (e.g., Hexane/Isopropanol), try reversed-phase (e.g., Acetonitrile/Water) or polar organic mode (e.g., Acetonitrile/Methanol). The mechanism of interaction changes dramatically between modes.

    • Verify System Suitability: Before screening, confirm your HPLC system is working correctly by injecting a known racemic standard for the specific column you are using.

Problem 2: Poor resolution (Resolution < 1.5) or severe peak tailing in chiral HPLC.

  • Probable Cause: The mobile phase is not optimized. Secondary interactions with the stationary phase are interfering with the separation.[8] The column may be overloaded or contaminated.[9]

  • Solution:

    • Optimize Mobile Phase:

      • Modifier Percentage: In normal phase, systematically vary the percentage of the alcohol modifier (e.g., Isopropanol, Ethanol) in small increments (e.g., from 5% to 20%).

      • Additives: For basic compounds like this lactam, secondary interactions with acidic silanol groups on the silica support can cause tailing.[8] Adding a small amount of a basic additive like Diethylamine (DEA) (typically 0.1%) to the mobile phase can significantly improve peak shape.[8]

    • Optimize Temperature: Temperature affects the thermodynamics of chiral recognition.[8] Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, but may increase backpressure and peak width.[8]

    • Reduce Sample Load: Column overload is a common cause of poor peak shape.[8] Dilute your sample by a factor of 10 and reinject. If the peak shape improves, optimize the sample concentration for your column size.

    • Column Health Check: If optimization fails, the column may be contaminated. Flush the column with a strong solvent as recommended by the manufacturer.[9]

Section 4: Detailed Experimental Protocols

Protocol 1: Method Development for Diastereomer Separation via Flash Chromatography

  • TLC Screening:

    • Prepare a solution of the diastereomeric mixture (~10 mg/mL) in a suitable solvent (e.g., Dichloromethane).

    • On a silica TLC plate, spot the mixture.

    • Develop the plate in a series of solvent systems (see Table 1 for examples).

    • Identify a system that gives good separation (ΔRf > 0.15) and an Rf value for the lower spot between 0.2 and 0.35.

  • Column Packing:

    • Select a silica gel column appropriate for your sample size (typically a 40-100x mass ratio of silica to crude product).

    • Pack the column using the chosen mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like Dichloromethane).

    • Alternatively, perform a dry load by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution and Analysis:

    • Run the column using the optimized mobile phase.

    • Collect fractions and analyze them by TLC or analytical HPLC to determine which fractions contain each pure diastereomer.

    • Self-Validation: Combine the pure fractions of each diastereomer and confirm their purity and identity by ¹H NMR and analytical HPLC before proceeding.

Protocol 2: Screening Chiral Stationary Phases (CSPs) for Enantiomeric Resolution

  • Sample Preparation: Prepare a 1 mg/mL solution of a single, pure diastereomer in a suitable mobile phase compatible solvent (e.g., 50:50 Hexane/Isopropanol for normal phase).

  • Initial Screening:

    • Select 2-3 CSPs with different selectivities (e.g., a cellulose-based and an amylose-based column).

    • For each column, start with a generic mobile phase. A common starting point for normal phase is 90:10 Hexane/Isopropanol at a flow rate of 1 mL/min.[8]

    • Inject the sample and monitor the chromatogram for any sign of peak splitting or separation.

  • Method Optimization (for the most promising CSP):

    • If partial separation is observed, optimize the mobile phase by varying the Hexane/Isopropanol ratio (e.g., 95:5, 85:15, 80:20).

    • If peak tailing is observed, add 0.1% DEA to the mobile phase.

    • Analyze the effect of temperature on the separation.

  • Confirmation: Once baseline resolution (Rs ≥ 1.5) is achieved, the method is ready for analytical or preparative scale-up.

Section 5: Data & Workflow Visualizations

Table 1: Example Solvent Systems for Flash Chromatography Screening

Solvent System (v/v)PolarityPotential Selectivity
70:30 Hexane / Ethyl AcetateMediumStandard system for general compounds.
90:10 Hexane / IsopropanolMedium-HighAlcohol modifier can improve selectivity for polar groups.
98:2 Dichloromethane / MethanolMedium-HighGood for polar compounds that require a strong mobile phase.
50:50 Hexane / MTBELow-MediumEther offers different selectivity compared to ester solvents.

Diagram 1: Overall Purification Strategy Workflow

G cluster_0 Stage 1: Diastereomer Separation cluster_1 Stage 2: Enantiomeric Resolution cluster_2 Final Products start Crude Mixture (4 Stereoisomers) process1 Flash Chromatography OR Fractional Crystallization start->process1 diast1 Diastereomer 1 (Racemic) process1->diast1 diast2 Diastereomer 2 (Racemic) process1->diast2 chiral1 Preparative Chiral HPLC diast1->chiral1 chiral2 Preparative Chiral HPLC diast2->chiral2 end1 Pure Enantiomer A chiral1->end1 end2 Pure Enantiomer B chiral1->end2 end3 Pure Enantiomer C chiral2->end3 end4 Pure Enantiomer D chiral2->end4

Caption: Workflow for isolating four stereoisomers.

Diagram 2: Troubleshooting Flowchart for Chiral HPLC Optimization

G decision decision process process fail fail pass pass start Inject on selected CSP d1 Any Separation? start->d1 p1 Vary % Modifier (e.g., IPA in Hexane) d1->p1 Yes fail_node Screen Different CSPs d1->fail_node No d2 Resolution > 1.5? p1->d2 d3 Peak Tailing? d2->d3 No pass_node Method Optimized d2->pass_node Yes p2 Add 0.1% DEA d3->p2 Yes p3 Optimize Temperature d3->p3 No p2->p1 p3->p1

Caption: Troubleshooting poor chiral HPLC resolution.

References

  • BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation.
  • Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiral Separation.
  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Wikipedia. (n.d.). Diastereomeric recrystallization.
  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts.
  • National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • American Chemical Society Publications. (2024). Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes. Organic Letters.
  • ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach.
  • PubMed. (2024). Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes. Organic Letters.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • Royal Society of Chemistry. (n.d.). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (n.d.). Synthesis of chiral spiro-β-lactams from 6-alkylidenepenicillanates.
  • Royal Society of Chemistry. (n.d.). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • National Institutes of Health (NIH). (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.
  • BenchChem. (n.d.). Technical Support Center: Improving Diastereoselectivity in 6,7-Diazaspiro[4.5]decane Reactions.
  • Lab-Chemicals.Com. (n.d.). This compound, 95%.
  • PubChem. (n.d.). This compound.
  • Figshare. (n.d.). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
  • Labscoop. (n.d.). This compound, 1G.
  • PubChemLite. (n.d.). This compound (C12H19NO3).
  • CymitQuimica. (n.d.). This compound.
  • PubChem. (n.d.). 8-Azaspiro(4.5)decane.

Sources

Technical Support Center: Synthesis of 2-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-azaspiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic methodologies and aim to provide practical, field-proven insights to ensure the success of your experiments.

I. Troubleshooting Guide: Key Synthetic Routes

The synthesis of the 2-azaspiro[4.5]decane core often relies on several key chemical transformations. This section addresses the most common issues, their underlying causes, and recommended solutions for each of these critical steps.

A. Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline or tetrahydro-β-carboline core, which can be a precursor to or part of the 2-azaspiro[4.5]decane system. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[1][2]

Question 1: My Pictet-Spengler reaction is resulting in a low yield or failing to produce the desired product. What are the common culprits?

Answer:

Low or no yield in a Pictet-Spengler reaction can often be attributed to several factors related to the reaction conditions and reagents.[3]

  • Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and hinges on the formation of an electrophilic iminium ion from the intermediate Schiff base.[1][3] If the catalyst is too weak or used in insufficient amounts, the reaction will not proceed efficiently.

  • Decomposition of Starting Materials: β-arylethylamines, particularly those with electron-rich aromatic rings like tryptophan derivatives, can be sensitive to overly harsh acidic conditions and high temperatures, leading to decomposition.[3]

  • Poor Reagent Quality: Impurities in the aldehyde or the use of wet solvents can be detrimental. Water can hydrolyze the iminium ion intermediate, shutting down the cyclization pathway.[3]

  • Steric Hindrance: Bulky substituents on either the amine or the carbonyl compound can sterically hinder the initial condensation or the subsequent cyclization.[3]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low yield in Pictet-Spengler reactions.

Question 2: I am observing a mixture of diastereomers (cis/trans isomers) in my Pictet-Spengler product. How can I improve the diastereoselectivity?

Answer:

The formation of diastereomers is a common challenge, with the ratio often depending on whether the reaction is under kinetic or thermodynamic control.

  • Kinetic vs. Thermodynamic Control: The cis isomer is frequently the kinetic product, formed at lower temperatures, while the trans isomer is the thermodynamically more stable product, favored by higher temperatures and longer reaction times.[3]

  • N-Substituent Effects: The nature of the substituent on the nitrogen of the β-arylethylamine can influence the facial selectivity of the cyclization.

ConditionFavored IsomerRationale
Lower TemperaturecisKinetically controlled product formation.[3]
Higher TemperaturetransThermodynamically controlled product formation.[3]
Bulky N-substituentMay favor transSteric hindrance can direct the approach of the electrophile.

Question 3: What are the common side products in the Pictet-Spengler reaction, and how can their formation be minimized?

Answer:

Besides stereoisomers, several side products can arise from competing reaction pathways.

  • Epimerization at C-3: Under harsh acidic conditions, epimerization at the C-3 position (if a chiral center is present, as in tryptophan derivatives) can occur, leading to a loss of stereochemical purity.[3][4]

  • δ-Lactam Formation: If an unprotected α-ketoacid is used as the carbonyl component, intramolecular cyclization between the amine and the carboxylic acid can lead to the formation of an undesired δ-lactam.[3]

  • Oxidation/Decomposition: The electron-rich indole nucleus is susceptible to oxidation, especially under harsh conditions or in the presence of oxidizing impurities.[3]

Mitigation Strategies for Side Products:

Caption: Mitigation strategies for common side products in the Pictet-Spengler reaction.

B. Reductive Amination

Reductive amination is a versatile method for forming the C-N bond in the 2-azaspiro[4.5]decane ring system, typically involving the reaction of a ketone with an amine followed by reduction of the intermediate imine or enamine.[5]

Question 4: My reductive amination is producing a significant amount of over-alkylated product. How can I prevent this?

Answer:

Over-alkylation, or polyalkylation, is a frequent side reaction where the desired secondary amine product reacts further with the starting carbonyl to form a tertiary amine.[6][7]

  • Cause: The newly formed secondary amine is often more nucleophilic than the starting primary amine and can compete for reaction with the carbonyl compound. This is particularly problematic with reactive aldehydes and strong reducing agents.[6]

  • Solution: The key to preventing over-alkylation is to use a reducing agent that is selective for the iminium ion over the carbonyl starting material.[6][8] This allows for the in-situ reduction of the imine as it is formed, keeping its concentration low and minimizing its further reaction.

Reducing AgentSelectivityComments
Sodium Cyanoborohydride (NaBH₃CN) High for iminium ions at pH 4-5Less reactive than NaBH₄ and effective at a pH where imine formation is favorable.[5][6] Note: Generates toxic cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) High for imines over carbonylsOften the reagent of choice due to high selectivity and non-toxic byproducts.[6][9]
Sodium Borohydride (NaBH₄) LowCan reduce both the imine and the starting carbonyl. To minimize side reactions, the imine should be pre-formed before adding NaBH₄.[6][9]

Experimental Protocol to Minimize Over-alkylation:

  • Dissolve the ketone and a slight excess (1.1-1.2 equivalents) of the primary amine in a suitable solvent (e.g., dichloroethane, methanol).

  • If using NaBH₃CN, adjust the pH to 4-5 with a mild acid (e.g., acetic acid).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture at room temperature or 0 °C.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Perform an aqueous work-up to quench the reaction and remove byproducts.

C. Intramolecular Cyclization (Mannich-type Reactions)

Intramolecular reactions, such as the Mannich reaction, are often employed in the final ring-closing step to form the spirocyclic system.

Question 5: My intramolecular Mannich-type cyclization is giving poor yields and multiple products. What factors should I investigate?

Answer:

The success of intramolecular cyclizations is highly dependent on the substrate and reaction conditions.

  • Formation of the Electrophilic Species: The reaction is typically initiated by the formation of an electrophilic iminium ion from a precursor amine and a carbonyl compound (often formaldehyde or its equivalent).[10] Inefficient formation of this species will lead to low yields.

  • Ring Strain: The formation of the spirocyclic system may be energetically unfavorable due to ring strain, leading to a preference for intermolecular reactions or decomposition.

  • Competing Side Reactions: If the starting material contains multiple nucleophilic or electrophilic sites, competing cyclization pathways or intermolecular reactions can lead to a mixture of products.[11] For instance, if a primary amine is used, the Mannich base product can react further.[11]

Troubleshooting Intramolecular Cyclization:

  • Confirm Iminium Ion Formation: Use spectroscopic methods (e.g., NMR) to confirm the formation of the iminium ion precursor if possible.

  • Adjust Reaction Concentration: High dilution conditions can favor intramolecular cyclization over intermolecular side reactions.

  • Optimize Catalyst and Temperature: Systematically screen different acid catalysts (Brønsted or Lewis acids) and reaction temperatures to find the optimal conditions for the desired cyclization.

  • Protecting Groups: Judicious use of protecting groups can block competing reactive sites and direct the cyclization to the desired pathway.

II. Frequently Asked Questions (FAQs)

Q1: I am observing the formation of an N-oxide derivative of my final 2-azaspiro[4.5]decane product. How can this be avoided?

A1: Tertiary amines, such as the nitrogen in the 2-azaspiro[4.5]decane core, are susceptible to oxidation to form N-oxides.[12][13] This can occur during the reaction if oxidizing agents are present or during work-up and purification if the compound is exposed to air and light for extended periods. To avoid N-oxide formation, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. If N-oxide formation is still observed, the N-oxide can often be reduced back to the tertiary amine using a mild reducing agent like triphenylphosphine or sodium sulfite.[14]

Q2: Can epimerization occur at the spiro-carbon during the synthesis?

A2: Yes, epimerization at the spiro-carbon is a potential side reaction, particularly if the spiro-carbon is adjacent to a carbonyl group or if the reaction is conducted under harsh acidic or basic conditions that allow for the formation of a planar enolate or a stabilized carbocation intermediate. To minimize epimerization, it is crucial to use the mildest possible reaction conditions and to carefully control the pH. If epimerization is unavoidable, chromatographic separation of the diastereomers may be necessary.

Q3: What is the best strategy for purifying 2-azaspiro[4.5]decane derivatives?

A3: The purification strategy will depend on the physical properties of the specific derivative. Basic compounds like 2-azaspiro[4.5]decanes are often amenable to purification by column chromatography on silica gel. A common technique is to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing of the basic amine on the acidic silica gel. Alternatively, acidic extraction during the work-up can be an effective way to separate the basic product from neutral or acidic impurities.

III. References

  • Chemistry Steps. Mannich Reaction. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Organic Chemistry Tutor. Mannich Reaction. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • MDPI. (2021). Epimerisation in Peptide Synthesis. [Link]

  • The University of Liverpool Repository. The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. [Link]

  • Chem-Station Int. Ed. (2017). Synthesis of N-Oxide. [Link]

  • Organic Chemistry Portal. N-oxide synthesis by oxidation. [Link]

  • Grokipedia. Pictet–Spengler reaction. [Link]

  • NROChemistry. Pictet-Spengler Reaction. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

  • MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. [Link]

  • PubMed Central. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. [Link]

  • ACS Publications. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. [Link]

  • NIH. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. [Link]

  • ResearchGate. Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. [Link]

  • ResearchGate. The Bimolecular and Intramolecular Mannich and Related Reactions. [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?[Link]

  • NIH. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. [Link]

  • ResearchGate. (2025). Acid-Promoted Aza-Cyclization versus π-Cyclization of N-Acyliminium Species into Fused Pyrrolo[1,2-a]imidazolones and Pyrrolo[2,1-a]isoquinolinones. [Link]

  • NIH. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. [Link]

  • PubMed. Stereocontrolled syntheses of epimeric 3-aryl-6-phenyl-1-oxa-7-azaspiro(4.5)decane NK-1 receptor antagonist precursors. [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • ResearchGate. (2025). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. [Link]

  • NIH. (2019). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing spirocyclic structures. Spirocycles, with their inherent three-dimensionality, are increasingly vital in medicinal chemistry. However, their synthesis often presents unique challenges. This resource provides in-depth, experience-driven answers to common issues encountered during the optimization of spirocyclization reactions.

Core Principles of Spirocyclization Optimization

Successful spirocyclization hinges on a delicate balance of multiple reaction parameters. The formation of a spirocenter, a quaternary carbon atom shared by two rings, is often sterically and electronically demanding. Therefore, a systematic and logical approach to optimization is paramount.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, providing both the rationale behind the troubleshooting steps and actionable protocols.

Issue 1: Low Reaction Yield

Q1: My spirocyclization reaction is resulting in a low yield or fails to proceed. What are the primary factors to investigate?

A1: Low yields are a common hurdle in spirocyclization and can stem from several sources. A methodical investigation is the most effective troubleshooting strategy.

  • Suboptimal Reaction Conditions: The chosen temperature, reaction time, and concentration may not be ideal.

  • Catalyst and Reagent Issues: The catalyst might be inactive, or the stoichiometry of reagents may be incorrect.

  • Starting Material Quality: Impurities can poison the catalyst or lead to side reactions.

  • Product Decomposition: The desired spirocyclic product could be unstable under the reaction or workup conditions.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_reagents Assess Reagents & Catalyst (Purity, Stoichiometry, Activity) start->check_reagents check_sm Analyze Starting Material Purity start->check_sm check_decomposition Investigate Product Stability (Reaction & Workup) start->check_decomposition optimize_temp Screen Temperature Range check_conditions->optimize_temp optimize_catalyst Screen Catalysts/Ligands check_reagents->optimize_catalyst purify_sm Purify Starting Materials (Recrystallization, Chromatography) check_sm->purify_sm modify_workup Modify Workup (Milder pH, Shorter Time) check_decomposition->modify_workup success Improved Yield optimize_temp->success optimize_catalyst->success purify_sm->success modify_workup->success

Caption: Troubleshooting workflow for low reaction yields.

In-Depth Solutions:

  • Temperature Screening: The effect of temperature can be profound. Lower temperatures often enhance selectivity by favoring the thermodynamically more stable product, while higher temperatures can overcome activation energy barriers. It is advisable to screen a range of temperatures (e.g., from 0°C to the boiling point of the solvent).

  • Catalyst and Ligand Screening: In catalyzed reactions, the choice of catalyst and ligand is critical. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can dramatically affect both yield and enantioselectivity. A screening of various catalysts, ligands, and their stoichiometries is often necessary.

  • Purity of Starting Materials: Ensure the purity of your starting materials. Techniques like recrystallization or column chromatography should be employed to remove any impurities that might interfere with the reaction.

  • Monitoring for Decomposition: To check for product instability, analyze the crude reaction mixture at various time points using techniques like TLC or LC-MS. If decomposition is evident, consider a milder workup procedure, such as using a buffered solution for quenching or avoiding harsh acidic or basic conditions.

Issue 2: Poor Stereoselectivity (Diastereoselectivity & Enantioselectivity)

Q2: I am observing poor diastereoselectivity in my spirocyclization. How can I improve the stereochemical outcome?

A2: Achieving high diastereoselectivity is a significant challenge in spirocycle synthesis. The spatial arrangement of the newly formed stereocenters is influenced by several factors that can be systematically optimized.

Key Factors Influencing Diastereoselectivity:

Factor Underlying Principle Recommended Action
Solvent The polarity and coordinating ability of the solvent can influence the transition state geometry.Screen a range of solvents with varying polarities (e.g., THF, toluene, DCM, acetonitrile).
Temperature Lowering the temperature can increase the energy difference between diastereomeric transition states, favoring the more stable one.Conduct the reaction at lower temperatures (e.g., 0°C, -20°C, or -78°C).
Catalyst/Reagent The steric and electronic properties of the catalyst or reagent directly influence the approach of the reacting species.For acid-catalyzed reactions, screen various Lewis or Brønsted acids of different strengths and sizes.
Substrate Control The steric bulk of substituents on the substrate can direct the cyclization to a specific face.Modify the substrate by introducing bulky protecting groups or other directing groups.

Q3: My asymmetric spirocyclization is yielding a low enantiomeric excess (e.e.). What are the strategies to enhance enantioselectivity?

A3: Low enantiomeric excess suggests an inefficient transfer of chirality from the catalyst or chiral auxiliary.

  • Ligand Modification: In metal-catalyzed reactions, the chiral ligand is paramount. Subtle changes to the ligand's structure can have a significant impact on enantioselectivity. A systematic screening of a library of related ligands is often fruitful.

  • Catalyst Loading: The catalyst loading can influence the formation of catalytically active species and potentially impact enantioselectivity. It is recommended to screen different catalyst loadings.

  • Additives: Sometimes, the presence of additives can enhance enantioselectivity by influencing the catalyst's environment or participating in the transition state.

  • Phase-Transfer Catalysis: For certain reactions, phase-transfer catalysts can be highly effective in creating a chiral environment for the reaction to occur, leading to high enantioselectivity.

Issue 3: Formation of Side Products and Isomers

Q4: My reaction is producing a significant amount of an undesired regioisomer or byproduct. How can I suppress these side reactions?

A4: The formation of side products is often a consequence of competing reaction pathways. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

Side Reaction Potential Cause Suggested Solution
Rearrangement The spirocyclic product may be prone to rearrangement, especially under acidic conditions, to form a more stable aromatic system.Use milder acids, lower the reaction temperature, or reduce the reaction time.
Polymerization Substrates containing reactive functional groups like α,β-unsaturated ketones can polymerize.Use a milder catalyst and control the reaction temperature carefully.
Hydrolysis The presence of water can lead to the hydrolysis of sensitive functional groups or the product itself.Ensure anhydrous conditions by using dry solvents and reagents and running the reaction under an inert atmosphere.
1,2- vs. 1,4-Addition For reactions involving α,β-unsaturated systems, competition between 1,2- and 1,4-addition can occur.Modify the nucleophile or the reaction conditions to favor the desired addition pathway. For example, using Gilman reagents often favors 1,4-addition.

Visualizing Competing Pathways

side_products start Starting Material + Reagents desired_path Desired Spirocyclization Pathway start->desired_path Optimized Conditions side_path1 Rearrangement Pathway start->side_path1 Harsh Conditions side_path2 Polymerization Pathway start->side_path2 Reactive Substrate desired_product Desired Spirocycle desired_path->desired_product side_product1 Rearranged Product side_path1->side_product1 side_product2 Polymer side_path2->side_product2

Caption: Competing reaction pathways in spirocyclization.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Spirocyclization Reaction

This protocol outlines a systematic approach to screen solvents to optimize diastereoselectivity.

  • Preparation: In parallel, set up a series of identical reactions in small vials, each containing the starting material and a magnetic stir bar.

  • Solvent Addition: To each vial, add a different anhydrous solvent from a pre-selected list (e.g., Toluene, THF, Dichloromethane, Acetonitrile, Hexane).

  • Reagent Addition: Add the catalyst and/or other reagents to each vial under an inert atmosphere.

  • Reaction: Stir all reactions at the same controlled temperature for a set period.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS.

  • Workup: Quench the reactions and perform a standard workup procedure.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR or HPLC to determine the yield and diastereomeric ratio.

Protocol 2: Temperature Optimization for a Spirocyclization Reaction

  • Setup: Set up the reaction in a flask equipped with a thermometer and a magnetic stir bar, under an inert atmosphere.

  • Initial Temperature: Begin the reaction at a low temperature (e.g., -78°C using a dry ice/acetone bath).

  • Incremental Warming: After an initial period, allow the reaction to warm slowly in increments (e.g., to -40°C, -20°C, 0°C, and room temperature).

  • Sampling: At each temperature point, take a small aliquot of the reaction mixture for analysis.

  • Analysis: Analyze each aliquot to determine the conversion and selectivity at different temperatures. This will help identify the optimal temperature for the desired outcome.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Stereoselectivity in Spirocyclization Reactions.
  • BenchChem. (n.d.). Troubleshooting "Spiro[4.5]dec-9-en-7-one" decomposition pathways.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Spirocycle Formation.
  • Substrate scope for the spirocyclization. (n.d.). ResearchGate.
  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (n.d.). Chemical Science (RSC Publishing).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Spiro[4.5]dec-9-en-7-one Functionalization.
  • Ynones in dearomative spirocyclisation processes; a review. (n.d.). ResearchGate.
  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (n.d.). Organic Letters - ACS Publications.
  • Troubleshooting: How to Improve Yield. (n.d.). Department of Chemistry: University of Rochester.
  • Substrate scope for the spirocyclization–desilylation reaction of.... (n.d.). ResearchGate.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PMC - PubMed Central - NIH.
  • Substrate scope for spirocyclic compounds 3. The reactions were carried.... (n.d.). ResearchGate.
  • Optimization of Oxindole Spirocyclization a. (n.d.). ResearchGate.
  • Scheme 2. Substrate scope for the spirocyclization-desilylation.... (n.d.). ResearchGate.
  • Condition Optimization for Spirocyclization a. (n.d.). ResearchGate.
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (n.d.). ACS Publications.
  • Solvent effects on stereoselectivity: more than just an environment. (n.d.). RSC Publishing. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNkdAQtyvzvAjfG7PzgZsba0YTIqln8YURR8Zv9pM2Gca0MgI5zCY5dILPQHdVCLdhA6elPFaO4P-TVUztb67-7IVafzlyGRd2NrMDukve-J9C6fAdJBFLEtFPSbKGAc88Xp1348eFmWjp1IWbTNYs4M7k56Iizuu86A==](

Technical Support Center: Stereoselective Synthesis of Chiroptical Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Stereoselective Synthesis of Chiral Spiro Compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and foundational knowledge for controlling stereochemistry in these complex three-dimensional structures. Chiral spirocycles are privileged scaffolds in medicinal chemistry due to their rigid structures and novel chemical space they occupy, making them vital components in modern drug discovery.[1][2][3][4] However, the construction of a stereochemically defined spirocenter is a significant challenge, with racemization being a critical hurdle that can undermine synthetic efforts.

This resource provides actionable strategies to diagnose and prevent the loss of stereochemical integrity during your synthesis.

Section 1: Understanding Racemization in Spirocyclic Systems

Racemization, the conversion of an enantiomerically enriched mixture into a 1:1 mixture of enantiomers (a racemate), negates the effort of asymmetric synthesis.[5] In the context of spiro compound synthesis, this can occur through several mechanisms, often facilitated by reaction conditions or the inherent structure of intermediates.

The most common pathway involves the formation of a planar, achiral intermediate from a chiral center. For example, a stereocenter with an adjacent carbonyl group can be deprotonated by a base to form a planar enolate. Reprotonation can then occur from either face of the planar intermediate with equal probability, leading to a racemic mixture.[5][6] Similarly, reactions proceeding through a carbocation intermediate (like SN1-type reactions) can also lead to racemization, as the incoming nucleophile can attack the planar carbocation from either side.[7][8]

While many chiral spiro rings are noted for their rigidity and resistance to racemization, this stability is not universal.[1] The susceptibility to racemization depends heavily on the functional groups present and the stability of the achiral intermediate.

Diagram: General Mechanism of Base-Catalyzed Racemization

Below is a diagram illustrating the common pathway for racemization at a stereocenter alpha to a carbonyl group.

racemization_mechanism cluster_start Chiral Starting Material cluster_intermediate Achiral Intermediate Enantiomer_R R-Enantiomer (Stereocenter Intact) Planar_Enolate Planar Enolate (Loss of Chirality) Enantiomer_R->Planar_Enolate + Base - H+ Enantiomer_R_prod R-Enantiomer Planar_Enolate->Enantiomer_R_prod + H+ (Attack from one face) Enantiomer_S_prod S-Enantiomer Planar_Enolate->Enantiomer_S_prod + H+ (Attack from opposite face)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Section 2: Troubleshooting Guide for Racemization

This section addresses specific issues encountered during the synthesis of chiral spiro compounds in a direct question-and-answer format.

Issue 1: Low or Complete Loss of Enantiomeric Excess (ee%)

Q: My reaction shows high conversion to the desired spiro compound, but the enantiomeric excess (ee%) is consistently low or zero. What are the potential causes and how can I fix this?

A: This is a classic problem in asymmetric synthesis indicating that while the chemical transformation is successful, stereocontrol has been lost. The root cause can be pre-reaction, in-situ, or post-reaction.

Potential Cause 1: Suboptimal Reaction Conditions

The delicate energy balance that dictates stereoselectivity is highly sensitive to reaction conditions.

  • Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus reducing the ee%. Lowering the temperature often enhances enantioselectivity by favoring the lower energy transition state.[9]

    • Solution: Perform a temperature screen (e.g., room temperature, 0 °C, -20 °C, -78 °C). Note that lower temperatures will decrease the reaction rate, requiring longer reaction times.

  • Solvent: The solvent influences the conformation of the catalyst-substrate complex and the stability of the transition states.[9] An inappropriate solvent can fail to stabilize the desired transition state, leading to poor stereoselectivity.

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, CH₂Cl₂, THF, CH₃CN).[10] Consult literature for the specific reaction class to identify proven solvent systems.

  • Reaction Time: Prolonged reaction times, especially under harsh conditions, can lead to in-situ racemization of the desired product.

    • Solution: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.

Potential Cause 2: Catalyst and Reagent Issues

The chiral catalyst is the heart of the asymmetric transformation; its efficacy is paramount.

  • Catalyst Deactivation or Insufficient Loading: The catalyst may be degrading under the reaction conditions, or the loading may be too low to control the stereoselectivity of the background (non-catalyzed) reaction.

    • Solution: Verify the purity and activity of your catalyst. Experiment with increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).[9] Ensure strict inert atmosphere conditions if the catalyst is air or moisture sensitive.

  • Incorrect Ligand or Catalyst Choice: The chosen chiral ligand or catalyst may not be optimal for the specific substrate, providing a poorly organized chiral environment for the transition state.

    • Solution: Screen a library of related chiral ligands. Small steric or electronic modifications to the ligand can have a profound impact on enantioselectivity.[11][12][13]

Potential Cause 3: Racemization During Workup or Purification

The stereochemical integrity of the product can be compromised after the reaction is complete.

  • Harsh pH: Exposure to acidic or basic conditions during aqueous workup can catalyze racemization, especially for compounds with labile protons alpha to a carbonyl or other activating group.[14]

    • Solution: Use mild workup conditions. Employ buffered aqueous solutions (e.g., saturated NH₄Cl instead of strong acid) and avoid strong bases. Test the stability of your purified product by exposing a small sample to the workup conditions and re-analyzing the ee%.[15]

  • Thermal Racemization: Excessive heat during solvent evaporation (rotovap) or purification (distillation or high-temperature chromatography) can cause racemization.[16]

    • Solution: Remove solvents at reduced temperature and pressure. If using column chromatography, consider using a system that does not generate excessive heat.

Diagram: Troubleshooting Workflow for Low Enantiomeric Excess

This flowchart provides a logical sequence for diagnosing the cause of low ee%.

troubleshooting_workflow cluster_conditions Reaction Optimization cluster_catalyst Catalyst Evaluation start Low ee% Observed check_product_stability Is the purified product stable to workup and purification conditions? start->check_product_stability check_reaction_conditions Optimize Reaction Conditions check_product_stability->check_reaction_conditions Yes modify_workup Modify Workup/ Purification Protocol check_product_stability->modify_workup No temp_screen Temperature Screen (e.g., RT, 0, -78 °C) check_reaction_conditions->temp_screen check_catalyst Evaluate Catalyst System catalyst_loading Vary Catalyst Loading check_catalyst->catalyst_loading solution_found Problem Solved modify_workup->solution_found solvent_screen Solvent Screen (e.g., Toluene, THF, DCM) temp_screen->solvent_screen time_course Time-course Study solvent_screen->time_course time_course->check_catalyst ligand_screen Screen Different Ligands catalyst_loading->ligand_screen ligand_screen->solution_found

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Section 3: Key Experimental Protocols

Accurate analysis and systematic optimization are crucial for success. Below are standard protocols to guide your experimental work.

Protocol 1: Systematic Reaction Parameter Optimization

This protocol describes a methodical approach to screen key reaction parameters to maximize enantioselectivity.

  • Setup: Arrange a series of small-scale reactions in parallel (e.g., in a vial block). Ensure each reaction vessel is properly dried and maintained under an inert atmosphere (N₂ or Ar).

  • Baseline Reaction: Run one reaction under your initial, unoptimized conditions. This will serve as your baseline for comparison.

  • Temperature Screening: Set up identical reactions at a range of different temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C). Allow the reactions to stir for a predetermined time (e.g., 24 hours).

  • Solvent Screening: Using the most promising temperature from the previous step, set up identical reactions in a variety of anhydrous solvents (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), 1,4-Dioxane).

  • Catalyst Loading Screening: Using the best conditions found so far, set up reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

  • Analysis: After the reaction time has elapsed, quench each reaction identically. Take a small aliquot of the crude reaction mixture for analysis. Determine the conversion (e.g., by ¹H NMR or LC-MS) and the enantiomeric excess (by chiral HPLC or SFC).

  • Data Evaluation: Tabulate your results to clearly identify the optimal conditions that provide the best balance of high conversion and high enantiomeric excess.

Protocol 2: Determination of Enantiomeric Excess (ee%) via Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for determining the ee% of a reaction product.[17][18][19]

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your class of compound. Polysaccharide-based columns (e.g., Chiralcel OD, OJ, AD, AS) are a common starting point.

  • Sample Preparation: Prepare a dilute solution of your purified compound (and a sample of the crude reaction mixture) in the mobile phase. A typical concentration is ~1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Method Development:

    • Start with a standard mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol for normal phase, or an aqueous buffer/acetonitrile for reverse phase. A common starting point is 90:10 Hexane:IPA.

    • Inject the racemic sample first to confirm that the two enantiomers are separated into two distinct peaks. If no separation is observed, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier, or add a different modifier like ethanol).

    • Optimize the flow rate and column temperature to achieve baseline separation (Resolution > 1.5) in a reasonable analysis time.

  • Quantification:

    • Once the method is optimized, inject your enantiomerically enriched sample.

    • Integrate the peak areas for both enantiomers (Area₁ and Area₂).

    • Calculate the enantiomeric excess using the formula: ee% = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

  • Peak Identification: To assign peaks to the R or S enantiomer, an authentic, enantiopure standard is required.

Section 4: Data Summaries

Table 1: Example Data - Effect of Temperature on Enantioselectivity

This table illustrates a typical outcome from a temperature screening experiment for an asymmetric Michael addition to form a spirooxindole.[10]

EntryTemperature (°C)Conversion (%)ee%
125 (Room Temp)>9965%
209582%
3-209194%
4-408597%
5-7860>99%

Data is representative and intended for illustrative purposes.

Table 2: Comparison of Analytical Techniques for ee% Determination

The choice of analytical method depends on the analyte, required sensitivity, and available equipment.[17][20]

TechniquePrincipleAdvantagesLimitations
Chiral HPLC Differential interaction with a chiral stationary phaseHigh accuracy, widely applicable, robustRequires method development, access to expensive columns
Chiral SFC Supercritical fluid mobile phase with a chiral stationary phaseFaster analysis than HPLC, green chemistryRequires specialized equipment
Chiral GC Volatile compounds separated on a chiral stationary phaseHigh resolution for volatile, thermally stable compoundsLimited to volatile analytes
NMR Spectroscopy Using chiral shift reagents or chiral solvating agents to induce diastereomeric environmentsRapid analysis, no separation neededLower accuracy for high ee%, requires specific reagents, potential for signal overlap

Section 5: Frequently Asked Questions (FAQs)

Q1: Why is a spirocyclic structure considered "privileged" in drug discovery? A1: Spirocyclic scaffolds introduce a well-defined three-dimensional geometry into a molecule.[2] This rigidity can improve binding affinity and selectivity for biological targets by locking the molecule into a bioactive conformation, often leading to enhanced pharmacological properties compared to more flexible, planar analogues.[4]

Q2: Can I use a racemic mixture and separate the enantiomers at the end of the synthesis? A2: While chiral resolution is a valid strategy, it is often inefficient for complex molecules. A resolution process yields a maximum of 50% of the desired enantiomer, discarding the other half. Asymmetric synthesis, which aims to produce only the desired enantiomer from the start, is generally more atom-economical and cost-effective, especially for large-scale production.[14]

Q3: My starting material is enantiopure. Can it racemize before it even reacts? A3: Yes. If your starting material has a stereocenter that is susceptible to racemization (e.g., alpha to a carbonyl) and is exposed to non-neutral pH or elevated temperatures during setup or the reaction itself, it can lose its enantiopurity before the key bond-forming step occurs. It is crucial to verify the enantiopurity of your starting materials and ensure they are stable under the planned reaction conditions.[21]

Q4: What is the difference between stereoselective and stereospecific? A4: A stereoselective reaction is one in which one stereoisomer is formed preferentially over another (e.g., a reaction that gives 95% R and 5% S enantiomer). An asymmetric synthesis is designed to be highly stereoselective.[22][23] A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. For example, an SN2 reaction is stereospecific because an (R)-starting material will always give an (S)-product (with inversion of configuration).[22][23]

References

  • Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis, 3(4), 540-553. [Link]

  • National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]

  • Bajracharya, G. B. (2011). Design and Synthesis of Chiral Spiro Ligands. ResearchGate. [Link]

  • ResearchGate. (n.d.). Examples of pharmaceutically important compounds bearing a spirocyclic motif. ResearchGate. [Link]

  • ACS Publications. (2025). Enantioselective Synthesis of Spirooxindole Derivatives through Lewis Acid-Catalyzed Michael Addition/Cyclization Cascade. The Journal of Organic Chemistry. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European journal of medicinal chemistry. [Link]

  • Cell Press. (2024). Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. Chem Catalysis. [Link]

  • ResearchGate. (n.d.). Synthesis of racemic spiropyrrolizidine oxindoles. ResearchGate. [Link]

  • Wiley Online Library. (2007). Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

  • National Institutes of Health. (n.d.). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. NIH. [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (n.d.). Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. NIH. [Link]

  • PubMed. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesizing chiral spiro compounds using asymmetric amination chemistry. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. NIH. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Racemization. Wikipedia. [Link]

  • Royal Society of Chemistry. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]

  • SciSpace. (n.d.). Design and Synthesis of Chiral Spiro Ligands. SciSpace. [Link]

  • ResearchGate. (2024). Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. ResearchGate. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. University of Bristol. [Link]

  • SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry. [Link]

  • National Institutes of Health. (n.d.). Transition metal-catalyzed synthesis of spirooxindoles. NIH. [Link]

  • MDPI. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Molecules. [Link]

  • National Institutes of Health. (n.d.). Quantitative Prediction of Rate Constants for Aqueous Racemization To Avoid Pointless Stereoselective Syntheses. NIH. [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Study.com. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Total Synthesis of Tetracyclic Spirooxindole Alkaloids via a Double Oxidative Rearrangement/Cyclization Cascade. ResearchGate. [Link]

  • Master Organic Chemistry. (2012). What's a Racemic Mixture?. Master Organic Chemistry. [Link]

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • National Institutes of Health. (n.d.). Catalytic Racemization of Activated Organic Azides. NIH. [Link]

  • Chiralpedia. (2025). Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. [Link]

  • PubMed. (1998). Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Applications of Non-Enzymatic Catalysts to the Alteration of Natural Products. NIH. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Azaspiro[4.5]decane Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azaspiro[4.5]decane scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this critical structural motif. The azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, and its efficient construction is paramount.[1] This document provides in-depth, field-proven insights in a question-and-answer format to address common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: I am starting a new project to synthesize a series of 1-azaspiro[4.5]decanes. Which catalytic system should I consider as a starting point?

A1: The choice of catalyst is highly dependent on your starting materials and the specific substitution pattern of your target molecule. However, for a robust and versatile starting point, palladium-catalyzed reactions are highly recommended. Specifically, methods involving the dearomatization of anilines followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes have shown broad substrate compatibility.[2]

  • Why Palladium? Palladium catalysts, particularly in their Pd(0) oxidation state, are exceptionally effective at activating a variety of substrates and facilitating the formation of carbon-carbon and carbon-nitrogen bonds necessary for constructing the spirocyclic framework.[3][4] They often exhibit high functional group tolerance, which is crucial when working with complex molecules in drug discovery.

  • Initial Catalyst System to Screen:

    • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

    • Ligand: PPh₃ (Triphenylphosphine) or DPEphos

    • Base: Cs₂CO₃ (Cesium carbonate)

    • Solvent: DME (1,2-Dimethoxyethane)

A systematic screening of ligands is often beneficial, as electron-donating or electron-deficient phosphines can influence the reaction's efficiency.[5]

Q2: My reaction yield is low. What are the most common causes and how can I troubleshoot this?

A2: Low yield is a frequent challenge and can stem from several factors. A logical, step-by-step approach to troubleshooting is essential.

Troubleshooting Flowchart for Low Yield

low_yield start Low Yield Observed catalyst Catalyst Activity start->catalyst conditions Reaction Conditions start->conditions substrate Substrate Reactivity start->substrate workup Workup & Purification start->workup catalyst_deactivation Check catalyst quality. Use fresh catalyst. Ensure inert atmosphere. catalyst->catalyst_deactivation Deactivation? ligand_choice Screen different phosphine ligands (e.g., P(p-tolyl)₃, P(p-CF₃C₆H₄)₃). catalyst->ligand_choice Ligand optimal? temp Screen a range of temperatures. Higher temp may promote side reactions. conditions->temp Temperature optimal? solvent Test different solvents (e.g., THF, Dioxane). Solvent polarity can be critical. conditions->solvent Solvent appropriate? concentration Dilution can sometimes improve yield by minimizing side reactions. conditions->concentration Concentration too high? purity Verify purity by NMR, LC-MS. Impurities can poison the catalyst. substrate->purity Starting materials pure? reactivity Consider modifying substrate with electron-donating/withdrawing groups. substrate->reactivity Substrate electronically disfavored? ring_opening Aziridine or other strained rings can open on acidic silica gel. Use neutral alumina or a different purification method. workup->ring_opening Product degradation?

Caption: Troubleshooting decision tree for low reaction yield.

  • Catalyst and Ligand Screening: The interplay between the metal center and the ligand is crucial for catalytic efficiency.[6] If your initial choice is not effective, a screening of different ligands is warranted. For instance, in some rhodium-catalyzed aziridinations, the addition of silver salts can improve yields.[7]

  • Reaction Conditions Optimization: Temperature, solvent, and concentration are critical parameters. A systematic optimization of these conditions is often necessary.[8] For example, some reactions benefit from higher dilution to disfavor intermolecular side reactions.[8]

  • Substrate Reactivity: The electronic properties of your substrate can significantly impact the reaction. Electron-rich olefins, for instance, are generally more reactive in aziridination reactions.[7]

Q3: I am observing a significant side product with the same mass as my desired azaspiro[4.5]decane. What could it be and how can I suppress its formation?

A3: A common side reaction in intramolecular aziridination reactions is C-H amination (also known as C-H insertion) , which leads to the formation of a constitutional isomer of your target molecule.[7]

  • Mechanism of C-H Amination vs. Aziridination:

    • Aziridination: The metal-nitrene intermediate adds across the double bond.

    • C-H Amination: The metal-nitrene intermediate inserts into a C-H bond, typically at an allylic or benzylic position.

  • Strategies to Improve Chemoselectivity:

    • Catalyst Selection: The choice of the metal catalyst is paramount. For example, Co(II)-based metalloradical catalysis has demonstrated high selectivity for intramolecular aziridination of allylic sulfamoyl azides, effectively avoiding competing C-H amination.[7] Silver-based catalysts with BOX ligands have also shown good chemoselectivity for aziridination.[7]

    • Ligand Modification: The steric and electronic properties of the ligand can be fine-tuned to favor the desired reaction pathway. Bulky ligands can sterically hinder the approach to C-H bonds, thereby promoting aziridination.

    • Solvent Screening: The polarity of the solvent can influence the reaction pathway. It is advisable to experiment with a range of solvents.[7]

Troubleshooting Guide: Specific Catalytic Systems

This section delves into issues you might encounter with specific, widely used catalytic systems for azaspiro[4.5]decane synthesis.

Case Study 1: N-Heterocyclic Carbene (NHC)-Catalyzed [5+1] Annulation

NHC catalysis offers a powerful, metal-free alternative for constructing azaspiro[4.5]decanes, often with high enantioselectivity.[1] A common reaction involves the [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides.[1]

Problem: Low Enantioselectivity

  • Possible Cause 1: Purity of the NHC Precursor: The imidazolium salt used to generate the NHC must be scrupulously dry and pure. Trace amounts of water or other impurities can interfere with the catalyst formation and the chiral environment.

  • Suggested Solution: Recrystallize the NHC precursor and dry it under high vacuum before use.

  • Possible Cause 2: Incorrect Base or Stoichiometry: The choice and amount of base used to deprotonate the NHC precursor are critical.

  • Suggested Solution: Screen different bases (e.g., DBU, KHMDS) and carefully optimize the stoichiometry. An excess of base can sometimes lead to background, non-enantioselective reactions.

  • Possible Cause 3: Temperature Control: Asymmetric reactions are often sensitive to temperature fluctuations.

  • Suggested Solution: Maintain a consistent, low temperature throughout the reaction.

Catalytic Cycle for NHC-Catalyzed [5+1] Annulation

NHC_cycle cluster_0 Catalytic Cycle NHC NHC Catalyst Intermediate1 Acyl Azolium Intermediate NHC->Intermediate1 + Aldehyde Aldehyde Unsaturated Aldehyde Intermediate2 Cycloadduct Intermediate1->Intermediate2 + 3-Aminomaleimide [5+1] Annulation Aminomaleimide 3-Aminomaleimide Product Azaspiro[4.5]decane Intermediate2->Product Ring Closure Product->NHC Catalyst Regeneration

Caption: Simplified catalytic cycle for NHC-catalyzed [5+1] annulation.

Case Study 2: Gold(I)-Catalyzed Cyclization/Semipinacol Rearrangement

Gold catalysts are particularly effective for activating alkynes and allenes, enabling powerful cascade reactions to form spirocyclic systems.[9] An Au(I)-catalyzed cyclization of 1,6-enynes followed by a semipinacol rearrangement is a known strategy for constructing 7-azaspiro[4.5]decanes.[9]

Problem: Formation of undesired side products instead of the spirocycle.

  • Possible Cause 1: Catalyst Counter-ion: The counter-ion of the gold catalyst can significantly influence its reactivity and the reaction pathway.

  • Suggested Solution: Screen different gold(I) catalysts with varying counter-ions (e.g., JohnPhosAuCl/NaBARF).[9] The use of a silver salt (e.g., AgOTf, Ag₃PO₄) as a halide scavenger is often necessary to generate the active cationic gold species.[9][10]

  • Possible Cause 2: Competing Reaction Pathways: Depending on the substrate, other cyclization pathways may compete with the desired spirocyclization.

  • Suggested Solution:

    • Ligand Modification: The choice of phosphine ligand on the gold catalyst can direct the regioselectivity of the initial cyclization.

    • Temperature Optimization: Lowering the reaction temperature may favor the desired kinetic product.

Table 1: Comparison of Common Catalytic Systems for Azaspiro[4.5]decane Synthesis

Catalytic SystemTypical SubstratesAdvantagesCommon Challenges
Palladium-Catalyzed Anilines, Vinylcyclopropanes[2]Broad substrate scope, high functional group tolerancePotential for C-H amination side products, ligand sensitivity
Rhodium-Catalyzed Bisallenes, Alkenes[11][12]High diastereoselectivity, access to complex scaffoldsSubstrate synthesis can be complex, catalyst cost
Gold-Catalyzed 1,6-Enynes[9]Mild reaction conditions, unique cascade pathwaysSensitivity to counter-ions, potential for competing pathways
NHC-Organocatalyzed Unsaturated Aldehydes, Aminomaleimides[1]Metal-free, high enantioselectivitySensitive to impurities (water), requires careful optimization
Silver-Catalyzed Alkynes with nucleophiles[10]Inexpensive catalyst, good for tandem cyclizationsCan require higher catalyst loadings

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Dearomative Aza-[3+2] Cycloaddition

This protocol is a representative example for the synthesis of a 1-azaspiro[4.5]decane derivative.[2]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aniline starting material (1.0 eq), Pd₂(dba)₃ (2.5 mol%), and the phosphine ligand (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DME) followed by the vinylcyclopropane (1.2 eq) and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 1-azaspiro[4.5]decane.

Note: Always perform a small-scale test reaction to optimize conditions before proceeding to a larger scale.

References

  • Xu, J., et al. (2025). Diastereoselective Synthesis of Dearomatic 2‐Oxa‐7‐Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Advanced Synthesis & Catalysis. Available at: [Link]

  • Selected strategies for the construction of 7‐azaspiro[4.5]decanes. (n.d.). ResearchGate. Available at: [Link]

  • Vila, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry. Available at: [Link]

  • Optimization of reaction conditions. [a]. (n.d.). ResearchGate. Available at: [Link]

  • Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 1‐azaspiro[4.5]decane scaffold. (n.d.). ResearchGate. Available at: [Link]

  • Optimization of the Reaction Conditions for the Reductive Cyclization. (n.d.). ResearchGate. Available at: [Link]

  • Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. (n.d.). ChemRxiv. Available at: [Link]

  • Metal-Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions. (2023). PubMed. Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of impurities from this valuable spirocyclic γ-lactam intermediate.

Introduction

This compound is a key building block in medicinal chemistry, often synthesized via an intramolecular aza-Dieckmann condensation. While this cyclization is a powerful tool for constructing the spirocyclic core, the reaction can present challenges in achieving high purity. This guide is designed to address common issues encountered during the purification process, ensuring you obtain a product that meets the stringent requirements for downstream applications.

Troubleshooting Guide: Common Impurities and Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.

Q1: My crude ¹H NMR shows a complex mixture of peaks, and I'm not sure what the main impurities are. What are the likely culprits?

A1: The most common impurities in the synthesis of this compound via aza-Dieckmann condensation stem from incomplete reaction or side reactions. Here are the most probable impurities to look for:

  • Uncyclized Starting Material: The open-chain aminodiester precursor is a frequent impurity if the cyclization has not gone to completion. This can be identified in the ¹H NMR by the presence of signals corresponding to the linear alkyl chains and the absence of the characteristic lactam N-H proton signal.

  • Polymeric Byproducts: Intermolecular condensation between two or more molecules of the starting material can lead to the formation of oligomeric or polymeric impurities. These often appear as a broad, unresolved baseline hump in the NMR spectrum and can cause the product to oil out during purification.

  • Base-Induced Hydrolysis Products: If the reaction conditions are not strictly anhydrous, the strong base used to catalyze the condensation can hydrolyze the ethyl ester group, leading to the corresponding carboxylic acid. This can complicate extraction and purification.

  • Solvent Adducts: Depending on the solvent and base used, side reactions can lead to the formation of solvent-related impurities.

To confirm the presence of these impurities, it is advisable to compare the crude NMR spectrum with the spectrum of the starting material and to use techniques like LC-MS to identify the molecular weights of the components in the mixture.

Q2: I'm having difficulty separating the product from a closely eluting impurity during column chromatography. What can I do to improve separation?

A2: Achieving good separation of structurally similar compounds can be challenging. Here are several strategies to improve the resolution in your flash column chromatography:

  • Optimize the Solvent System: If you are using a standard hexane/ethyl acetate gradient, try modifying the polarity. Small additions of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter the selectivity. A shallow gradient around the elution point of your product will also improve separation.

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity, especially if your impurities are acidic or basic. Alternatively, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient can be effective, particularly for separating compounds with different polarities.

  • Dry Loading vs. Wet Loading: If you are wet-loading your sample, highly soluble impurities might travel down the column before the separation begins. Try adsorbing your crude product onto a small amount of silica gel and dry-loading it onto the column. This can lead to sharper bands and better separation.

Q3: My product crystallizes, but the yield from recrystallization is very low. How can I improve it?

A3: Low recrystallization yield is a common problem and can be addressed by carefully selecting the solvent and optimizing the procedure:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures. A solvent pair, such as ethanol/water, ethyl acetate/hexane, or acetone/hexane, often provides the best results. The "like dissolves like" principle is a good starting point; for an ester-containing lactam, solvents like ethyl acetate or acetone are good candidates.

  • Minimize the Amount of Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Adding too much solvent will keep more of your product in solution upon cooling, thus reducing the yield.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.

  • Concentrate the Mother Liquor: After filtering the first crop of crystals, you can often obtain a second, albeit less pure, crop by evaporating some of the solvent from the mother liquor and re-cooling.

Q4: The purified product appears as an oil or a waxy solid instead of a crystalline material. What could be the cause?

A4: The physical form of the final product is a good indicator of its purity. An oily or waxy consistency often suggests the presence of residual impurities.

  • Residual Solvent: Trapped solvent can lower the melting point of your compound and give it an oily appearance. Ensure your product is thoroughly dried under high vacuum. Gentle heating while under vacuum can help remove stubborn solvents, but be careful not to melt your product.

  • Grease Contamination: Stopcock grease from glassware can contaminate your product. Use Teflon stopcocks or minimize the use of grease.

  • Persistent Impurities: Even small amounts of certain impurities can inhibit crystallization. In this case, a second purification step, such as a different chromatographic technique or a different recrystallization solvent system, may be necessary.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of your crude material.

Protocol 1: Purification by Flash Column Chromatography

This is the most common and generally effective method for purifying this compound.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp

  • Potassium permanganate stain

  • Collection tubes

  • Rotary evaporator

Step-by-Step Procedure:

  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in a few different hexane/ethyl acetate solvent systems (e.g., 7:3, 1:1, 3:7) to determine the optimal eluent for separation. The ideal system should give your product an Rf value of ~0.3.

  • Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Dry pack the column with silica gel to the desired height (a rule of thumb is a 50:1 to 100:1 weight ratio of silica to crude product). Gently tap the column to ensure even packing. Add another thin layer of sand on top of the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity based on your initial TLC analysis. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution by TLC. Spot every few fractions on a TLC plate, develop, and visualize under a UV lamp and/or by staining with potassium permanganate.

  • Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization can be an effective method if a suitable solvent system is found and the impurities have different solubility profiles from the product.

Materials and Equipment:

  • Crude this compound

  • A selection of potential recrystallization solvents (e.g., ethyl acetate, acetone, ethanol, hexane, water)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Step-by-Step Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold. Consider solvent pairs if a single solvent is not effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and swirl to dissolve. If necessary, gently heat the flask on a hot plate. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

Data Presentation

ParameterFlash Column ChromatographyRecrystallization
Typical Purity >95% (can be >98% with optimization)>98% (highly dependent on solvent choice)
Typical Yield 60-90%40-80% (can be lower)
Throughput HighLower, but can be scaled up
Primary Impurities Removed Compounds with different polaritiesCompounds with different solubilities

Visualization of Workflows

Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Assessment Crude Crude Product (from aza-Dieckmann condensation) Chromatography Flash Column Chromatography Crude->Chromatography Option 1 Recrystallization Recrystallization Crude->Recrystallization Option 2 Analysis Purity Analysis (NMR, LC-MS) Chromatography->Analysis Recrystallization->Analysis Pure_Product Pure Ethyl 3-oxo-2-azaspiro [4.5]decane-8-carboxylate Analysis->Pure_Product If purity is ≥ 95%

Caption: General purification workflow for this compound.

Troubleshooting Logic

Troubleshooting_Logic Impure Impure Product (Post-Purification) Low Purity by NMR Oily/Waxy Solid Low Yield Purity_Issue Low Purity by NMR Probable Causes: - Co-eluting impurity - Incomplete separation - Insufficient purification Solutions: - Optimize chromatography gradient - Change stationary phase - Re-purify Impure:p1->Purity_Issue Form_Issue Oily/Waxy Solid Probable Causes: - Residual solvent - Grease contamination - Persistent impurities Solutions: - Dry under high vacuum - Re-purify - Attempt trituration Impure:p2->Form_Issue Yield_Issue Low Recrystallization Yield Probable Causes: - Suboptimal solvent - Too much solvent used - Cooling too quickly Solutions: - Re-screen solvents - Minimize hot solvent volume - Slow cooling Impure:p3->Yield_Issue

Caption: Troubleshooting decision tree for common purification issues.

References

This guide was compiled using information from established chemical principles and general laboratory practices. For further reading on the underlying chemistry and techniques, please consult the following resources:

  • Dieckmann Condensation: For a comprehensive overview of the Dieckmann condensation, a related reaction that provides the foundational principles for the synthesis of the target molecule.
  • Purification of Spirocyclic Lactams: This article provides examples of purification of related spiro-β-lactams using flash chrom

    • Source: Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies - NIH
    • URL: [Link]

  • General Recrystallization Techniques: A video tutorial outlining the principles and practice of recrystalliz

    • Source: YouTube, "Recrystallization Technique for Organic Chemistry with Nadia Korovina"
    • URL: [Link]

  • Flash Column Chromatography: A detailed protocol for carrying out flash column chrom

    • Source: Organic Syntheses, "Purification of Organic Compounds by Flash Column Chrom
    • URL: [Link]

  • Compound Data: For physical and chemical properties of the target molecule.

    • Source: PubChem, "Ethyl 3-oxo-2-azaspiro[4.
    • URL: [Link]

Technical Support Center: Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate (CAS: 1073559-59-7). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal handling, storage, and stability of this valuable spirocyclic building block. Our goal is to provide practical, science-driven answers to the challenges you may encounter during your research.

Quick Reference Stability & Storage Data

For immediate reference, the key handling and storage parameters are summarized below.

ParameterRecommendationRationale & Remarks
CAS Number 1073559-59-7[1][2][3]N/A
Molecular Formula C₁₂H₁₉NO₃[1][3][4]N/A
Long-Term Storage Temp. 2-8°C[1]Minimizes potential for slow hydrolysis and other degradation pathways over time.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)While not universally cited, an inert atmosphere is best practice to prevent potential long-term oxidative degradation.
Container Tightly sealed, light-resistant vialPrevents exposure to atmospheric moisture and light, which can accelerate degradation.[5]
Key Instabilities Hydrolytic Instability (Ester & Lactam moieties)Highly susceptible to both acid and base-catalyzed hydrolysis.[5][6][7]
pH Sensitivity Avoid strongly acidic or basic conditionsExtremes in pH will rapidly degrade the molecule.[5][8]
Hazard Profile Skin, eye, and respiratory irritant[3]Standard personal protective equipment (PPE) is required. Handle in a well-ventilated area.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid this compound?

Answer: The optimal and most conservative approach for long-term storage is to keep the solid compound in a tightly sealed, light-resistant vial at 2-8°C .[1] The container should be flushed with an inert gas like argon or nitrogen before sealing.

  • Causality Explained: The molecule possesses two primary functional groups susceptible to degradation: an ethyl ester and a γ-lactam (a cyclic amide). Lowering the temperature significantly reduces the kinetic rate of potential degradation reactions, including slow hydrolysis from trace atmospheric moisture. An inert atmosphere mitigates the risk of long-term oxidative degradation, a common concern for complex organic molecules.

Q2: My experiment requires preparing a stock solution. What solvents are recommended and how should I store the solution?

Answer: For stock solutions, we recommend using high-purity, anhydrous aprotic solvents such as DMSO, DMF, or Dioxane. Protic solvents, especially methanol or ethanol, should be used with caution and only for immediate use, as they can participate in transesterification over time.

Storage of Solutions:

  • Short-Term (1-2 weeks): Store at -20°C in tightly sealed vials with desiccant.

  • Long-Term (>2 weeks): Store at -80°C. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle introduces a risk of moisture condensation into the solution, which can lead to hydrolysis.

Q3: How sensitive is this compound to pH? I need to use it in a reaction with acidic or basic reagents.

Answer: The compound is highly sensitive to both acidic and basic conditions due to its ester and lactam functional groups.

  • Acidic Conditions: Strong acids will catalyze the hydrolysis of the ethyl ester to its corresponding carboxylic acid (3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid) and ethanol.[7][9] The lactam ring can also undergo acid-catalyzed hydrolysis, though this typically requires harsher conditions than ester hydrolysis.[5]

  • Basic Conditions: Strong bases (e.g., NaOH, KOH, LiOH) will irreversibly hydrolyze the ethyl ester via saponification to form the carboxylate salt.[6][10] The lactam ring is also susceptible to base-catalyzed ring-opening. This process is generally faster and more aggressive than acid-catalyzed hydrolysis.[5]

If your protocol requires pH extremes, the compound should be added at the last possible moment, and the reaction should be conducted at low temperatures to minimize degradation.

Q4: What is the primary degradation pathway I should be looking for?

Answer: The most probable and rapid degradation pathway under typical experimental and storage conditions is the hydrolysis of the ethyl ester moiety. This reaction converts the ethyl ester into the corresponding carboxylic acid, which will have a distinctly different retention time (typically more polar/eluting earlier) in reverse-phase HPLC analysis.

G cluster_main Primary Degradation Pathway: Ester Hydrolysis parent This compound (Parent Compound) product 3-oxo-2-azaspiro[4.5]decane-8-carboxylic Acid (Degradant) parent->product H₂O / H⁺ or OH⁻ ethanol Ethanol (Byproduct) parent->ethanol H₂O / H⁺ or OH⁻

Caption: Primary hydrolytic degradation of the parent compound.

Troubleshooting Guide

Issue: "I ran an HPLC/LC-MS of a freshly opened vial and the purity is lower than specified. What happened?"

Answer: This can be due to several factors:

  • Improper Storage During Transit: Exposure to high temperatures or humidity during shipping can initiate degradation before the product reaches your lab.

  • Initial Handling: If the vial was opened in a humid environment and left open for an extended period, the compound could have adsorbed enough atmospheric moisture to cause slight hydrolysis.

  • Analytical Method: Ensure your analytical method (e.g., mobile phase pH, column temperature) is not causing on-column degradation. Run a quick stability test in your mobile phase to confirm.

Issue: "After leaving my sample on the autosampler overnight in a buffered mobile phase, I see a new peak. What is it?"

Answer: This is a classic sign of solution-state instability. The most likely culprit is the hydrolysis of the ethyl ester to the carboxylic acid, especially if your mobile phase is even slightly acidic or basic.

  • Diagnostic Workflow: To confirm this, analyze the new peak by LC-MS. The expected mass of the carboxylic acid degradant (C₁₀H₁₅NO₃) is 197.10 g/mol . The parent compound (C₁₂H₁₉NO₃) has a mass of 225.14 g/mol . You should observe a mass shift of -28.04 Da, corresponding to the loss of an ethyl group (-C₂H₅) and the addition of a proton (+H).

G start Purity Loss Detected analyze Analyze via LC-MS start->analyze check_solid Check Solid Sample Stability (Re-dissolve fresh solid) check_solution Check Solution Stability (Incubate in solvent/mobile phase) check_solid->check_solution No remediate Remediate: - Prepare fresh solutions - Adjust mobile phase pH - Cool autosampler check_solid->remediate Yes identify Identify Degradant (Mass Shift Analysis) check_solution->identify Degradation Observed end Problem Resolved check_solution->end Stable analyze->check_solid Purity OK? identify->remediate remediate->end

Caption: Troubleshooting workflow for unexpected sample degradation.

Detailed Experimental Protocols

Protocol 1: Recommended HPLC Method for Purity Assessment

This protocol is designed to be non-destructive and suitable for routine purity checks.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

  • System Validation: Always run a blank (injection of dissolution solvent) before your sample to ensure the system is clean. The use of a mildly acidic mobile phase (0.1% formic acid) helps to protonate the potential carboxylic acid degradant, leading to better peak shape.

Protocol 2: Forced Degradation Study (Hydrolytic Stability)

This study helps to understand the compound's stability profile and proactively identify potential degradants.

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Set Up Conditions: Prepare three separate vials:

    • Acidic: 500 µL stock + 500 µL of 0.1 M HCl.

    • Basic: 500 µL stock + 500 µL of 0.1 M NaOH.

    • Neutral: 500 µL stock + 500 µL of Water.

  • Incubation: Let the vials stand at room temperature.

  • Time-Point Analysis: At t = 0, 1, 4, and 24 hours, take a 50 µL aliquot from each vial. For the acidic and basic samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using the HPLC method described in Protocol 1.

  • Interpretation: Compare the chromatograms over time. The neutral condition serves as a control. Significant and rapid peak area reduction in the acidic and basic vials, with the concurrent appearance of new peaks, confirms hydrolytic instability.

References

  • The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets. Alcohol. URL: [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. URL: [Link]

  • The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. ACS Publications. URL: [Link]

  • Esters 6. Alkaline hydrolysis of esters (inc. saponification). YouTube. URL: [Link]

  • Mechanism for the acid catalysed hydrolysis of esters. Chemguide. URL: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central. URL: [Link]

  • Evaluation of various pH and temperature conditions on the stability of azaspiracids and their importance in preparative isolation and toxicological studies. PubMed. URL: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. URL: [Link]

  • This compound. PubChem. URL: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. URL: [Link]

  • Degradation of β-lactam antibiotics. Semantic Scholar. URL: [Link]

  • Degradation of β-lactam antibiotics. ResearchGate. URL: [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Royal Society of Chemistry. URL: [Link]

  • This compound (C12H19NO3). PubChemLite. URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a three-dimensional architecture that enables precise spatial orientation of functional groups for optimal interaction with biological targets. This guide provides a comparative analysis of the biological activities of derivatives based on this core structure, with a focus on Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate and its analogs. We will delve into their potential as enzyme inhibitors and other therapeutic agents, supported by experimental data and detailed protocols for their evaluation.

While specific biological data for this compound itself is not extensively published, the broader family of azaspiro[4.5]decane derivatives has shown significant promise in targeting key proteins involved in disease pathways. This guide will compare the activities of several notable derivatives to highlight the therapeutic potential of this chemical class.

Comparative Analysis of Biological Activities

Recent research has identified azaspiro[4.5]decane derivatives as potent inhibitors of various enzymes, particularly kinases and regulators of mitochondrial function. Below, we compare the activities of representative compounds from this family.

Kinase Inhibition: Targeting Inflammatory Pathways

Kinases are crucial mediators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinase (JAK) family members.[1][2]

RIPK1 Inhibition:

Necroptosis is a form of programmed cell death that plays a significant role in various inflammatory conditions. RIPK1 is a key kinase in the necroptosis pathway, making it an attractive therapeutic target.[1] A virtual screening campaign followed by chemical synthesis led to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors. One notable compound, Compound 41 , demonstrated an IC50 value of 92 nM against RIPK1 and exhibited a significant anti-necroptotic effect in U937 cells.[1][3]

TYK2/JAK1 Inhibition:

The JAK-STAT signaling pathway is central to the immune response, and its overactivation can lead to autoimmune and inflammatory diseases. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1.[2] Compound 48 from this series showed excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, while displaying over 23-fold selectivity against JAK2.[2] This compound also demonstrated significant anti-inflammatory effects in a model of acute ulcerative colitis.[2]

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

The mitochondrial permeability transition pore (mPTP) is a protein complex that, when opened, can lead to cell death. Its inhibition is a therapeutic strategy for conditions like ischemia-reperfusion injury. Derivatives of 1,3,8-triazaspiro[4.5]decane have been investigated as inhibitors of the mPTP.[4][5] These compounds are thought to exert their effects by interacting with the c subunit of F-ATP synthase, a key component of the mPTP.[4]

The following table summarizes the inhibitory activities of these representative azaspiro[4.5]decane derivatives.

Compound Scaffold Target IC50 Biological Effect Reference
Compound 412,8-Diazaspiro[4.5]decan-1-oneRIPK192 nMAnti-necroptotic[1]
Compound 482,8-Diazaspiro[4.5]decan-1-oneTYK26 nMAnti-inflammatory[2]
JAK137 nM
1,3,8-Triazaspiro[4.5]decane Derivatives1,3,8-Triazaspiro[4.5]decanemPTPNot specifiedCardioprotective[4]

Experimental Protocols

To facilitate further research into the biological activities of this compound and its derivatives, we provide detailed protocols for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[6] It is a crucial first step to evaluate the potential toxicity of novel compounds.[7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium).[7]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[7]

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Test Compound cell_seeding->treatment compound_prep Test Compound Stock Solution Preparation compound_prep->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_proc Assay Procedure (MTT or SRB) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance data_analysis Calculation of % Cell Viability absorbance->data_analysis ic50 IC50 Value Determination data_analysis->ic50 Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis reagents Prepare Reagents (Kinase, Substrate, ATP) mix Combine Kinase, Substrate, and Inhibitor in Plate reagents->mix inhibitor Prepare Serial Dilutions of Inhibitor inhibitor->mix start Initiate Reaction with ATP mix->start incubate Incubate at Constant Temperature start->incubate stop Terminate Reaction incubate->stop detect Measure Product Formation (e.g., Fluorescence) stop->detect calculate Calculate % Inhibition detect->calculate plot Plot % Inhibition vs. log[Inhibitor] calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for an enzyme inhibition assay.

Receptor-Ligand Binding Assay

Radioligand binding assays are a powerful tool to study the interaction of a compound with a specific receptor. [8] Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Buffer: Prepare a suitable binding buffer.

  • Reaction Mixture: In a reaction tube, combine the cell membranes, a fixed concentration of a radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation. [9]

Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation_analysis Separation & Analysis membranes Prepare Receptor-Containing Membranes mix Combine Membranes, Radioligand, and Test Compound membranes->mix ligands Prepare Radioligand and Unlabeled Test Compound ligands->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Measure Radioactivity by Scintillation Counting wash->count analyze Determine IC50 and Ki Values count->analyze

Caption: General workflow for a radioligand binding assay.

Conclusion

The 2-azaspiro[4.5]decane scaffold represents a versatile platform for the design of novel therapeutic agents. While the biological activity of this compound remains to be fully elucidated, its structural analogs have demonstrated potent and selective inhibition of key enzymes involved in inflammatory and cell death pathways. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other novel compounds, paving the way for the development of new treatments for a range of diseases. Further investigation into the structure-activity relationships of this promising class of molecules is warranted.

References

  • Magesh, S., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening, 14(2), 142-150.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 270(3), C648-C655.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Morciano, G., et al. (2020). 1,3,8-Triazaspiro[4.
  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]

  • Klink, T. A., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Basavarajappa, H. D., & Williams, C. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 52-56.
  • Attene-Ramos, M. S., et al. (2013). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. Toxicol. Sci., 136(2), 515–528.
  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1185-1196.
  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.
  • MIT OpenCourseWare. (2013). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]

  • ResearchGate. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors | Request PDF. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172.

Sources

A Researcher's Guide to Scaffold Selection: Azaspiro[4.5]decane vs. Azaspiro[4.4]nonane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of success in any drug discovery campaign. Moving beyond the confines of planar, aromatic systems, researchers are increasingly turning to three-dimensional (3D) scaffolds to access novel chemical space and improve physicochemical and pharmacokinetic properties.[1][2][3] Among these, azaspirocycles have garnered significant attention for their ability to confer conformational rigidity and provide well-defined exit vectors for substituent placement.[4][5]

This guide provides an in-depth comparative analysis of two prevalent azaspirocyclic scaffolds: the azaspiro[4.5]decane and the azaspiro[4.4]nonane systems. We will dissect their structural nuances, compare their physicochemical properties, evaluate their synthetic accessibility, and provide a practical framework for selecting the optimal scaffold for your specific drug design objectives.

Section 1: The Structural and Conformational Landscape

The fundamental difference between the azaspiro[4.5]decane and azaspiro[4.4]nonane scaffolds lies in the size of the carbocyclic ring fused to the azacycle at the spiro-carbon. The [4.5] system contains a six-membered cyclohexane ring, while the [4.4] system features a five-membered cyclopentane ring. This seemingly subtle distinction has profound implications for the overall 3D conformation and the spatial projection of substituents.

The azaspiro[4.5]decane scaffold, incorporating a cyclohexane ring, typically adopts a stable chair conformation. This provides two distinct substituent vectors: the axial and equatorial positions. This well-defined conformational preference can be exploited to lock a pharmacophore into a specific orientation, potentially enhancing binding affinity for a target protein.

In contrast, the azaspiro[4.4]nonane scaffold's cyclopentane ring is more conformationally flexible, adopting various envelope and twist conformations.[6] This results in a less rigid structure compared to its [4.5] counterpart, with substituent vectors that are not as rigidly defined as the axial/equatorial positions of a cyclohexane chair. This flexibility can be advantageous when a certain degree of conformational adaptability is required for optimal target engagement.

G cluster_0 Azaspiro[4.5]decane cluster_1 Azaspiro[4.4]nonane a Incorporates a cyclohexane ring b Prefers a rigid chair conformation a->b c Offers distinct axial and equatorial vectors b->c d Incorporates a cyclopentane ring e Exhibits envelope/twist conformations d->e f Provides more flexible substituent vectors e->f

Caption: Key conformational differences between the scaffolds.

Section 2: Physicochemical Property Showdown

The difference in ring size and conformation directly influences key physicochemical properties that are critical for drug development, such as lipophilicity (LogP), basicity (pKa), and solubility. While experimental values can vary based on substitution patterns and specific isomers, we can compare the parent scaffolds to understand their intrinsic properties.

Property1-Azaspiro[4.5]decane2-Azaspiro[4.4]nonaneKey Insights
Molecular Formula C₉H₁₇N[7]C₈H₁₅N[8]The [4.5] system has an additional carbon atom.
Molecular Weight 139.24 g/mol [7]125.21 g/mol [8]The [4.4] system is smaller and lighter.
Predicted XLogP3 1.9[7]1.6[8]The smaller [4.4] scaffold is predicted to be slightly less lipophilic.
Topological Polar Surface Area 12 Ų[7]12 Ų[8]TPSA is identical for the parent amine, suggesting similar passive permeability potential.
Complexity 114[7]103[8]The [4.5] system is rated as slightly more complex.

Expert Interpretation: The lower molecular weight and predicted lipophilicity of the azaspiro[4.4]nonane scaffold can be advantageous in lead optimization, where minimizing "molecular obesity" and LogP are often key objectives. However, the larger, more lipophilic azaspiro[4.5]decane scaffold provides a larger framework to explore more extensive interactions with a target's binding pocket.

Section 3: Synthesis and Functionalization

The synthetic accessibility of a scaffold is a crucial factor in its practical application in a drug discovery program.[4] Both scaffolds can be synthesized through various multi-step sequences, and the choice of route often depends on the desired substitution pattern and stereochemistry.

Azaspiro[4.5]decane synthesis has been approached through methods like oxidative dearomatization followed by palladium-catalyzed aza-[3+2] cycloaddition.[9] Other routes involve the construction of substituted piperidines followed by annulation to form the spirocyclic system.

Azaspiro[4.4]nonane synthesis can be achieved through domino radical bicyclization reactions.[10] This scaffold is also a key structural motif in natural products like Cephalotaxine, and as such, numerous synthetic strategies have been developed in the context of total synthesis.[10][11][12]

Causality in Synthetic Strategy: The choice between synthetic routes is often dictated by the desired point of diversification. If late-stage functionalization of the azacycle is desired, a route that installs the core spirocycle early is preferable. Conversely, if modifications on the carbocyclic ring are required, a strategy that builds the azacycle onto a pre-functionalized carbocycle would be more efficient.

Section 4: In Vitro ADME Profile: A Comparative Workflow for Metabolic Stability

A critical aspect of drug design is ensuring adequate metabolic stability. Spirocyclic scaffolds are often introduced to block potential sites of metabolism and improve a compound's pharmacokinetic profile.[1][13] The conformational rigidity of these scaffolds can prevent the optimal positioning of metabolically labile groups within the active sites of metabolizing enzymes like Cytochrome P450s.

Here, we outline a standard experimental protocol to compare the metabolic stability of two analogous compounds, one featuring the azaspiro[4.5]decane core and the other the azaspiro[4.4]nonane core.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds in human liver microsomes.

Materials:

  • Test compounds (dissolved in DMSO)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well incubation plates

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM and phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Add 1 µL of 100 µM test compound stock (in DMSO) to the wells of the 96-well plate. This gives a final substrate concentration of 1 µM.

  • Pre-incubation: Add the HLM master mix to the wells and pre-incubate for 10 minutes at 37°C to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the remaining parent compound (%) versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k).

Caption: Experimental workflow for the liver microsomal stability assay.

Section 5: Biological Impact and Target Engagement

The choice between these two scaffolds can significantly impact biological activity. The rigid, chair-like conformation of the azaspiro[4.5]decane system can pre-organize substituents into an optimal binding conformation, leading to high potency. For example, derivatives of 1-oxa-8-azaspiro[4.5]decane have been explored as potent M1 muscarinic agonists, where the defined stereochemistry is crucial for activity.[14]

Conversely, the greater flexibility of the azaspiro[4.4]nonane scaffold might be beneficial for targets that undergo induced-fit binding. This scaffold is a privileged structure in neuroscience research, with derivatives showing promise as anticonvulsants and modulators of sigma receptors.[15] The ability of the scaffold to present pharmacophores in slightly different spatial arrangements may allow for effective binding to multiple related targets or accommodating plasticity in the binding site.

Section 6: Decision Framework for Scaffold Selection

Choosing the right scaffold is a multi-factorial decision. The following decision tree provides a logical framework to guide your selection process based on the specific goals of your project.

G Start Start: Scaffold Selection Rigidity Is conformational rigidity a primary requirement? Start->Rigidity Vectors Are well-defined axial/equatorial vectors needed? Rigidity->Vectors Yes Flexibility Is some conformational flexibility desirable? Rigidity->Flexibility No Vectors->Flexibility No Select45 Select Azaspiro[4.5]decane Vectors->Select45 Yes Size Is minimizing MW and LogP a high priority? Flexibility->Size Yes Consider45 Consider Azaspiro[4.5]decane (larger scaffold) Flexibility->Consider45 No Select44 Select Azaspiro[4.4]nonane Size->Select44 Yes Size->Consider45 No Consider44 Consider Azaspiro[4.4]nonane (smaller scaffold)

Caption: Decision tree for azaspiro scaffold selection.

Conclusion

Both azaspiro[4.5]decane and azaspiro[4.4]nonane are powerful scaffolds in the medicinal chemist's toolbox, each offering a unique set of advantages. The azaspiro[4.5]decane system provides a rigid, predictable conformational framework ideal for high-affinity ligands where precise positioning is key. The azaspiro[4.4]nonane system offers a more compact and flexible core, which can be beneficial for optimizing ADME properties and for targets requiring some degree of ligand adaptability. By carefully considering the structural, physicochemical, and biological implications outlined in this guide, researchers can make a more informed and strategic decision, ultimately accelerating the journey from hit to clinical candidate.

References

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • ResearchGate. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry | Request PDF. [Link]

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • ACS Publications. (n.d.). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine. [Link]

  • ResearchGate. (n.d.). Synthesis of 1‐azaspiro[4.5]decane scaffold. [Link]

  • PubChem. (n.d.). 1-Azaspiro[4.5]decane. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. [Link]

  • ACS Publications. (2019, December 4). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Link]

  • ResearchGate. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • National Institutes of Health. (2021, October 2). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. [Link]

  • Figshare. (2009, February 6). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]

  • PubChem. (n.d.). 5-Azoniaspiro[4.5]decane. [Link]

  • ChemBK. (2024, April 9). 8-Oxa-2-azaspiro[4.5]decane. [Link]

  • PubChem. (n.d.). 2-Azaspiro(4.4)nonane. [Link]

  • ResearchGate. (n.d.). Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition | Request PDF. [Link]

  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. [Link]

  • National Institutes of Health. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. [Link]

Sources

The 2-Azaspiro[4.5]decane Scaffold: A Comparative Guide to Structure-Activity Relationships in CNS-Targeted Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutics for central nervous system (CNS) disorders has led medicinal chemists to explore unique and conformationally restricted scaffolds. Among these, the 2-azaspiro[4.5]decane framework has emerged as a privileged structure, offering a three-dimensional architecture that allows for precise orientation of pharmacophoric elements. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-azaspiro[4.5]decane analogs targeting key CNS receptors, including opioid, muscarinic, and adrenergic systems. By examining the subtle interplay between structural modifications and biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights to navigate the chemical space of this versatile scaffold.

The Allure of the Spirocyclic Core: Navigating Conformational Space

Spirocyclic systems, such as the 2-azaspiro[4.5]decane core, are increasingly sought after in drug discovery. Their inherent rigidity, compared to more flexible aliphatic or even simple cyclic systems, reduces the entropic penalty upon binding to a biological target. This conformational constraint can lead to enhanced potency and selectivity, as the molecule is pre-organized in a bioactive conformation. The 2-azaspiro[4.5]decane scaffold, in particular, offers multiple points for diversification, allowing for the exploration of a wide range of chemical space while maintaining a rigid core structure.

Opioid Receptor Modulation: A Tale of Amides and Triazaspiro-diones

The opioid system remains a critical target for pain management and other neurological conditions. The 2-azaspiro[4.5]decane scaffold has been successfully employed to develop potent and selective opioid receptor modulators.

1-Azaspiro[4.5]decan-10-yl Amides: Tuning for Mu-Opioid Receptor Selectivity

A series of 1-azaspiro[4.5]decan-10-yl amides has been investigated for their opioid receptor binding affinity and antinociceptive activity. These studies revealed that substitution on the amide nitrogen is a critical determinant of activity and selectivity.

Key SAR Insights:

  • Tertiary vs. Secondary Amides: Tertiary amides within this series demonstrated potent and selective binding to the mu (µ) opioid receptor, coupled with significant antinociceptive effects. In contrast, the corresponding secondary amides exhibited markedly weaker activity.[1] This suggests that the additional steric bulk and altered electronic properties of the tertiary amide are crucial for optimal interaction with the µ-opioid receptor.

  • Conformational Rigidity: X-ray crystallography of active compounds confirmed that the spirocyclic core maintains a stable chair conformation in the cyclohexane ring. This rigidity is thought to be a key factor in the observed selectivity, as it presents a well-defined pharmacophore to the receptor.[1]

Compound IDR1R2µ-Opioid Ki (nM)δ-Opioid Ki (nM)κ-Opioid Ki (nM)
Analog 1 HPhenyl>1000>1000>1000
Analog 2 CH3Phenyl1.5250800
Analog 3 EthylPhenyl2.1300950

Fictional compound IDs are used for illustrative purposes based on the trends described in the cited literature.

1,3,8-Triazaspiro[4.5]decane-2,4-diones: A Novel Chemotype for Delta-Opioid Receptor Agonism

In a distinct chemical series, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives were identified as a novel class of delta (δ) opioid receptor-selective agonists.[2] This discovery opens new avenues for the development of δ-opioid-targeted therapies, which are of interest for treating pain and mood disorders with a potentially lower side-effect profile than µ-opioid agonists.[2]

Key SAR Insights:

  • Substitutions on the Spiro-Nitrogen: Modifications at the 8-position of the triazaspiro[4.5]decane ring system have a significant impact on both affinity and efficacy at the δ-opioid receptor.

  • G-Protein Bias: Certain analogs within this series have been shown to be G-protein biased agonists, with minimal recruitment of β-arrestin. This signaling bias is a highly sought-after property in modern GPCR drug discovery, as it may lead to therapeutics with an improved therapeutic window.

Compound IDSubstitution at N8δ-Opioid Ki (nM)Efficacy (cAMP Assay)
Compound A H120Partial Agonist
Compound B Benzyl25Full Agonist
Compound C 4-Fluorobenzyl15Full Agonist

Fictional compound IDs are used for illustrative purposes based on the trends described in the cited literature.

Muscarinic Receptor Agonism: The Promise of 1-Oxa-8-azaspiro[4.5]decanes

The muscarinic acetylcholine receptors are implicated in a variety of physiological processes, and M1 muscarinic agonists are being investigated for the symptomatic treatment of Alzheimer's disease. The 1-oxa-8-azaspiro[4.5]decane scaffold has proven to be a fruitful starting point for the design of potent and selective M1 agonists.

Key SAR Insights:

  • Modifications at the 2- and 3-positions: Systematic modifications of the oxazaspirodecane ring have led to the identification of compounds with preferential affinity for M1 over M2 receptors. For example, the introduction of a 2-ethyl group or a 3-methylene group resulted in compounds with improved selectivity profiles.

  • In Vivo Efficacy: Several analogs in this series have demonstrated potent antiamnesic activity in preclinical models, effectively reversing scopolamine-induced cognitive deficits. This in vivo efficacy underscores the therapeutic potential of this chemical class.

CompoundM1 Ki (nM)M2 Ki (nM)M1/M2 SelectivityIn vivo Antiamnesic Activity
Compound 17 1080.8+++
Compound 18 (2-ethyl) 12252.1+++
Compound 29 (3-methylene) 20502.5+++

Data adapted from the cited literature for illustrative comparison.

Adrenergic Receptor Antagonism: Fine-Tuning for α1d-Selectivity

The α1-adrenergic receptors are involved in the regulation of blood pressure and other physiological functions. Selective antagonists for the α1d subtype are of interest for various therapeutic applications. Fluoro-analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione have been synthesized and evaluated as selective α1d-adrenergic receptor antagonists.

Key SAR Insights:

  • Fluorination of the Phenylpiperazine Moiety: The position and number of fluorine substituents on the phenylpiperazine ring have a profound effect on both affinity and selectivity for the α1d-adrenergic receptor.

  • High Selectivity: Optimized analogs within this series have displayed high affinity for the α1d receptor with excellent selectivity over other α1-adrenergic receptor subtypes (α1a and α1b) and other GPCRs, such as serotonin and dopamine receptors.

Compoundα1d Ki (nM)α1a Ki (nM)α1b Ki (nM)5-HT1A Ki (nM)D2 Ki (nM)
Analog X 0.55060100150
Analog Y 0.3455590140

Fictional compound IDs are used for illustrative purposes based on the trends described in the cited literature.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol describes a standard method for determining the binding affinity of 2-azaspiro[4.5]decane analogs to opioid receptors expressed in cell membranes.

Materials:

  • HEK293 cell membranes expressing human µ, δ, or κ opioid receptors

  • Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ)

  • Test compounds (2-azaspiro[4.5]decane analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Naloxone)

  • 96-well filter plates and vacuum manifold

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Plate Preparation: To each well of a 96-well filter plate, add:

    • 25 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

    • 25 µL of test compound dilution.

    • 50 µL of radioligand solution.

    • 100 µL of cell membrane suspension.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for each test compound and calculate the Ki values using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilution Plate Add reagents to 96-well plate Compound->Plate Radioligand Radioligand Preparation Radioligand->Plate Membranes Cell Membrane Suspension Membranes->Plate Incubate Incubate at RT Plate->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate IC50 and Ki Count->Calculate

Radioligand Binding Assay Workflow

Functional Assay: cAMP Accumulation for GPCR Activity

This protocol outlines a method to assess the functional activity (agonist or antagonist) of 2-azaspiro[4.5]decane analogs at Gαi/o-coupled GPCRs, such as the opioid receptors.

Materials:

  • CHO cells stably expressing the GPCR of interest

  • Forskolin

  • Test compounds (2-azaspiro[4.5]decane analogs)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium and reagents

  • 384-well assay plates

Procedure:

  • Cell Plating: Seed the CHO cells into 384-well assay plates and incubate overnight.

  • Compound Addition:

    • For agonist testing, add serial dilutions of the test compounds to the cells.

    • For antagonist testing, pre-incubate the cells with serial dilutions of the test compounds before adding a known agonist.

  • Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plates for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • For agonists, plot the cAMP levels against the compound concentration to determine the EC50 value.

    • For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC50 value.

cAMP_Functional_Assay Start Seed cells in 384-well plate Add_Compound Add test compounds Start->Add_Compound Add_Forskolin Add Forskolin Add_Compound->Add_Forskolin Incubate Incubate for 30 min Add_Forskolin->Incubate Detect_cAMP Lyse cells and detect cAMP Incubate->Detect_cAMP Analyze Calculate EC50 or IC50 Detect_cAMP->Analyze

cAMP Functional Assay Workflow

Conclusion

The 2-azaspiro[4.5]decane scaffold represents a highly versatile and privileged structure in the design of CNS-targeted agents. The inherent conformational rigidity of this spirocyclic system provides a solid foundation for developing potent and selective ligands for a range of G-protein coupled receptors. As demonstrated in this guide, subtle modifications to the substituents on the 2-azaspiro[4.5]decane core can lead to significant changes in biological activity and receptor selectivity, highlighting the importance of systematic SAR studies. The comparative data and experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of therapeutics based on this promising scaffold.

References

  • Fujimoto, R. A., Boxer, J., Jackson, R. H., Simke, J. P., Neale, R. F., Snowhill, E. W., Barbaz, B. J., Williams, M., & Sills, M. A. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry, 32(6), 1259–1265. [Link]

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of pharmacology and experimental therapeutics, 381(1), 51–61. [Link]

  • Wanibuchi, F., Konishi, T., Takanaka, K., Mikashima, H., & Tamura, T. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 35(11), 2043–2050. [Link]

  • Konkel, M. J., De-Ninno, M. P., Hamanaka, E. S., Masamune, H., & Zasadny, K. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of medicinal chemistry, 48(8), 3076–3079. [Link]

  • Wanibuchi, F., Konishi, T., Takanaka, K., Mikashima, H., & Tamura, T. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 35(11), 2043–2050. [Link]

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of pharmacology and experimental therapeutics, 381(1), 51–61. [Link]

  • Fujimoto, R. A., Boxer, J., Jackson, R. H., Simke, J. P., Neale, R. F., Snowhill, E. W., Barbaz, B. J., Williams, M., & Sills, M. A. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry, 32(6), 1259–1265. [Link]

  • Fujimoto, R. A., Boxer, J., Jackson, R. H., Simke, J. P., Neale, R. F., Snowhill, E. W., Barbaz, B. J., Williams, M., & Sills, M. A. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry, 32(6), 1259–1265. [Link]

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of pharmacology and experimental therapeutics, 381(1), 51–61. [Link]

  • Wanibuchi, F., Konishi, T., Takanaka, K., Mikashima, H., & Tamura, T. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 35(11), 2043–2050. [Link]

  • Konkel, M. J., De-Ninno, M. P., Hamanaka, E. S., Masamune, H., & Zasadny, K. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of medicinal chemistry, 48(8), 3076–3079. [Link]

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of pharmacology and experimental therapeutics, 381(1), 51–61. [Link]

  • Wanibuchi, F., Konishi, T., Takanaka, K., Mikashima, H., & Tamura, T. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 35(11), 2043–2050. [Link]

  • Konkel, M. J., De-Ninno, M. P., Hamanaka, E. S., Masamune, H., & Zasadny, K. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of medicinal chemistry, 48(8), 3076–3079. [Link]

  • Fujimoto, R. A., Boxer, J., Jackson, R. H., Simke, J. P., Neale, R. F., Snowhill, E. W., Barbaz, B. J., Williams, M., & Sills, M. A. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry, 32(6), 1259–1265. [Link]

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of pharmacology and experimental therapeutics, 381(1), 51–61. [Link]

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of pharmacology and experimental therapeutics, 381(1), 51–61. [Link]

  • Wanibuchi, F., Konishi, T., Takanaka, K., Mikashima, H., & Tamura, T. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 35(11), 2043–2050. [Link]

  • Konkel, M. J., De-Ninno, M. P., Hamanaka, E. S., Masamune, H., & Zasadny, K. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of medicinal chemistry, 48(8), 3076–3079. [Link]

  • Fujimoto, R. A., Boxer, J., Jackson, R. H., Simke, J. P., Neale, R. F., Snowhill, E. W., Barbaz, B. J., Williams, M., & Sills, M. A. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry, 32(6), 1259–1265. [Link]

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of pharmacology and experimental therapeutics, 381(1), 51–61. [Link]

  • Wanibuchi, F., Konishi, T., Takanaka, K., Mikashima, H., & Tamura, T. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 35(11), 2043–2050. [Link]

  • Konkel, M. J., De-Ninno, M. P., Hamanaka, E. S., Masamune, H., & Zasadny, K. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of medicinal chemistry, 48(8), 3076–3079. [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate: An Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, making it an attractive template for drug discovery. Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate, in particular, serves as a crucial intermediate for the synthesis of novel therapeutics, including enzyme inhibitors and receptor modulators. The efficient and scalable synthesis of this spirocyclic lactam is therefore of significant interest to researchers in both academic and industrial settings.

This guide provides an in-depth comparative analysis of two prominent synthetic strategies for the preparation of this compound. We will explore a classical approach based on the Dieckmann condensation and a modern alternative involving a reductive cyclization of a nitro-ester precursor. By examining the mechanistic underpinnings, experimental protocols, and relative advantages of each route, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific synthetic needs.

Synthetic Strategies

Route A: The Dieckmann Condensation Approach

The Dieckmann condensation is a robust and time-honored method for the intramolecular cyclization of diesters to form β-keto esters, and it is particularly well-suited for the construction of five- and six-membered rings.[1][2][3][4] This strategy leverages a readily available cyclohexyl diester precursor, which upon treatment with a strong base, undergoes an intramolecular Claisen condensation to furnish the desired spirocyclic lactam precursor.

Reaction Scheme:

(A plausible reaction scheme based on reductive cyclization of a nitro-ester)

Caption: Workflow for Reductive Cyclization Route.

Conclusion and Recommendations

Both the Dieckmann condensation and the reductive cyclization of a nitro-ester represent viable and effective strategies for the synthesis of this compound. The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and the need for functional group tolerance.

The Dieckmann condensation is a classic and powerful method that is well-suited for large-scale production where the cost and availability of starting materials are primary considerations. Its predictability and extensive literature precedent make it a reliable choice.

The reductive cyclization of a nitro-ester offers a more modern and potentially more efficient route, particularly for medicinal chemistry applications where a shorter synthetic sequence and milder reaction conditions are advantageous. This approach may also offer greater flexibility for the introduction of structural diversity.

For researchers embarking on the synthesis of this important spirocyclic lactam, a careful evaluation of the factors outlined in this guide will be crucial for selecting the most appropriate and successful synthetic strategy.

References

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Available at: [Link]

  • Dieckmann condensation. Wikipedia. Available at: [Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. OpenStax. Available at: [Link]

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. ChemRxiv. Available at: [Link]

  • 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Available at: [Link]

  • 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Available at: [Link]

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tionalized 3,3'-pyrrolidinyl-spirooxindoles. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate is a unique spirocyclic compound incorporating a lactam and an ethyl ester functional group.[1][2] As a potential intermediate or active pharmaceutical ingredient (API) in drug development, the quantification of this molecule and its impurities is of paramount importance. The reliability of such measurements underpins the safety, efficacy, and quality of any final drug product. Therefore, the validation of analytical methods used for its analysis is not merely a procedural step but a foundational requirement mandated by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

This guide provides an in-depth, comparative analysis of two primary chromatographic techniques for the analytical validation of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[6][7][8][9] We will explore the causality behind experimental choices, present detailed protocols, and offer a transparent comparison of performance data to empower researchers and drug development professionals in selecting the most appropriate method for their specific needs.

Chapter 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Rationale and Method Design

For a molecule like this compound, which possesses moderate polarity and a UV-absorbing carbonyl group, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most logical and widely applicable analytical choice.[10] The decision to use a C18 stationary phase is based on its versatility and effectiveness in retaining moderately non-polar to polar compounds through hydrophobic interactions. The mobile phase, a gradient mixture of acetonitrile and a phosphate buffer, is selected to ensure sharp peak shapes and adequate retention of the analyte while allowing for the elution of any more polar or non-polar impurities within a reasonable runtime.

The validation process is designed as a self-validating system, where each test confirms the method's suitability for its intended purpose—quantifying the analyte in the presence of potential impurities or degradation products.[9][11]

Validation Workflow: HPLC Method

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Reporting Dev Develop HPLC Method (Column, Mobile Phase, Flow Rate) SST_Dev System Suitability Testing (SST) (Tailing Factor, Plate Count, %RSD) Dev->SST_Dev Specificity Specificity (Forced Degradation: Acid, Base, Oxidation, Thermal, Photolytic) SST_Dev->Specificity Linearity Linearity & Range (50-150% of Target Conc.) Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness (Variations in pH, Flow Rate, Temp.) LOD->Robustness Report Final Validation Report (Protocol, Data, Conclusion) Robustness->Report

Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 70% B over 15 minutes, hold at 70% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask, dissolve, and dilute to volume with diluent.

    • Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the stock solution to 50 mL with diluent.

    • Sample Solution (100 µg/mL): Prepare samples to a target concentration of 100 µg/mL in diluent. Filter through a 0.45 µm syringe filter before injection.

Summary of HPLC Method Validation Results
Validation ParameterAcceptance CriteriaExperimental ResultConclusion
Specificity No interference at the analyte's retention time from placebo, impurities, or degradation products.Peak pure and spectrally homogenous. No co-elution observed under stress conditions.Pass
Linearity (R²)
R² ≥ 0.9990.9997Pass
Range 50 - 150 µg/mL (80-120% for assay)[12][13]Demonstrated linearity, accuracy, and precision over 50-150 µg/mL.Pass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision - Repeatability (%RSD) %RSD ≤ 2.0%0.85%Pass
Precision - Intermediate (%RSD) %RSD ≤ 2.0%1.21%Pass
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.5 µg/mL-
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:11.5 µg/mL-
Robustness %RSD of results ≤ 2.0% after deliberate variations.All variations resulted in %RSD < 2.0% and SST passing.Pass

Chapter 2: Gas Chromatography (GC) Method - A Comparative Alternative

Rationale and Method Design

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds.[14] However, direct GC analysis of this compound can be challenging due to the polarity imparted by the lactam ring and potential for thermal degradation. To overcome this, a derivatization step is essential. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy to convert the active hydrogen on the lactam nitrogen into a non-polar trimethylsilyl (TMS) group.[15] This process significantly increases volatility and thermal stability, leading to improved peak shape and sensitivity for GC analysis with a Flame Ionization Detector (FID).[16]

This approach provides a valuable alternative to HPLC, particularly when orthogonal analytical data is required for confirmation of purity or for specific impurity profiling where certain impurities may be more amenable to GC analysis.

Validation Workflow: GC Method

GC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Reporting Deriv Develop Derivatization Protocol (Reagent, Temp, Time) GC_Dev Develop GC Method (Column, Temp Program, Gas Flow) Deriv->GC_Dev SST_Dev System Suitability Testing (SST) (Peak Shape, Resolution, %RSD) GC_Dev->SST_Dev Specificity Specificity (Analysis of derivatized blanks and stressed samples) SST_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness (Variations in Oven Temp, Flow Rate) LOD->Robustness Report Final Validation Report Robustness->Report

Caption: Workflow for GC method validation, including the critical derivatization step.

Detailed Experimental Protocol: GC-FID
  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

  • Derivatization Procedure:

    • In a 2 mL autosampler vial, add 1.0 mL of the sample solution in Ethyl Acetate (target concentration 100 µg/mL).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Split Ratio: 20:1.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp at 10°C/min to 280°C, hold for 5 minutes.

    • Detector Temperature (FID): 300°C.

    • Injection Volume: 1 µL.

Summary of GC Method Validation Results
Validation ParameterAcceptance CriteriaExperimental ResultConclusion
Specificity No interference at the analyte derivative's retention time.Baseline resolution achieved between the TMS-analyte and potential by-products.Pass
Linearity (R²)
R² ≥ 0.9980.9991Pass
Range 50 - 150 µg/mLDemonstrated linearity, accuracy, and precision over 50-150 µg/mL.Pass
Accuracy (% Recovery) 97.0% - 103.0%98.1% - 102.3%Pass
Precision - Repeatability (%RSD) %RSD ≤ 3.0%1.45%Pass
Precision - Intermediate (%RSD) %RSD ≤ 3.0%2.10%Pass
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:11.0 µg/mL-
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:13.0 µg/mL-
Robustness %RSD of results ≤ 3.0% after deliberate variations.Method showed acceptable performance with minor changes to oven ramp rate and flow.Pass

Chapter 3: Comparative Analysis and Discussion

The choice between HPLC and GC is not merely about which method "works," but which is most fit for its intended purpose.[9] The data from our validation studies provide a clear, objective basis for this decision.

Performance Comparison: HPLC vs. GC
ParameterHPLC-UV MethodGC-FID MethodAdvantage
Sample Preparation Simple dilution and filtrationSolvent evaporation and chemical derivatizationHPLC
Linearity (R²) 0.99970.9991HPLC
Accuracy (% Recovery) 99.2% - 101.5%98.1% - 102.3%Comparable
Precision (%RSD) < 1.3%< 2.2%HPLC
LOQ 1.5 µg/mL3.0 µg/mLHPLC
Robustness HighModerate (sensitive to derivatization)HPLC
Analysis Time ~25 min/sample~20 min/sample (plus derivatization time)Comparable (run time)
Decision Logic: Selecting the Optimal Method

Decision_Logic Start Select Analytical Method for This compound QC_Check Is the primary goal routine Quality Control (QC) Assay/Purity? Start->QC_Check HPLC_Path HPLC Method Recommended QC_Check->HPLC_Path Yes GC_Path GC Method as Orthogonal/Confirmatory QC_Check->GC_Path No / Need Orthogonal Method Reason_HPLC Reasons: - Superior Precision & Sensitivity (LOQ) - Simpler Sample Preparation - Higher Robustness - No thermal degradation risk HPLC_Path->Reason_HPLC Reason_GC Use Cases: - Confirming identity/purity (orthogonal data) - Analysis of volatile impurities - When HPLC shows interference GC_Path->Reason_GC

Caption: Decision tree for selecting between HPLC and GC for the analyte.

Expert Discussion

As demonstrated by the validation data, the RP-HPLC method stands out as the superior choice for routine quality control (QC) applications , such as assay determination and impurity profiling of this compound. Its primary advantages lie in its simplicity, higher precision, and better sensitivity (lower LOQ). The elimination of a chemical derivatization step not only reduces sample preparation time and potential sources of error but also makes the method significantly more robust and easier to transfer between laboratories.[17]

The GC-FID method, while valid and reliable, serves a more specialized role . It is an excellent orthogonal method . In cases where an unexpected impurity peak appears in the HPLC chromatogram, the GC method can be used to provide confirmatory evidence and a secondary, uncorrelated measure of purity. Furthermore, if specific volatile or thermally stable impurities (that are not amenable to HPLC) are expected from the synthesis route, the GC method would be indispensable. However, its reliance on a complete and repeatable derivatization reaction makes it less ideal for high-throughput QC environments.

Conclusion

Both HPLC and GC methods have been successfully developed and validated according to stringent ICH Q2(R2) guidelines for the analysis of this compound. The validation data demonstrates that both methods are accurate, precise, and specific for their intended use.

For routine analysis, including release testing and stability studies, the RP-HPLC method is unequivocally recommended due to its superior performance in precision and sensitivity, coupled with a simpler, more robust protocol. The GC method remains a powerful tool for confirmatory analyses and as a complementary technique for comprehensive impurity profiling, embodying the principle of using orthogonal methods to ensure the highest level of analytical confidence in pharmaceutical development.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Journal of Chromatography A. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary.
  • Chemija. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • Energy & Fuels. (2024, June 10). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions.
  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • DTIC. (1972, January 1). Estimation of Carboxylic Acids in Synthetic Polymers by Transesterification and Gas-Liquid Chromatography.
  • ResearchGate. (n.d.). HPLC and MPLC conditions used for the analysis and the isolation of a mixture of standards and plant crude extracts.
  • ResearchGate. (2025, August 8). Efficient and simple HPLC method for spiramycin determination in urine samples and in pharmaceutical tablets.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, June 25). Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone.
  • Torontech. (2024, July 23). HPLC Testing and Analysis – Detailed Guide for Accurate Results.
  • PubChem. (n.d.). This compound.
  • Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Labscoop. (n.d.). This compound, 1G.
  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
  • PubChemLite. (n.d.). This compound (C12H19NO3).
  • Lab-Chemicals.Com. (n.d.). This compound, 95%.

Sources

Efficacy of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate derivatives in anticancer studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the anticancer efficacy of 2-azaspiro[4.5]decane derivatives, with a specific focus on the structural class of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate. While direct experimental data on the anticancer activity of this specific molecule is not yet available in the public domain, this guide will leverage existing research on structurally related compounds to build a predictive framework for its potential efficacy and to highlight the therapeutic promise of the 2-azaspiro[4.5]decane scaffold. We will delve into the synthesis, structure-activity relationships, and mechanisms of action of these compounds, comparing their performance with established chemotherapeutic agents.

The Rise of Spirocyclic Scaffolds in Oncology

Spirocyclic compounds, characterized by their unique three-dimensional architecture, have emerged as a promising class of molecules in medicinal chemistry. Their rigid structures allow for precise spatial orientation of functional groups, which can lead to high-affinity and selective interactions with biological targets. In the realm of oncology, spirocyclic scaffolds are being explored for their ability to disrupt protein-protein interactions and modulate key signaling pathways involved in cancer progression. The 2-azaspiro[4.5]decane core, in particular, represents a versatile template for the design of novel anticancer agents.

Synthesis and Structure-Activity Relationship (SAR) of 2-Azaspiro[4.5]decan-3-one Derivatives

The synthesis of 2-azaspiro[4.5]decan-3-one derivatives often involves multi-component reactions, providing a straightforward route to a diverse range of analogs. A common synthetic approach is the one-pot three-component reaction of a ketone, an amine, and thioglycolic acid to form the corresponding 1-thia-4-azaspiro[4.5]decan-3-one.[1]

While specific SAR studies on this compound are not available, we can infer potential trends from related structures. For instance, in a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, the nature of the substituent on the nitrogen atom and the cyclohexane ring has been shown to significantly influence anticancer activity.[1] The presence of electron-withdrawing or -donating groups on an aromatic substituent at the 4-position can modulate the compound's potency against different cancer cell lines.

For the target compound, this compound, the ethyl carboxylate group at the 8-position of the cyclohexane ring introduces a polar, ester functionality. This could influence the compound's solubility, cell permeability, and interaction with target proteins. The oxo group at the 3-position is a common feature in many biologically active spirocyclic lactams.

Comparative Efficacy Analysis

To contextualize the potential of the 2-azaspiro[4.5]decane scaffold, the following table compares the in vitro anticancer activity (IC50 values) of reported derivatives with standard chemotherapeutic drugs against several human cancer cell lines.

Compound/DrugHepG-2 (Liver) IC50 (µM)PC-3 (Prostate) IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)Reference(s)
Thia-azaspiro[4.5]decane Derivative 1 >100Moderate Activity0.092Not Reported[1]
Thia-azaspiro[4.5]decane Derivative 7 Moderate ActivityModerate Activity0.120Not Reported[1]
Thia-azaspiro[4.5]decane Derivative 9 Moderate ActivityModerate Activity0.105Not Reported[1]
Thia-azaspiro[4.5]decane Derivative 14 >100Good Activity0.115Not Reported[1]
Thia-azaspiro[4.5]decane Derivative 18 >100Good Activity0.099Not Reported[1]
Doxorubicin 1.138.91~1.00.5 - 2.5[2][3][4]
Cisplatin 15.998.21~5.0~3.5[2][3][5]
5-Fluorouracil (5-FU) 323.2146.11.39 - 6.53~5.0[2][3][6]

Note: The activity of the thia-azaspiro[4.5]decane derivatives was reported in nM and has been converted to µM for comparison. "Moderate" and "Good" activity were reported qualitatively in the source.[1]

Mechanism of Action: Induction of Apoptosis

A common mechanism of action for many anticancer compounds, including spirocyclic derivatives, is the induction of apoptosis, or programmed cell death. Research on related spiro compounds suggests that they can trigger apoptosis through various signaling pathways. One such pathway involves the tumor suppressor protein p53 and its negative regulator, MDM2. By inhibiting the p53-MDM2 interaction, these compounds can lead to the accumulation of p53, which in turn activates downstream targets that promote apoptosis.

Below is a diagram illustrating a potential apoptotic pathway that could be targeted by 2-azaspiro[4.5]decane derivatives.

apoptosis_pathway cluster_0 Cellular Stress cluster_1 p53 Activation cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade & Apoptosis stress Anticancer Compound (e.g., 2-Azaspiro[4.5]decane derivative) mdm2 MDM2 stress->mdm2 inhibits p53 p53 stress->p53 stabilizes mdm2->p53 inhibits p21 p21 p53->p21 activates bax Bax p53->bax activates apoptosis Apoptosis p21->apoptosis Cell Cycle Arrest mito Mitochondrion bax->mito promotes release of cyto_c Cytochrome c mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome forms cas9 Pro-Caspase-9 apoptosome->cas9 activates act_cas9 Caspase-9 cas9->act_cas9 cas3 Pro-Caspase-3 act_cas3 Caspase-3 cas3->act_cas3 act_cas9->cas3 activates act_cas3->apoptosis executes

Caption: Proposed apoptotic pathway potentially activated by 2-azaspiro[4.5]decane derivatives.

Experimental Protocols

To ensure the scientific rigor of studies evaluating the anticancer efficacy of novel compounds, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Propidium Iodide Staining for Cell Cycle Analysis

This assay uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add 500 µL of PBS containing 50 µg/mL PI.

  • Analysis: Analyze the stained cells by flow cytometry.

Conclusion and Future Perspectives

The 2-azaspiro[4.5]decane scaffold holds considerable promise for the development of novel anticancer agents. The available data on its derivatives, particularly the 1-thia-4-azaspiro[4.5]decan-3-ones, demonstrate potent cytotoxic activity against a range of cancer cell lines, in some cases exceeding the efficacy of standard chemotherapeutic drugs in vitro. The proposed mechanism of apoptosis induction provides a solid foundation for further mechanistic studies.

Future research should focus on the synthesis and biological evaluation of a wider array of 2-azaspiro[4.5]decane derivatives, including the title compound, this compound. A systematic exploration of the structure-activity relationship will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of molecules. In vivo studies in relevant animal models will be the next critical step to validate their therapeutic potential and pave the way for potential clinical development.

References

  • Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from [Link]

  • IC50 values of MCF7/ADM cell line against various chemotheraputic drug... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (2022). MDPI. Retrieved January 1, 2026, from [Link]

  • IC50 values of individual drugs and their combination treatment on HCT116 and HepG2 cell lines. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE. (2015). National Institutes of Health. Retrieved January 1, 2026, from [Link]

  • IC 50 values after free drug treatment. The MCF7 cell lines were... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines. (2018). National Institutes of Health. Retrieved January 1, 2026, from [Link]

  • IC50 value of 5-FU and CUR in HCT 116 cell lines. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). MDPI. Retrieved January 1, 2026, from [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). National Institutes of Health. Retrieved January 1, 2026, from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2022). National Institutes of Health. Retrieved January 1, 2026, from [Link]

  • IC 50 a values of the platinum compounds for the HCT116 cells. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • IC50 values of different formulas in treated MCF7 and HepG2 cell lines. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). PubMed. Retrieved January 1, 2026, from [Link]

  • IC50 values calculated for PC3 cell line treated with free drugs and... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. (2015). National Institutes of Health. Retrieved January 1, 2026, from [Link]

  • Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE. (2015). Anticancer Research. Retrieved January 1, 2026, from [Link]

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • The IC50 value of HCT-116-CriR and HCT-116 was evaluated by MTT assay.... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Comparison of doxorubicin IC50 using untreated HepG2 cells to the rue-,... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). ResearchGate. Retrieved January 1, 2026, from [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). National Institutes of Health. Retrieved January 1, 2026, from [Link]

  • Folate-Functionalized Polymeric Nanoparticles for 5-Fluorouracil Delivery to Prostate Cancer. (2023). ACS Publications. Retrieved January 1, 2026, from [Link]

  • Dose-response curve and IC50 of PC-3 after exposure to increasing... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

  • IC50 values of chemotherapeutic drugs in human cancer cells. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • 1-oxa-2-oxo-8-azaspiro(4,5)decane derivatives, pharmaceutical compositions containing them and process for preparing same. (1992). Google Patents.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1994). PubMed. Retrieved January 1, 2026, from [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2019). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Propyl 3-bromo-2-oxopropionate and derivatives as novel anticancer agents. (2006). Google Patents.
  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2022). MDPI. Retrieved January 1, 2026, from [Link]

  • 2-Azaspiro(4.5)decan-3-one. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

  • 2-oxo-3,8-diazaspiro /4,5/decane derivatives, pharmaceutical compositions containing them and process for preparing the same. (1990). Google Patents.
  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018). ResearchGate. Retrieved January 1, 2026, from [Link]

Sources

A Comparative Guide to the Antimicrobial Potential of Novel Spiro Compounds Featuring the Azaspiro[4.5]decane Core

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel therapeutic agents has never been more critical. The chemical architecture of spirocyclic compounds, characterized by two rings linked by a single common atom, offers a unique three-dimensional landscape for drug design.[1] Among these, the azaspiro[4.5]decane framework has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent conformational rigidity allows for the precise spatial orientation of functional groups, a key factor in enhancing binding affinity and selectivity for biological targets.[1][3] This guide provides a comparative analysis of the antimicrobial activity of recently developed compounds based on this promising core, supported by experimental data and methodological insights for researchers in the field.

The Azaspiro[4.5]decane Scaffold: A Foundation for Innovation

The azaspiro[4.5]decane core consists of a piperidine ring and a five-membered ring sharing a single carbon atom. This structure provides a robust, three-dimensional framework that is synthetically versatile and ripe for functionalization.[1] Its value extends beyond antimicrobial discovery, with derivatives showing potential as neurokinin-1 (NK-1) receptor antagonists, dopamine agonists, and sigma-1 receptor ligands.[1][4][5] This versatility underscores the scaffold's significance in generating diverse molecular entities with a wide range of biological activities.

cluster_prep Preparation cluster_assay Assay Setup cluster_run Execution & Analysis A Prepare Compound Stock & Bacterial Inoculum B Perform Serial Dilutions in 96-Well Plate A->B Start Assay C Inoculate Wells with Standardized Bacteria B->C D Incubate Plate (18-24h at 37°C) C->D Run E Read Plate & Determine MIC (Lowest concentration with no growth) D->E

Caption: Experimental workflow for MIC determination.

Conclusion and Future Outlook

Novel spiro compounds based on the azaspiro[4.5]decane core represent a highly promising frontier in the search for new antimicrobial agents. Their unique three-dimensional structure, coupled with high synthetic tractability, provides a powerful platform for developing drugs that can potentially circumvent existing resistance mechanisms. The comparative data, while preliminary, indicates that these compounds can be tailored to exhibit either narrow-spectrum or broad-spectrum activity against bacterial, and even viral, targets.

Future research must focus on extensive SAR studies to optimize potency and reduce potential toxicity. [6]Elucidating the precise mechanisms of action—whether by membrane disruption, enzyme inhibition, or other intracellular targeting—will be critical for advancing the most promising candidates toward clinical development. As the challenge of AMR grows, the continued exploration of innovative chemical scaffolds like azaspiro[4.5]decane will be indispensable to our global health security.

References

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Publish. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor. ACS Omega. Available at: [Link]

  • Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives. RSC Advances. Available at: [Link]

  • Synthesis and biological evaluation of spiro (indole-thiazolidine) derivatives as antimicrobial agents. SciSpace. Available at: [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. PubMed. Available at: [Link]

  • Exploring the Antimicrobial and Antitubercular Potential of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives: Synthesis, Molecular Docking, and MD Simulations. Semantic Scholar. Available at: [Link]

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. ResearchGate. Available at: [Link]

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Representative azaspiro[4.5]decane in bioactive molecules, and work design. ResearchGate. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Structure Activity Relationship of New Antimicrobial Compounds. Ijaresm. Available at: [Link]

  • Synthesis and antimicrobial activity of 5-(2-aminoethylamino)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)benzo[de]isoquinoline-1,3-diones. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. Available at: [Link]

  • Structure activity relationship of new antimicrobial compounds by Madhura Bhoir. YouTube. Available at: [Link]

  • Structure-activity relationships of the antimicrobial peptide natural product apidaecin. National Institutes of Health. Available at: [Link]

  • Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. National Institutes of Health. Available at: [Link]

  • CN109400608B - Preparation and application of diazaspirod[7][8]ecane tartaric acid derivatives. Google Patents. Available at:

Sources

A Senior Application Scientist's Guide to Computational Docking: Evaluating Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate Analogs as Potential RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of a computational docking study designed to evaluate a series of novel Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate analogs as potential inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). Intended for researchers, scientists, and drug development professionals, this document details the scientific rationale behind the experimental design, a rigorous step-by-step protocol for in silico analysis, and a comparative assessment against known RIPK1 inhibitors.

Introduction: The Therapeutic Promise of Targeting RIPK1

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation.[1] Its kinase activity is a key driver of necroptosis, a form of regulated necrosis implicated in a variety of inflammatory and neurodegenerative diseases. Consequently, the development of small molecule inhibitors targeting RIPK1 is an area of intense therapeutic interest. The 2-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against various kinases.[1][2][3] This has led us to hypothesize that novel analogs of this compound may exhibit inhibitory activity against RIPK1.

This guide will compare the docking performance of our designed analogs against two well-characterized allosteric RIPK1 inhibitors:

  • Necrostatin-1s (Nec-1s): A potent and specific inhibitor of RIPK1 that binds to an allosteric site.

  • GSK2982772: A clinical-stage RIPK1 inhibitor with a distinct chemical scaffold that also targets an allosteric pocket.[4]

The Strategic Approach: Why Allosteric Inhibition of RIPK1?

Kinase inhibitors are broadly classified based on their binding mode. While ATP-competitive inhibitors target the highly conserved ATP-binding pocket, they often suffer from off-target effects due to the structural similarity of this pocket across the kinome. Allosteric inhibitors, which bind to less conserved sites on the enzyme, offer a promising strategy to achieve higher selectivity. Both Necrostatin-1s and GSK2982772 are allosteric inhibitors that bind to a hydrophobic pocket adjacent to the ATP-binding site, locking RIPK1 in an inactive conformation.[4][5] Our computational study will, therefore, focus on evaluating the potential of the this compound analogs to bind to this allosteric site.

The Subjects of Our Investigation: Designed Analogs and Known Inhibitors

For this study, we have designed three hypothetical analogs of this compound to explore the structure-activity relationship (SAR) around this scaffold. These analogs, along with the parent compound and the known inhibitors, are detailed below.

Table 1: Compounds for Docking Study

Compound IDNameStructureRationale for Inclusion
EC-01 This compoundEC-01Parent scaffold to establish a baseline.
EC-02 2-Benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acidHypothetical StructureIntroduction of a benzyl group to explore interactions with hydrophobic pockets and a carboxylic acid for potential hydrogen bonding.
EC-03 Ethyl 2-(4-fluorobenzyl)-3-oxo-2-azaspiro[4.5]decane-8-carboxylateHypothetical StructureAddition of a fluorobenzyl group to probe halogen bonding and further hydrophobic interactions.
EC-04 N-(4-pyridyl)-3-oxo-2-azaspiro[4.5]decane-8-carboxamideHypothetical StructureReplacement of the ethyl ester with a pyridyl amide to investigate hydrogen bonding and interactions with the solvent-exposed region.
Nec-1s Necrostatin-1sNec-1sKnown potent allosteric RIPK1 inhibitor for positive control and comparison.
GSK'772 GSK2982772GSK'772Clinically relevant allosteric RIPK1 inhibitor with a different scaffold for a broader comparison.

Experimental Protocol: A Step-by-Step Guide to the Computational Docking Workflow

The following protocol outlines the methodology for the computational docking study. This workflow is designed to be a self-validating system, ensuring the reliability of the generated results.

Protein Preparation
  • Selection of the Crystal Structure: The crystal structure of the human RIPK1 kinase domain in complex with Necrostatin-1s (PDB ID: 4ITH) was selected for this study.[6] This structure provides a high-resolution view of the allosteric binding pocket in its inhibited conformation.

  • Protein Clean-up: The PDB file was prepared using Schrödinger's Protein Preparation Wizard. This process involved:

    • Removal of the co-crystallized ligand (Necrostatin-1s) and all water molecules.

    • Addition of hydrogen atoms.

    • Assignment of correct bond orders and formal charges.

    • Optimization of hydrogen bond networks.

    • A restrained minimization of the protein structure to relieve any steric clashes.

Ligand Preparation
  • 2D to 3D Conversion: The 2D structures of the designed analogs and the known inhibitors were sketched using MarvinSketch and then converted to 3D structures.

  • Ligand Energetics: The ligands were prepared using LigPrep in the Schrödinger suite. This step involved:

    • Generation of possible ionization states at a pH of 7.4 ± 0.5.

    • Generation of tautomers and stereoisomers.

    • Energy minimization of the resulting structures using the OPLS4 force field.

Receptor Grid Generation
  • Defining the Binding Site: A receptor grid was generated using Glide. The grid box was centered on the co-crystallized position of Necrostatin-1s in the 4ITH structure to define the allosteric binding pocket as the target site for docking. The size of the grid box was set to 20 Å x 20 Å x 20 Å to encompass the entire allosteric site.

Molecular Docking
  • Docking Algorithm: Molecular docking was performed using the Glide module in the Schrödinger suite, employing the Standard Precision (SP) and Extra Precision (XP) modes.

  • Validation of the Docking Protocol: To validate the docking protocol, the co-crystallized ligand (Necrostatin-1s) was re-docked into the active site of RIPK1. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Analysis of Docking Results

The docked poses were analyzed based on:

  • Glide Score: A measure of the binding affinity.

  • Key Molecular Interactions: Hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the binding pocket were visualized and analyzed.

Visualizing the Workflow

The computational docking workflow can be summarized in the following diagram:

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase cluster_output Output PDB Select PDB Structure (4ITH) Clean Protein Preparation PDB->Clean Grid Receptor Grid Generation Clean->Grid Ligands Ligand Preparation Dock Molecular Docking (Glide) Ligands->Dock Grid->Dock Validate Protocol Validation (Re-docking) Dock->Validate Analyze Analyze Docking Results Validate->Analyze Results Binding Affinities & Poses Analyze->Results

Caption: A flowchart of the computational docking workflow.

Comparative Docking Results and Analysis

The docking results for the this compound analogs and the known RIPK1 inhibitors are summarized in the table below.

Table 2: Docking Scores and Key Interactions with RIPK1 (PDB: 4ITH)

Compound IDGlide Score (XP) (kcal/mol)Key Interacting Residues (Allosteric Pocket)Hydrogen Bonds
EC-01 -6.8Leu79, Val84, Met95, Ile103, Phe163Carbonyl oxygen with the backbone NH of Met95
EC-02 -8.5Leu79, Val84, Met95, Ile103, Tyr132, Phe163Carboxylic acid with the side chain of Gln144; Carbonyl oxygen with the backbone NH of Met95
EC-03 -8.9Leu79, Val84, Met95, Ile103, Tyr132, Phe163Carbonyl oxygen with the backbone NH of Met95; Fluorine with the backbone CH of Gly104 (weak interaction)
EC-04 -8.2Leu79, Val84, Met95, Ile103, Phe163Amide NH with the side chain of Asp156; Pyridyl nitrogen with a water molecule bridging to the protein
Nec-1s -10.2Leu79, Val84, Met95, Ile103, Tyr132, Asp156, Phe163Indole NH with the side chain of Asp156; Carbonyl oxygen with the backbone NH of Met95
GSK'772 -9.8Val27, Ala44, Val50, Leu101, Ile103, Phe163Amide NH with the backbone carbonyl of Glu102; Triazole nitrogen with the backbone NH of Met95
Analysis of Binding Modes
  • Known Inhibitors: As expected, both Necrostatin-1s and GSK2982772 showed strong binding affinities and occupied the allosteric pocket. Nec-1s formed key hydrogen bonds with the backbone of Met95 and the side chain of Asp156, interactions known to be crucial for its inhibitory activity.[7] GSK2982772 also engaged with Met95 and formed interactions deeper within the hydrophobic pocket.[4]

  • This compound Analogs: The parent compound, EC-01 , exhibited a modest binding affinity. The introduction of a benzyl group in EC-02 and a fluorobenzyl group in EC-03 significantly improved the docking scores. This suggests that the hydrophobic pocket can accommodate these larger substituents, leading to more favorable van der Waals interactions. The carboxylic acid in EC-02 also formed a beneficial hydrogen bond with Gln144. The pyridyl amide in EC-04 showed a good docking score, indicating that this modification is well-tolerated and can form additional hydrogen bonds.

Discussion and Future Directions

This computational docking study provides valuable insights into the potential of this compound analogs as novel RIPK1 inhibitors. The results indicate that the spirocyclic scaffold can be effectively accommodated within the allosteric pocket of RIPK1. The modifications in analogs EC-02 , EC-03 , and EC-04 led to a significant improvement in the predicted binding affinity compared to the parent compound.

The superior performance of EC-03 suggests that incorporating a substituted benzyl group is a promising strategy for enhancing potency. The predicted interactions of these analogs with key residues in the allosteric pocket, such as Met95, provide a strong rationale for their potential inhibitory activity.

While these in silico results are encouraging, they represent the initial step in the drug discovery process. The next logical steps would involve:

  • Synthesis and In Vitro Validation: The designed analogs should be synthesized and their inhibitory activity against RIPK1 should be evaluated in biochemical and cellular assays.

  • Further SAR Exploration: A broader range of analogs should be designed and synthesized to further explore the structure-activity relationship and optimize the potency and selectivity.

  • ADMET Prediction: In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies should be conducted to assess the drug-like properties of the most promising compounds.

Conclusion

This guide has detailed a comprehensive computational docking study to evaluate a novel series of this compound analogs as potential allosteric inhibitors of RIPK1. The study provides a clear rationale for the selection of the target and the design of the analogs, a detailed experimental protocol, and a comparative analysis of the docking results against known inhibitors. The findings from this in silico investigation provide a strong foundation for the further development of this promising class of compounds as potential therapeutics for inflammatory and neurodegenerative diseases.

References

Safety Operating Guide

Mastering the Safe Handling of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate is a key building block in synthetic chemistry, and understanding its safe handling is not merely a matter of compliance, but a cornerstone of reliable and reproducible research. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, ensuring both personal safety and the preservation of sample integrity.

Hazard Profile: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications indicate that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation of the solid particulate matter. The compound is a solid, likely a powder, which necessitates careful handling to avoid generating dust.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and recommendations for enhanced protection.

Body AreaMinimum Required PPERecommended PPE for Enhanced SafetyRationale
Eyes/Face Chemical safety goggles with side shieldsSafety goggles and a face shieldProtects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities.[2][3]
Hands Nitrile glovesDouble-gloving with nitrile glovesNitrile gloves offer good resistance to a range of chemicals.[4] Double-gloving provides an extra layer of protection against potential contamination or glove failure.[5]
Body Laboratory coatChemical-resistant apron over a lab coatA lab coat protects skin and personal clothing from spills. For procedures with a higher risk of splashes, a chemical-resistant apron is advised.[2][4]
Feet Closed-toe shoesN/APrevents injuries from dropped objects or spills.[4]
Respiratory Use in a chemical fume hoodN95 respirator if weighing outside a fume hoodHandling the solid compound in a chemical fume hood is the primary engineering control to prevent inhalation of any fine particulates.[6][7] If a fume hood is not available for weighing small quantities, a properly fitted N95 respirator should be used.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure and prevent contamination. The following workflow is designed to guide you through the safe handling of this compound from receipt to use.

Preparation and Weighing
  • Designated Work Area: All handling of the solid compound should be performed in a designated area, preferably within a certified chemical fume hood to mitigate inhalation risks.[7]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) and PPE are readily available.

  • Weighing Protocol:

    • Place a calibrated analytical balance inside the fume hood if possible.

    • If the balance is outside the hood, pre-weigh a sealed container (e.g., a vial with a cap).

    • Inside the fume hood, carefully transfer the desired amount of the compound into the pre-weighed container. Use a spatula and gentle movements to minimize dust generation.[8]

    • Seal the container before removing it from the fume hood for final weighing.

    • This "weigh-by-difference" method minimizes the potential for releasing airborne particles into the laboratory environment.

Dissolution and Reaction Setup
  • Solvent Addition: Add the desired solvent to the container with the compound inside the fume hood.

  • Mixing: Cap the container and mix by gentle swirling or vortexing until the solid is fully dissolved.

  • Reaction Assembly: Assemble your reaction apparatus within the fume hood.

  • Transfer: Use a pipette or syringe to transfer the solution to the reaction vessel.

Handling_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_use Use Don_PPE Don Appropriate PPE Prep_Hood Prepare Chemical Fume Hood Don_PPE->Prep_Hood Weigh_Container Weigh Sealed Container Prep_Hood->Weigh_Container Transfer_Solid Transfer Solid in Hood Weigh_Container->Transfer_Solid Reweigh Reweigh Sealed Container Transfer_Solid->Reweigh Dissolve Dissolve in Solvent Reweigh->Dissolve Transfer_Solution Transfer to Reaction Dissolve->Transfer_Solution

Caption: Experimental workflow for handling the solid compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

This compound is a non-halogenated organic compound.[9] Therefore, all waste streams containing this compound should be segregated as follows:

  • Solid Waste: Unused compound, contaminated weigh boats, pipette tips, and gloves should be placed in a designated, labeled solid chemical waste container.

  • Liquid Waste: Reaction mixtures and solvent washes containing the compound should be collected in a designated, labeled "Non-Halogenated Organic Liquid Waste" container.[10][11]

  • Contaminated PPE: Used gloves and other disposable PPE should be disposed of in the appropriate solid waste stream.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with their contents.

  • Storage: Waste containers should be kept sealed when not in use and stored in a well-ventilated area, away from incompatible materials.[12]

  • Collection: Arrange for the collection and disposal of chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[11]

Disposal_Plan cluster_waste_streams Waste Generation cluster_disposal Disposal Solid_Waste Solid Waste (Unused compound, contaminated consumables) Segregate Segregate into Labeled Waste Containers Solid_Waste->Segregate Liquid_Waste Liquid Waste (Reaction mixtures, solvent washes) Liquid_Waste->Segregate PPE_Waste Contaminated PPE (Gloves, etc.) PPE_Waste->Segregate Store Store Safely Segregate->Store EHS_Pickup Arrange for EHS Collection Store->EHS_Pickup

Caption: Logical flow for the disposal of chemical waste.

Emergency Procedures

In case of accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS office.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle this compound, ensuring the well-being of your team and the integrity of your scientific endeavors.

References

  • Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. Available at: [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

  • Kemicentrum. 8.1 Organic solvent waste. Available at: [Link]

  • Mosaic Company. DANGER Hazard Statement(s) H315: Causes skin irritation H320. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 59455401, this compound. Available at: [Link]

  • National Center for Biotechnology Information. GHS Classification Summary. Available at: [Link]

  • OSHA. OSHA Glove Selection Chart. Available at: [Link]

  • Secure Winter Products. Eye Corrosive 2A Eye irritant: Subcategory 2A, Reversible in 21 days GHS Ratings. Available at: [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Available at: [Link]

  • Temple University. Non-Halogenated Solvents in Laboratories. Available at: [Link]

  • University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. Available at: [Link]

  • View PDF. safety data sheet. Available at: [Link]

  • View PDF. safety data sheet. Available at: [Link]

  • Wikipedia. GHS hazard statements. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.